Fmoc-Gly3-VC-PAB-MMAE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C79H113N13O17 |
|---|---|
Molecular Weight |
1516.8 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C79H113N13O17/c1-15-48(8)69(61(106-13)39-65(96)92-38-24-32-60(92)71(107-14)49(9)72(98)85-50(10)70(97)52-25-17-16-18-26-52)90(11)76(102)67(46(4)5)89-75(101)68(47(6)7)91(12)79(105)109-43-51-33-35-53(36-34-51)86-73(99)59(31-23-37-81-77(80)103)87-74(100)66(45(2)3)88-64(95)42-83-62(93)40-82-63(94)41-84-78(104)108-44-58-56-29-21-19-27-54(56)55-28-20-22-30-57(55)58/h16-22,25-30,33-36,45-50,58-61,66-71,97H,15,23-24,31-32,37-44H2,1-14H3,(H,82,94)(H,83,93)(H,84,104)(H,85,98)(H,86,99)(H,87,100)(H,88,95)(H,89,101)(H3,80,81,103)/t48-,49+,50+,59-,60-,61+,66-,67-,68-,69-,70+,71+/m0/s1 |
InChI Key |
KIUORDJMXYMPLB-DQERFBNYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Gly3-VC-PAB-MMAE: Structure, Components, and Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) payload, Fmoc-Gly3-VC-PAB-MMAE. This document details its molecular structure, the function of its individual components, and key experimental protocols relevant to its application in the development of targeted cancer therapeutics.
Molecular Structure and Components
This compound is a complex chemical entity meticulously designed for use in ADCs. It comprises several key components, each with a specific function to ensure stability in circulation and potent cytotoxicity upon internalization into target cancer cells.
Molecular Formula: C₇₉H₁₁₃N₁₃O₁₇ Molecular Weight: 1516.82 g/mol
The structure can be deconstructed into the following key components:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the peptide linker.[1] It is typically removed during the synthesis of the final ADC.
-
Gly3 (Triglycine): A spacer composed of three glycine (B1666218) amino acids. This hydrophilic spacer can improve the solubility and pharmacokinetic properties of the ADC.
-
VC (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2] This enzymatic cleavage is a critical step for the release of the cytotoxic payload inside the target cell.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Once the VC linker is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the active drug.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] It is the cytotoxic "warhead" of the ADC.
Below is a diagram illustrating the sequential cleavage and drug release mechanism.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇₉H₁₁₃N₁₃O₁₇ | N/A |
| Molecular Weight | 1516.82 g/mol | N/A |
| Purity (typical) | >95% | N/A |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 65.93 mM) | [4] |
| Calculated AlogP | 4.79 (for MC-VC-PAB-MMAE) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and derived ADCs.
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase coupling to MMAE. The following is a representative protocol based on established methods for similar peptide linkers.[2][6]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Cit-OH)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
p-aminobenzyl alcohol (PAB-OH)
-
MMAE
-
Solvents (DMF, DCM, Acetonitrile)
-
Reverse-phase HPLC system
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Gly3-VC-PAB-OH:
-
Swell the Rink Amide resin in DMF.
-
Sequentially couple the Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH, and three equivalents of Fmoc-Gly-OH) using a standard coupling protocol with HATU/HOBt and DIPEA. Each coupling step is preceded by Fmoc deprotection using 20% piperidine in DMF.
-
Couple p-aminobenzyl alcohol to the N-terminus of the peptide.
-
Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purify the crude peptide, Fmoc-Gly3-VC-PAB-OH, by reverse-phase HPLC.[7][8]
-
-
Solution-Phase Coupling to MMAE:
-
Dissolve the purified Fmoc-Gly3-VC-PAB-OH and MMAE in an appropriate solvent like DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to facilitate the amide bond formation.
-
Monitor the reaction by HPLC until completion.
-
Purify the final product, this compound, by reverse-phase HPLC.[9]
-
Lyophilize the purified fractions to obtain a solid product.
-
Conjugation to an Antibody
This protocol describes a common method for conjugating a maleimide-activated drug-linker to an antibody via reduction of interchain disulfide bonds.[10][]
References
- 1. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. explorationpub.com [explorationpub.com]
- 6. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. bachem.com [bachem.com]
- 10. broadpharm.com [broadpharm.com]
The Pivotal Role of the Fmoc Protecting Group in the Synthesis and Application of Fmoc-Gly₃-VC-PAB-MMAE for Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the critical function of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in the synthesis and utilization of the advanced drug-linker, Fmoc-Gly₃-VC-PAB-MMAE. This potent cytotoxic payload, combined with a sophisticated linker system, is a cornerstone in the development of next-generation Antibody-Drug Conjugates (ADCs). We will explore the chemistry of the Fmoc group, its application in solid-phase peptide synthesis (SPPS) of the drug-linker, and the subsequent steps for its removal and conjugation to a monoclonal antibody. This guide provides detailed experimental protocols, quantitative data, and visual workflows to empower researchers in the field of targeted cancer therapeutics.
Introduction to Fmoc-Gly₃-VC-PAB-MMAE
Fmoc-Gly₃-VC-PAB-MMAE is a highly specialized chemical entity designed for the targeted delivery of the potent antimitotic agent, Monomethyl Auristatin E (MMAE), to cancer cells. It is a crucial component in the construction of ADCs, which leverage the specificity of a monoclonal antibody to deliver a cytotoxic payload directly to tumor antigens.
The drug-linker is comprised of several key components, each with a specific function:
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: A temporary protecting group for the N-terminal amine of the triglycine (B1329560) peptide.
-
Gly₃ (Triglycine) Spacer: A hydrophilic spacer that can influence the solubility and pharmacokinetic properties of the ADC.
-
VC (Valine-Citrulline) Linker: A dipeptide motif that is specifically designed to be cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in the tumor microenvironment. This ensures the selective release of the payload within the target cancer cell.
-
PAB (p-aminobenzyl) Spacer: A self-immolative spacer that, upon cleavage of the VC linker, decomposes to release the unmodified MMAE payload.
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic analogue of dolastatin 10 that inhibits cell division by blocking the polymerization of tubulin.
The Fmoc group plays a central and indispensable role during the synthesis of the peptide-based linker, ensuring the stepwise and controlled assembly of the amino acid chain.
The Function of the Fmoc Protecting Group
The Fmoc group is a base-labile protecting group for primary and secondary amines, and it is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its function in the context of Fmoc-Gly₃-VC-PAB-MMAE is multifaceted:
-
Preventing Unwanted Reactions: During the synthesis of the Gly₃-VC peptide chain, the Fmoc group "caps" the N-terminal amine of the growing peptide, preventing it from reacting with the activated carboxyl group of the incoming amino acid. This ensures that the amino acids are added in the correct sequence.
-
Facilitating Stepwise Synthesis: The base-lability of the Fmoc group allows for its selective removal under mild conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This deprotection step reveals a free N-terminal amine, which is then ready to react with the next Fmoc-protected amino acid in the sequence. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
-
Orthogonality: The Fmoc protection strategy is orthogonal to the acid-labile protecting groups often used for amino acid side chains and for cleaving the completed peptide from the solid support resin. This means that the Fmoc group can be removed without affecting these other protecting groups, allowing for precise control over the synthesis process.[2]
-
Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. This allows for the real-time monitoring of the deprotection reaction, ensuring its completion before proceeding to the next coupling step.[1][3]
In the complete Fmoc-Gly₃-VC-PAB-MMAE molecule, the Fmoc group serves as a final protecting group on the N-terminus of the triglycine spacer. For many conjugation strategies, this Fmoc group must be removed to either expose the amine for direct conjugation or to allow for the attachment of a different reactive moiety (e.g., a maleimide (B117702) group) for subsequent conjugation to the antibody.
Synthesis and Purification of Fmoc-Gly₃-VC-PAB-MMAE: Experimental Protocols
The synthesis of Fmoc-Gly₃-VC-PAB-MMAE is a multi-step process that involves the initial synthesis of the peptide linker followed by conjugation to the MMAE payload.
Solid-Phase Peptide Synthesis (SPPS) of the Fmoc-Gly₃-VC-PAB Linker
This protocol outlines the manual synthesis of the peptide linker on a solid support resin.
Materials:
-
Rink Amide resin
-
Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Cit-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
p-aminobenzyl alcohol
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Iterative Process):
-
Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and add it to the resin.
-
Agitate the reaction for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the sequence (Gly, Gly, Cit, Val).
-
-
PAB Spacer Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the peptide chain using a suitable coupling agent like HATU.
-
Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC.
Conjugation of MMAE to form Fmoc-Gly₃-VC-PAB-MMAE
This protocol describes the solution-phase conjugation of the purified peptide linker to MMAE.
Materials:
-
Fmoc-Gly₃-VC-PAB-OH
-
MMAE
-
Anhydrous DMF
-
HOBt
Protocol:
-
Dissolution: Dissolve Fmoc-Gly₃-VC-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Coupling: Add HOBt (1.0 eq.) and pyridine to the solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by HPLC.
-
Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Gly₃-VC-PAB-MMAE.
-
Lyophilization: Lyophilize the purified product to obtain a solid.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis and characterization of drug-linkers similar to Fmoc-Gly₃-VC-PAB-MMAE. Actual results may vary based on specific experimental conditions.
| Parameter | Value/Condition | Reference |
| SPPS Coupling Efficiency | >99% per step | General SPPS knowledge |
| Fmoc Deprotection Time | 5 + 15 minutes | [1] |
| Cleavage from Resin Time | 2-3 hours | [1] |
| Final Drug-Linker Purity | >95% | [4] |
| Overall Synthesis Yield | ~70-80% (for similar linkers) | [3] |
| Drug-to-Antibody Ratio (DAR) | Typically 2-4 | [5] |
Antibody Conjugation: From Fmoc Protection to a Functional ADC
The final step in creating an ADC is the conjugation of the drug-linker to the monoclonal antibody. A common and robust method involves the reaction of a maleimide-functionalized linker with reduced interchain disulfides on the antibody.
Preparation of a Maleimide-Activated Drug-Linker
To utilize the thiol-maleimide conjugation chemistry, the N-terminus of the Gly₃-VC-PAB-MMAE linker needs to be modified with a maleimide group after the removal of the Fmoc protecting group.
Protocol:
-
Fmoc Deprotection: Dissolve Fmoc-Gly₃-VC-PAB-MMAE in DMF and add piperidine (20 eq.). Stir at room temperature for 20-30 minutes. Purify the resulting H₂N-Gly₃-VC-PAB-MMAE by reverse-phase HPLC.
-
Maleimide Functionalization: React the deprotected linker with a suitable maleimide-containing reagent, such as maleimidocaproyl-N-hydroxysuccinimide ester (MC-NHS), in the presence of a non-nucleophilic base like DIPEA. Purify the resulting Maleimide-Gly₃-VC-PAB-MMAE by HPLC.
Antibody Reduction and Conjugation
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-Gly₃-VC-PAB-MMAE
-
DMSO
-
N-acetylcysteine
Protocol:
-
Antibody Reduction: Partially reduce the interchain disulfides of the mAb using a controlled amount of TCEP (typically 2-5 equivalents) at 37°C for 1-3 hours.
-
Drug-Linker Preparation: Dissolve the Maleimide-Gly₃-VC-PAB-MMAE in an organic co-solvent such as DMSO.
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target Drug-to-Antibody Ratio (DAR).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Quenching: Quench any unreacted thiols on the antibody by adding an excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other small molecules.
Visualizing the Process: Diagrams and Workflows
Chemical Structure of Fmoc-Gly₃-VC-PAB-MMAE
References
The Role of the Triglycine Spacer in ADC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and efficacy. This technical guide provides a comprehensive analysis of the triglycine (B1329560) spacer, a key element in certain ADC linker designs. We will delve into its impact on drug release mechanisms, in vitro and in vivo performance, and overall therapeutic potential, with a particular focus on the comparative analysis of triglycine-containing linkers versus non-cleavable linkers. This guide synthesizes quantitative data, detailed experimental protocols, and visual representations of key processes to offer a thorough resource for researchers and developers in the ADC field.
Introduction: The Critical Role of Linker Technology
The linker in an antibody-drug conjugate is far more than a simple bridge. Its chemical nature dictates the stability of the ADC in circulation, the mechanism and rate of payload release at the target site, and ultimately, the overall efficacy and safety profile of the therapeutic. An ideal linker must remain stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization into the target cancer cell, the linker should facilitate the efficient and controlled release of the active drug.
Peptide-based linkers have emerged as a versatile class of cleavable linkers, designed to be substrates for lysosomal proteases that are abundant in the intracellular environment of cancer cells. The triglycine peptide, in particular, has been investigated as a component of such linkers, offering a unique set of properties that can be harnessed to optimize ADC performance.
The Triglycine Spacer: A Focus on the CX-Linker
A notable example of a triglycine-containing linker is the "CX" linker, which was designed for the efficient release of maytansinoid payloads within targeted cancer cells.[1][2][3] This linker's design aims to overcome some of the limitations observed with non-cleavable linkers, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Mechanism of Action: Intracellular Processing and Payload Release
The proposed mechanism for the intracellular release of a maytansinoid payload from a triglycine-linked ADC (e.g., Ab-CX-DM1) differs significantly from that of an ADC with a non-cleavable linker (e.g., Ab-SMCC-DM1).
-
Internalization and Trafficking: Following binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis and trafficked to the lysosome.[4][5][6]
-
Lysosomal Cleavage of the Triglycine Linker: Within the acidic and enzyme-rich environment of the lysosome, the triglycyl peptide is susceptible to cleavage by lysosomal proteases.[7][8][9][10] This enzymatic cleavage of a single peptide bond within the linker is the primary mechanism of payload release.[7]
-
Generation of a Carboxylic Acid Catabolite: The cleavage of the triglycine linker results in the formation of a maytansinoid catabolite with a free carboxylic acid group.[3][7] In the acidic milieu of the lysosome (pH 4.5-5.0), a significant portion of this carboxylic acid catabolite can exist in an uncharged state, facilitating its diffusion across the lysosomal membrane into the cytosol where it can exert its cytotoxic effect by binding to tubulin.[2][3]
-
Comparison with Non-Cleavable Linkers: In contrast, ADCs with non-cleavable linkers like SMCC require the complete proteolytic degradation of the antibody backbone to release the payload.[4] This process generates a charged, lysine-linked catabolite (lysine-SMCC-DM1).[3][7] The positive charge on this catabolite can hinder its efflux from the lysosome, potentially reducing its cytosolic concentration and overall cytotoxic activity.[2][3]
Data Presentation: Quantitative Comparison of Triglycine (CX) vs. SMCC Linkers
The following tables summarize the quantitative data from preclinical studies comparing the performance of ADCs constructed with the cleavable triglycine (CX) linker and the non-cleavable SMCC linker. The data is derived from studies using anti-EGFR and anti-EpCAM antibodies conjugated to the maytansinoid payload DM1.
Table 1: In Vitro Cytotoxicity (IC50 Values in ng/mL) [2][3]
| Cell Line | Target Antigen | ADC with CX Linker (IC50) | ADC with SMCC Linker (IC50) | Fold Difference (SMCC/CX) |
| HSC-2 | EGFR | 0.5 | 50 | 100 |
| H1975 | EGFR | 1 | 5 | 5 |
| Calu-3 | EpCAM | 0.3 | 15 | 50 |
| LoVoDOX (MDR+) | EpCAM | 0.2 | >100 | >500 |
MDR+: Multidrug-resistant cell line.
Table 2: In Vivo Antitumor Efficacy [2][3]
| Tumor Model | Target Antigen | ADC with CX Linker (Effective Dose) | ADC with SMCC Linker (Effective Dose) |
| Calu-3 Xenograft | EpCAM | 5 mg/kg | 25 mg/kg |
| HSC-2 Xenograft | EGFR | 5 mg/kg | 15 mg/kg |
| H1975 Xenograft | EGFR | 5 mg/kg | 15 mg/kg |
Table 3: Pharmacokinetic Parameters in CD-1 Mice (10 mg/kg i.v. dose) [2][3]
| ADC Linker | Half-life (t1/2, days) | Clearance (CL, mL/day/kg) | AUC0-inf (µg*day/mL) |
| CX | 9.9 | 0.7 | 15,225 |
| SMCC | 10.4 | 0.7 | 14,370 |
Table 4: Maximum Tolerated Dose (MTD) in CD-1 Mice [2][3]
| ADC Linker | MTD (mg/kg) |
| CX | > 60 |
| SMCC | > 60 |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of ADCs with triglycine spacers.
Synthesis of the Triglycyl Peptide Linker (CX) and ADC Conjugation
A detailed, step-by-step protocol for the synthesis of the CX-linker is proprietary and typically found in the supplementary materials of primary research articles.[7] However, the general procedure involves standard solid-phase or solution-phase peptide synthesis to assemble the triglycine motif, followed by the introduction of functional groups for conjugation to the payload and the antibody.
General Protocol for ADC Conjugation (Maytansinoid Payload): [11][12][13]
-
Antibody Modification: The antibody is typically modified to introduce reactive thiol groups. This is often achieved by the reduction of interchain disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The extent of reduction is controlled to achieve a desired drug-to-antibody ratio (DAR).
-
Linker-Payload Activation: The triglycine linker-payload construct is synthesized with a maleimide (B117702) group, which is reactive towards the thiol groups on the modified antibody.
-
Conjugation Reaction: The thiol-modified antibody is reacted with the maleimide-activated triglycine linker-payload in a suitable buffer system (e.g., phosphate (B84403) buffer with EDTA at a controlled pH). The reaction is typically carried out at room temperature or 4°C for a defined period.
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reaction byproducts. This is commonly achieved using size exclusion chromatography (SEC) or other chromatographic techniques.
-
Characterization: The purified ADC is thoroughly characterized to determine the DAR, the extent of aggregation, and its binding affinity to the target antigen. Techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and ELISA are employed.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro potency of the ADCs is assessed using a cell viability assay, such as the MTT assay.[1][2][14][15][16]
-
Cell Seeding: Target cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, the free payload, and an unconjugated antibody.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) is determined by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study in Mice
Pharmacokinetic studies are essential to understand the in vivo behavior of the ADC.[5][17][18][19]
-
Animal Model: The study is typically conducted in mice (e.g., CD-1 or BALB/c).
-
ADC Administration: A single intravenous (i.v.) dose of the ADC is administered to the mice.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Analyte Quantification: The concentrations of the total antibody and the conjugated antibody (ADC) in the plasma samples are quantified using validated analytical methods, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Intracellular processing of ADCs with triglycine vs. SMCC linkers.
Experimental Workflows
Caption: General experimental workflow for ADC characterization.
Discussion and Future Perspectives
The data presented in this guide strongly suggests that the triglycine spacer, as part of a cleavable linker system, can significantly enhance the therapeutic potential of ADCs. The improved in vitro cytotoxicity, particularly against multidrug-resistant cell lines, and the superior in vivo antitumor efficacy observed with the CX-linker compared to the non-cleavable SMCC linker highlight the importance of linker design in overcoming mechanisms of drug resistance and enhancing payload delivery.[2][3]
The proposed mechanism of generating a less charged catabolite that can more readily diffuse from the lysosome provides a compelling rationale for these observations.[2][3] Importantly, the enhanced efficacy of the triglycine-linked ADC did not come at the cost of increased systemic toxicity, as evidenced by the comparable pharmacokinetic profiles and high maximum tolerated doses for both CX and SMCC-linked ADCs.[2][3]
Future research in this area could focus on further optimizing the peptide sequence of the linker to fine-tune the rate of cleavage by specific lysosomal proteases, thereby tailoring the drug release profile for different tumor types and target antigens. Additionally, the incorporation of hydrophilic moieties into the triglycine spacer could be explored as a strategy to further improve the pharmacokinetic properties and reduce non-specific uptake of ADCs.
Conclusion
The triglycine spacer plays a pivotal role in the design of effective cleavable linkers for antibody-drug conjugates. Its ability to facilitate efficient and controlled intracellular release of a cytotoxic payload, leading to enhanced antitumor activity without compromising safety, makes it a valuable tool in the development of next-generation ADCs. The comparative data and experimental methodologies presented in this technical guide provide a solid foundation for researchers and drug developers to understand and leverage the benefits of the triglycine spacer in their ongoing efforts to create more effective and safer cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
The Self-Immolative Mechanism of the p-Aminobenzyl Spacer: An In-depth Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linker technologies is a cornerstone in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Among the most reliable and widely adopted strategies is the use of the p-aminobenzyl (PAB) self-immolative spacer. This guide provides a comprehensive technical overview of the PAB spacer's mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding and application in drug development.
Core Mechanism: A Cascade of Controlled Release
The PAB spacer is a critical component in many successful ADCs, including several FDA-approved therapies.[1] Its utility is rooted in a predictable and efficient self-immolative mechanism, which ensures the conditional release of a potent cytotoxic payload within the target cell. This process is predicated on a 1,6-elimination reaction, an electronic cascade initiated by the cleavage of a promoiety, frequently a dipeptide like valine-citrulline (Val-Cit), by lysosomal enzymes such as cathepsin B.[1][2][3][]
Upon enzymatic cleavage of the trigger, the unmasked aniline (B41778) nitrogen of the p-aminobenzyl moiety initiates a rapid and irreversible fragmentation of the spacer.[1] This electronic cascade results in the formation of an unstable intermediate, which promptly decomposes to release the unmodified cytotoxic drug. The efficiency and kinetics of this self-immolation are paramount for the therapeutic efficacy and safety profile of the ADC.[1]
Diagram 1: The Self-Immolative Cascade of the PAB Spacer
References
The Core Mechanism of Monomethyl Auristatin E (MMAE) on Tubulin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent, recognized for its efficacy as a cytotoxic payload in antibody-drug conjugates (ADCs).[][2] Derived from the natural product dolastatin 10, MMAE exerts its powerful anticancer effects by disrupting the cellular microtubule network, a critical component of the cytoskeleton essential for cell division and intracellular transport.[3][4] Due to its high toxicity, MMAE is not used as a standalone drug but is instead conjugated to monoclonal antibodies that target specific tumor-associated antigens, allowing for directed delivery to cancer cells.[2] This targeted approach enhances the therapeutic window, maximizing antitumor activity while minimizing systemic toxicity.[3] This guide provides a comprehensive technical overview of the mechanism of action of MMAE on tubulin, detailing its binding characteristics, effects on microtubule dynamics, and the downstream cellular consequences. It also includes detailed experimental protocols for key assays used to characterize its activity.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action of MMAE is the inhibition of tubulin polymerization.[4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for the formation of the mitotic spindle during cell division.[5] By interfering with the assembly of these structures, MMAE effectively halts the cell cycle and induces apoptosis.[3][6]
Binding to the Tubulin Dimer
MMAE binds to tubulin at the vinca (B1221190) domain, located at the interface of the α- and β-tubulin subunits.[7][8] High-resolution crystal structures have revealed that MMAE establishes specific interactions within this binding pocket.[9][10] The N-terminal of the MMAE molecule forms a hydrogen bond with Asp179 on the T5 loop of the β-tubulin subunit.[9] The molecule makes extensive contact with the H6-H7 loop on the β-subunit, and its C-terminal norephedrine (B3415761) group is positioned directly above the guanosine (B1672433) diphosphate (B83284) (GDP) ligand.[9][10]
Disruption of Microtubule Dynamics
By binding to tubulin dimers, MMAE prevents their polymerization into microtubules. This disruption of microtubule dynamics has several profound effects on cellular function:
-
Inhibition of Mitotic Spindle Formation: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.[11]
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a sustained arrest in the G2/M phase of the cell cycle.[3][5]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, through a process often referred to as mitotic catastrophe.[5][6]
Quantitative Data
The potency of MMAE is reflected in its low nanomolar to picomolar half-maximal inhibitory concentrations (IC50) across a range of cancer cell lines and its strong binding affinity for tubulin.
Binding Affinity of MMAE to Tubulin
| Parameter | Value | Method | Reference |
| KD | 291 nM | Fluorescence Polarization | [9][12] |
In Vitro Cytotoxicity of MMAE
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [13] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [13] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [14] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [14] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [14] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [14] |
| Various Cell Lines | Lung, Breast, Pancreatic, Gastric, Ovarian | Sub-nanomolar to low nanomolar range | [15] |
| SKBR3 (vc-MMAE) | Breast Cancer | 410.54 ± 4.9 | [16] |
| HEK293 (vc-MMAE) | Kidney Cancer | 482.86 ± 6.4 | [16] |
Experimental Protocols
The following are generalized protocols for key assays used to characterize the effects of MMAE on tubulin and cellular function.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of MMAE on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by an increase in light scattering (absorbance) at 340 nm.[17][18]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
MMAE stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
96-well, clear, flat-bottom plate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to 10 mg/mL. Keep on ice.
-
Prepare a working solution of MMAE and controls in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In each well, add the appropriate volume of General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Add the test compound (MMAE), positive control, or negative control.
-
Add the tubulin solution to a final concentration of 3 mg/mL.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[18]
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization from the slope of the linear phase of the curve.
-
Compare the rates of polymerization in the presence of MMAE to the controls.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of MMAE.[19][20][21]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
MMAE stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of MMAE in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of MMAE. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the log of the MMAE concentration to determine the IC50 value.
-
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells to observe the disruptive effects of MMAE.[22][23][24]
Materials:
-
Cells cultured on glass coverslips
-
MMAE stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with MMAE at the desired concentration and for the desired time. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with the chosen fixative.
-
If using paraformaldehyde, permeabilize the cells with permeabilization buffer.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Stain the nuclei with DAPI.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides with antifade mounting medium.
-
-
Imaging:
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content, allowing for the detection of G2/M arrest induced by MMAE.[25][26][27][28]
Materials:
-
Cells treated with MMAE
-
PBS
-
Fixative (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells (including any floating cells) and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating at -20°C for at least 2 hours.[28]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Downstream Signaling: Cell Cycle Arrest and Apoptosis
The disruption of microtubule dynamics by MMAE triggers a cascade of events leading to cell death.
As depicted in the signaling pathway, MMAE's inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle. This triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[3][5] If the damage to the mitotic spindle is irreparable, this prolonged arrest leads to mitotic catastrophe, a form of cell death that culminates in apoptosis.[5] The apoptotic cascade involves the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of substrates like poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[29][30][31]
Conclusion
Monomethyl auristatin E is a highly potent cytotoxic agent that functions by inhibiting tubulin polymerization. Its well-defined mechanism of action, involving binding to the vinca domain of tubulin, disruption of microtubule dynamics, G2/M cell cycle arrest, and induction of apoptosis, makes it an effective payload for antibody-drug conjugates in cancer therapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of antineoplastic agents. A thorough understanding of the molecular and cellular effects of MMAE is crucial for the continued development and optimization of ADCs for the treatment of various malignancies.
References
- 2. adcreview.com [adcreview.com]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Structural Insights into the Pharmacophore of Vinca Domain Inhibitors of Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. herbmedpharmacol.com [herbmedpharmacol.com]
- 17. interchim.fr [interchim.fr]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. cancer.wisc.edu [cancer.wisc.edu]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-Gly3-VC-PAB-MMAE: A Core Component of Modern Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly3-VC-PAB-MMAE is a sophisticated, cleavable drug-linker system designed for the development of antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapies. ADCs combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent, offering a targeted approach to cancer treatment that minimizes damage to healthy tissues. This technical guide provides a detailed examination of the individual components of this compound, its mechanism of action, relevant experimental protocols, and key physicochemical data.
Deconstructing the Components of this compound
The this compound conjugate is a meticulously designed molecule where each component plays a critical role in its function as an effective ADC payload delivery system. The structure is comprised of a protecting group, a spacer, a cleavable linker, a self-immolative unit, and the cytotoxic payload.
Fmoc (9-Fluorenylmethyloxycarbonyl) Protecting Group
The Fmoc group is a base-labile amine protecting group that is fundamental to the solid-phase peptide synthesis (SPPS) of the linker.[1][2] Its primary function is to temporarily block the N-terminus of the growing peptide chain, preventing unwanted side reactions during the sequential addition of amino acids.[3] The Fmoc group is stable under acidic and neutral conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[1][3] This orthogonality allows for the selective deprotection of the N-terminus without affecting other acid-labile protecting groups that may be present on amino acid side chains.[1]
Gly3 (Triglycine) Spacer
The triglycine (B1329560) (Gly-Gly-Gly) component serves as a spacer within the linker.[] Spacers in ADCs are crucial for several reasons. The Gly3 spacer provides flexibility and extends the distance between the antibody and the cytotoxic payload.[5] This can help to minimize steric hindrance, ensuring that the antibody's binding to its target antigen is not impeded by the bulky drug-linker. Furthermore, the hydrophilic nature of the glycine (B1666218) residues can improve the solubility and pharmacokinetic properties of the resulting ADC.[5] Studies have shown that triglycyl peptide linkers can exhibit high stability in plasma.[6][7]
VC (Valine-Citrulline) Cleavable Linker
The Valine-Citrulline (VC) dipeptide is a critical element of the linker, designed to be selectively cleaved by intracellular proteases.[8] This dipeptide sequence is a substrate for cathepsin B, an enzyme that is highly expressed within the lysosomes of many cancer cells.[8] The VC linker is relatively stable in the systemic circulation, preventing the premature release of the cytotoxic payload and minimizing off-target toxicity.[9] Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the acidic environment and the presence of cathepsin B lead to the enzymatic cleavage of the amide bond between valine and citrulline.[9]
PAB (para-Aminobenzyl Alcohol) Self-Immolative Spacer
The para-aminobenzyl alcohol (PAB) unit is a self-immolative spacer that connects the cleavable VC linker to the MMAE payload.[10] Following the enzymatic cleavage of the VC linker, a cascade of electronic rearrangements is initiated within the PAB group. This process, known as 1,6-elimination, results in the spontaneous release of the unmodified, active cytotoxic drug.[10] The self-immolative nature of the PAB spacer is crucial for ensuring the efficient and traceless delivery of the payload to its intracellular site of action.
MMAE (Monomethyl Auristatin E) Cytotoxic Payload
Monomethyl auristatin E (MMAE) is a highly potent synthetic analogue of dolastatin 10, a natural antimitotic agent.[11] MMAE functions by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[] Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug. However, when conjugated to a targeting antibody, its potent cytotoxic effects can be localized to cancer cells, significantly enhancing its therapeutic index.[11]
Mechanism of Action of an ADC with this compound
The therapeutic effect of an antibody-drug conjugate utilizing the this compound system is a multi-step process that begins with targeting and culminates in cancer cell death.
-
Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized vesicle containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage: Inside the lysosome, the high concentration of cathepsin B leads to the cleavage of the Val-Cit linker.
-
Self-Immolation and Payload Release: The cleavage of the VC linker triggers the 1,6-elimination of the PAB spacer, releasing the active MMAE into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Quantitative Data
The following tables summarize the available physicochemical properties of this compound. It is important to note that this compound is reported to be unstable in solution and should be freshly prepared for experimental use.[5][12]
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇₉H₁₁₃N₁₃O₁₇ | [11] |
| Molecular Weight | 1516.82 g/mol | [11] |
| Appearance | White to off-white solid powder | [5] |
| LogP | 2.4 | [5] |
| Hydrogen Bond Donor Count | 11 | [5] |
| Hydrogen Bond Acceptor Count | 16 | [5] |
| Rotatable Bond Count | 38 | [5] |
Table 2: Solubility Data
| Solvent/Formulation | Solubility | Reference(s) |
| DMSO | 100 mg/mL (77.25 mM) | [5][12] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 5 mg/mL (3.86 mM) | [5][12] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (3.86 mM) | [5][12] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (1.93 mM) | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the drug-linker and for conducting in vitro cytotoxicity assays.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol is a generalized procedure based on standard Fmoc-SPPS methodologies.[3][13]
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Cit-OH)
-
p-Aminobenzyl alcohol (PAB-OH)
-
Monomethyl auristatin E (MMAE)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Sequential Amino Acid Coupling:
-
First Glycine: Dissolve Fmoc-Gly-OH (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Repeat the Fmoc deprotection step.
-
Second Glycine: Couple Fmoc-Gly-OH as described above.
-
Repeat the Fmoc deprotection step.
-
Third Glycine: Couple Fmoc-Gly-OH as described above.
-
Repeat the Fmoc deprotection step.
-
Valine: Couple Fmoc-Val-OH as described above.
-
Repeat the Fmoc deprotection step.
-
Citrulline: Couple Fmoc-Cit-OH as described above.
-
-
PAB Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the peptide chain using a suitable coupling agent like HATU.
-
Cleavage from Resin: Cleave the peptide-PAB construct from the resin using a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the cleaved product in cold diethyl ether and purify by reverse-phase HPLC to obtain the Fmoc-Gly3-VC-PAB-OH linker.
-
MMAE Conjugation:
-
Dissolve the purified Fmoc-Gly3-VC-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Add a coupling agent (e.g., HOBt, 1.0 eq.) and a base (e.g., pyridine).
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
-
Final Purification: Upon completion, purify the crude this compound by semi-preparative HPLC and lyophilize to obtain the final product as a solid.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic potential of an ADC.
Materials and Reagents:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Antibody-drug conjugate (ADC)
-
Unconjugated antibody (control)
-
Free drug-linker (this compound, for control purposes)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug-linker in complete culture medium. Remove the old medium from the cells and add the treatment solutions to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC₅₀ (the concentration of the drug that inhibits cell growth by 50%).
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound.
Caption: Molecular structure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic considerations for antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Gly3-VC-PAB-MMAE | Drug-Linker Conjugates for ADC | 2684216-48-4 | Invivochem [invivochem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Chemical Properties and Stability of Fmoc-Gly3-VC-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Fmoc-Glycine-Glycine-Glycine-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin E (Fmoc-Gly3-VC-PAB-MMAE). This drug-linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapies. Understanding its chemical behavior is paramount for the successful design, synthesis, and formulation of effective and stable ADCs.
Introduction
This compound is a complex molecule composed of several key functional units: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a triglycine (B1329560) (Gly3) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide linker, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE). Each component plays a crucial role in the overall function of the ADC, from synthesis and antibody conjugation to the targeted release of the cytotoxic payload within cancer cells.
The triglycine spacer provides spatial separation between the antibody and the cytotoxic drug, which can be crucial for efficient enzymatic cleavage. The VC linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment. Following enzymatic cleavage of the citrulline-PAB amide bond, the PAB spacer undergoes a 1,6-elimination reaction to release the active MMAE payload. MMAE is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
This guide will delve into the specific chemical properties and stability profile of this compound, providing researchers with the necessary information for its effective utilization in ADC development.
Chemical Structure and Properties
The chemical structure of this compound is presented below.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the available physicochemical properties for the closely related Gly3-VC-PAB-MMAE is provided in the table below. It is important to note that the presence of the Fmoc group on the N-terminus of the triglycine spacer will alter these properties, generally increasing the hydrophobicity and molecular weight.
| Property | Value (for Gly3-VC-PAB-MMAE) | Reference |
| Molecular Formula | C64H103N13O15 | [] |
| Molecular Weight | 1294.58 g/mol | [] |
| Boiling Point | 1419.3 ± 65.0 °C at 760 mmHg | [2] |
| pKa | Data not available. The molecule possesses multiple ionizable groups, including carboxylic acids, amines, and guanidinium (B1211019) groups, leading to a complex pKa profile. | |
| Melting Point | Data not available. As a complex peptide conjugate, it is likely to decompose upon heating rather than exhibiting a sharp melting point. |
Solubility
The solubility of Gly3-VC-PAB-MMAE has been determined in various formulations, which is a critical parameter for its handling and use in conjugation reactions. The presence of the hydrophobic Fmoc group in this compound is expected to decrease its aqueous solubility.
| Formulation | Solubility (for Gly3-VC-PAB-MMAE) | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 5 mg/mL (3.86 mM) | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (3.86 mM) | [3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (1.93 mM) | [3] |
Chemical Stability
The stability of this compound is a critical attribute that influences its shelf-life, handling, and in-vivo performance as part of an ADC. Degradation can occur at several points in the molecule, primarily through hydrolysis of amide and carbamate (B1207046) bonds, and enzymatic cleavage of the dipeptide linker.
pH Stability
The Val-Cit-PAB linker is designed to be stable at physiological pH (7.4) to prevent premature drug release in the bloodstream. However, it is susceptible to cleavage under acidic conditions, which is relevant to the lysosomal environment of target cells.
-
Acidic Conditions (pH < 6.0): The rate of hydrolysis of the amide bonds within the peptide backbone and the carbamate linkage can increase. The Val-Cit linker itself is designed to be cleaved by enzymes that are active at the acidic pH of lysosomes (pH 4.5-5.0).
-
Neutral Conditions (pH 7.0-7.4): The molecule is expected to be relatively stable, which is essential for the systemic circulation of the corresponding ADC.
-
Basic Conditions (pH > 8.0): The Fmoc protecting group is labile to basic conditions and can be removed. The ester and amide bonds are also susceptible to hydrolysis.
Thermal Stability
The thermal stability of ADCs and their components is a crucial consideration for manufacturing and storage. Generally, the conjugation of drug-linkers to an antibody can decrease its thermal stability. For MMAE-containing ADCs, a higher drug-to-antibody ratio (DAR) has been shown to correlate with a lower thermal stability. While specific data for this compound is not available, it is expected to have a defined thermal degradation profile that should be characterized.
Enzymatic Stability
The key feature of the VC linker is its susceptibility to enzymatic cleavage by cathepsin B, a lysosomal protease. This targeted cleavage is the primary mechanism for the release of MMAE within cancer cells. The triglycine spacer is generally considered to be stable against enzymatic degradation in circulation. However, the entire drug-linker may be subject to degradation by other proteases, although the VC linker is designed for relative stability in plasma.
Caption: Intracellular activation pathway of a VC-PAB-MMAE ADC.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) for the peptide-linker portion, followed by solution-phase coupling to MMAE.
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Solid-Phase Peptide Synthesis of Fmoc-Gly3-VC-PAB-OH:
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group.
-
Amino Acid Coupling: Sequentially couple Fmoc-Cit-OH, Fmoc-Val-OH, and three equivalents of Fmoc-Gly-OH using a suitable coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Monitor each coupling step for completion using a Kaiser test.
-
PAB Moiety Introduction: Couple p-aminobenzyl alcohol to the N-terminus of the peptide.
-
Cleavage: Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude Fmoc-Gly3-VC-PAB-OH by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Solution-Phase Coupling to MMAE:
-
Activation: Activate the carboxylic acid of Fmoc-Gly3-VC-PAB-OH using a coupling agent such as HATU in the presence of a base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).
-
Coupling: Add MMAE to the activated peptide-linker solution and stir at room temperature until the reaction is complete, as monitored by HPLC.
-
Purification: Purify the final product, this compound, by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
-
Purification and Characterization
RP-HPLC Purification Protocol:
-
Column: A preparative C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient of increasing mobile phase B concentration. The specific gradient will need to be optimized.
-
Detection: UV detection at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak and analyze for purity by analytical RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white to off-white solid.
Characterization Methods:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity of the final product.
Stability Indicating Assays
Forced Degradation Study Protocol:
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at various temperatures (e.g., 40°C, 60°C) for different time points.
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at various temperatures for different time points.
-
Oxidative Degradation: Treat the sample with a mild oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Expose the solid sample and solutions to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Analytical Method:
-
Use a stability-indicating RP-HPLC method capable of separating the intact molecule from its degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of degradation peaks over time.
-
Characterize the major degradation products using mass spectrometry.
-
Enzymatic Cleavage Assay:
-
Reaction Setup: Incubate this compound with human cathepsin B in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) at 37°C.
-
Time Points: Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released MMAE.
Conclusion
This compound is a well-designed drug-linker for the development of ADCs. Its chemical properties, particularly the stability of the VC-PAB linker under physiological conditions and its susceptibility to enzymatic cleavage in the tumor microenvironment, are key to its efficacy. A thorough understanding of its synthesis, purification, and stability profile is essential for the development of safe and effective antibody-drug conjugates. The experimental protocols provided in this guide offer a framework for researchers to work with this important molecule and to further investigate its properties for the advancement of targeted cancer therapies.
References
An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful and targeted therapeutic modality, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, the chemical bridge connecting these two components, is a critical determinant of an ADC's success, profoundly influencing its stability, efficacy, and therapeutic window. Cleavable linkers, designed to be stable in systemic circulation and release the cytotoxic payload under specific physiological conditions within the tumor microenvironment or inside cancer cells, are a cornerstone of modern ADC design.[1][2] This targeted release mechanism is pivotal for maximizing on-target efficacy while minimizing off-target toxicities.[3]
This technical guide provides a comprehensive overview of the core principles of cleavable linkers used in ADCs. It delves into the various types of cleavable linkers, their mechanisms of action, quantitative comparisons of their properties, and detailed experimental protocols for their characterization.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly categorized based on their mechanism of cleavage, which is triggered by specific conditions prevalent in the tumor microenvironment or within the intracellular compartments of cancer cells. The three primary classes of cleavable linkers are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[4][5]
Protease-Sensitive Linkers
Protease-sensitive linkers are designed to be cleaved by enzymes, particularly proteases like cathepsins, which are overexpressed in the lysosomal compartments of tumor cells.[6][7] These linkers typically incorporate a dipeptide sequence that is recognized and hydrolyzed by these proteases.
The most prevalent dipeptide linker is the valine-citrulline (Val-Cit) linker.[1] Upon internalization of the ADC into the cancer cell and its trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[7][8] This cleavage initiates a cascade that leads to the release of the active payload.[9] Other dipeptide sequences, such as valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys), have also been explored.[1][10]
pH-Sensitive Linkers
pH-sensitive linkers, also known as acid-labile linkers, are engineered to remain stable at the physiological pH of blood (pH 7.4) but to hydrolyze and release the payload in the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[11][12]
A common example is the hydrazone linker, which is formed between a ketone and a hydrazine.[13][] The acidic conditions within the endosomal and lysosomal compartments catalyze the hydrolysis of the hydrazone bond, leading to payload release.[13][] Other acid-labile functionalities, such as carbonates and silyl (B83357) ethers, have also been utilized in ADC development.[15]
Glutathione-Sensitive Linkers
Glutathione-sensitive linkers exploit the significant difference in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).[12][]
These linkers typically contain a disulfide bond that is stable in the bloodstream but is readily cleaved by the high intracellular concentration of glutathione.[][] This reduction of the disulfide bond triggers the release of the cytotoxic payload within the cytoplasm of the target cancer cell.[] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[18]
Data Presentation: Quantitative Comparison of Linker Performance
The selection of a cleavable linker significantly impacts the pharmacokinetic properties and therapeutic efficacy of an ADC. The following tables summarize key quantitative data for different cleavable linkers, providing a basis for comparison.
Table 1: Plasma Stability of Cleavable Linkers
A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[3][18]
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days[18] | Highly stable in human plasma, but can be less stable in mouse plasma due to the presence of carboxylesterases.[8][18] |
| Valine-Alanine (Val-Ala) | Stable[18] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[18] | |
| pH-Sensitive | Hydrazone | ~2 days[18] | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[13][18] |
| Silyl Ether | > 7 days[15] | Offers significantly improved stability compared to traditional hydrazone and carbonate linkers.[15] | |
| Glutathione-Sensitive | Disulfide | Variable[18] | Stability can be modulated by steric hindrance around the disulfide bond.[18] |
| Enzyme-Sensitive (Other) | β-Glucuronide | Very Stable[18] | Highly stable in plasma; cleaved by β-glucuronidase, which is abundant in the tumor microenvironment.[18] |
| Sulfatase-cleavable | > 7 days[15] | Demonstrates high plasma stability and is cleaved by sulfatase enzymes overexpressed in tumor cells.[15] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
The potency of an ADC is often measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. This value is influenced by the efficiency of payload release and the intrinsic potency of the payload itself.
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50[5] |
| Cleavable (Val-Cit) | MMAE | CD30+ (Karpas-299) | 0.1-1[5] |
| Cleavable (Hydrazone) | Calicheamicin | CD33+ (HL-60) | 0.01-0.1[5] |
| Cleavable (Disulfide) | DM4 | EGFR+ (A431) | 1-10[5] |
| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 50-200[5] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[5]
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.[18][19]
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and a control sample in PBS.[18]
-
Incubation: Incubate the samples at 37°C with gentle shaking.[18]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze them at -80°C.[18]
-
Sample Analysis:
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[18][20]
-
To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS/MS.[3]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[18]
In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of drug release from a protease-sensitive linker-containing ADC in the presence of purified Cathepsin B.[1]
Methodology:
-
Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at 37°C. DTT is required to maintain the active-site cysteine in its reduced state.[1]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with a pre-warmed assay buffer (e.g., 25 mM Sodium Acetate, pH 5.0).[1]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[1]
-
Incubation: Incubate the reaction at 37°C.[1]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Quench Reaction: Immediately stop the reaction by adding a quenching solution (e.g., 2% formic acid or a protease inhibitor cocktail).[1]
-
Sample Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to separate and quantify the intact ADC, cleaved linker-payload intermediate, and the released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.[5][6]
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.[2][5]
-
ADC Treatment: Prepare serial dilutions of the ADC, a control antibody, and a vehicle control. Remove the culture medium from the cells and add the different treatment solutions.[2]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for cell killing (typically 72-120 hours).[2]
-
Cell Viability Assessment:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2][21]
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2][21]
-
Add a solubilization solution (e.g., SDS in HCl or DMSO) to dissolve the formazan crystals.[2][21]
-
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[2][6]
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
ADC Internalization and Payload Release Pathway
The overall process of ADC-mediated cell killing involves a series of steps, from binding to the target antigen on the cancer cell surface to the final cytotoxic action of the released payload.
Conclusion
The choice of a cleavable linker is a critical decision in the design of an antibody-drug conjugate, with profound implications for its therapeutic index. Protease-sensitive linkers, particularly the Val-Cit dipeptide, are well-established and demonstrate high stability in human plasma and potent anti-tumor activity.[18] However, newer generations of cleavable linkers, such as β-glucuronide and sulfatase-cleavable linkers, offer potential advantages in terms of stability and tumor-specific payload release mechanisms.[18] A thorough understanding of the different linker technologies, coupled with rigorous experimental evaluation, is essential for the development of safe and effective ADC therapeutics. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of cleavable linker selection and characterization in the pursuit of next-generation cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 9. benchchem.com [benchchem.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
An In-depth Technical Guide to the Core Principles of Fmoc-Gly3-VC-PAB-MMAE in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental principles for utilizing the Fmoc-Gly3-VC-PAB-MMAE linker-payload system in the development of Antibody-Drug Conjugates (ADCs). It covers the individual components, mechanism of action, and key experimental protocols for the synthesis, purification, and characterization of these complex biotherapeutics.
Introduction to Antibody-Drug Conjugates and the Role of the Linker-Payload
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[] This synergy allows for the selective delivery of the cytotoxic payload to cancer cells that overexpress a specific target antigen, thereby minimizing systemic toxicity and enhancing the therapeutic window.[]
The three core components of an ADC are:
-
A monoclonal antibody that specifically binds to a tumor-associated antigen.
-
A highly potent cytotoxic payload.
-
A chemical linker that connects the antibody to the payload.
The linker is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release within the target cell.[][2] The this compound system is an advanced linker-payload combination designed for controlled, intracellular drug delivery.
Deconstruction of the this compound System
The this compound linker-payload is a sophisticated construct where each component has a distinct and crucial function.
Fmoc (Fluorenylmethyloxycarbonyl) Group
The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[3][4][5][6][7][8][9][10][11][12] In the context of the complete linker-payload molecule, it serves as a protective group for the N-terminus of the triglycine (B1329560) peptide during its synthesis. This ensures the sequential and controlled assembly of the peptide linker.[5][9] Before conjugation to the antibody, the Fmoc group is typically removed.
Gly3 (Triglycine) Spacer
The triglycine (Gly-Gly-Gly) component acts as a hydrophilic spacer within the linker.[13] Peptide spacers, particularly those rich in glycine (B1666218), are incorporated into ADC linkers to:
-
Enhance Solubility: The hydrophilic nature of the glycine residues can help to counteract the hydrophobicity of the MMAE payload and other linker components, which can reduce the propensity for ADC aggregation.[][2][13]
-
Provide Flexibility: Glycine, being the smallest amino acid, imparts significant conformational flexibility to the linker.[13] This flexibility can minimize steric hindrance and facilitate the interaction of the cleavable portion of the linker with its target enzyme.
-
Improve Pharmacokinetics: By modifying the overall physicochemical properties of the ADC, hydrophilic spacers can positively influence its pharmacokinetic profile.[13]
VC (Valine-Citrulline) Cleavable Linker
The valine-citrulline dipeptide is a well-established, enzyme-cleavable linker.[14] Its key characteristic is its susceptibility to cleavage by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[14] This ensures that the linker remains stable in the systemic circulation but is efficiently cleaved upon internalization of the ADC into the lysosomal compartment of the target cancer cell.[15]
PAB (p-Aminobenzyl Alcohol) Self-Immolative Spacer
The p-aminobenzyl alcohol (PAB) moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the VC linker by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction. This process results in the release of the unmodified, fully active MMAE payload.[14] The self-immolative nature of the PAB spacer is crucial as it ensures that the released drug is not encumbered by remnants of the linker, which could otherwise impair its cytotoxic activity.
MMAE (Monomethyl Auristatin E) Cytotoxic Payload
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[16] It functions as a microtubule inhibitor, binding to tubulin and disrupting the formation of the mitotic spindle.[16] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[17] The high potency of MMAE makes it an ideal payload for ADCs, as only a few molecules are required to kill a target cell.[16]
Mechanism of Action
The mechanism of action for an ADC utilizing the Gly3-VC-PAB-MMAE system is a multi-step process, as illustrated below.
Caption: The sequential mechanism of action for a Gly3-VC-PAB-MMAE ADC.
-
Circulation: The ADC circulates systemically, with the stable linker protecting the payload from premature release.
-
Binding: The monoclonal antibody component of the ADC recognizes and binds to its specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC-antigen complex fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B cleaves the valine-citrulline linker.
-
Self-Immolation: The cleavage of the VC linker triggers the spontaneous 1,6-elimination of the PAB spacer.
-
Payload Release: The self-immolation of the PAB spacer releases the unmodified and fully active MMAE payload into the cytoplasm.
-
Tubulin Inhibition: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.
-
Apoptosis: The disruption of the microtubules leads to cell cycle arrest and programmed cell death (apoptosis).
Quantitative Data
While specific quantitative data for ADCs utilizing the precise this compound linker-payload is not extensively available in the public domain, the following tables present representative data for similar VC-MMAE based ADCs to provide a context for expected performance metrics.
Table 1: Representative In Vitro Cytotoxicity of a Trastuzumab-vc-MMAE ADC
| Cell Line | Target (HER2) Expression | IC50 (ng/mL) |
| SK-BR-3 | High | 10-50 |
| NCI-N87 | High | 20-100 |
| BT-474 | High | 30-150 |
| MDA-MB-468 | Negative | >1000 |
| MCF-7 | Low | >1000 |
Note: IC50 values are highly dependent on the specific antibody, cell line, and assay conditions. The data presented is a compilation of typical ranges found in the literature for trastuzumab-vc-MMAE ADCs.[18][19]
Table 2: Representative Physicochemical Characteristics of a Cysteine-Linked vc-MMAE ADC
| Parameter | Typical Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, RP-HPLC |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregates | <5% | SEC-HPLC |
| Plasma Stability (% intact ADC after 7 days) | >98% | In vitro plasma incubation followed by LC-MS |
Note: These values represent typical targets for a successful cysteine-linked ADC. The actual values will vary based on the conjugation process and the specific antibody.[19][20]
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments involved in the development and characterization of an ADC using a maleimide-activated Gly3-VC-PAB-MMAE linker-payload.
Synthesis of the Maleimide-Activated Linker-Payload
The synthesis of the complete linker-payload is a multi-step process.
Caption: A typical workflow for the synthesis of a maleimide-activated linker-payload.
-
Solid-Phase Peptide Synthesis (SPPS):
-
Cleavage from Resin:
-
The completed peptide-spacer is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]
-
-
Purification:
-
The crude peptide-spacer is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Conjugation to MMAE:
-
The purified peptide-spacer is conjugated to the N-terminus of MMAE in solution using standard peptide coupling reagents (e.g., HATU, HOBt).
-
-
Purification:
-
The resulting Gly3-VC-PAB-MMAE is purified by RP-HPLC.
-
-
Maleimide Activation:
-
A maleimide group is introduced to the N-terminus of the triglycine spacer (after Fmoc deprotection) using a reagent such as maleimidocaproyl-OSu (MC-OSu). This creates the reactive handle for antibody conjugation.
-
-
Final Purification:
-
The final maleimide-activated Gly3-VC-PAB-MMAE is purified by RP-HPLC and lyophilized.
-
Antibody-Drug Conjugation
This protocol describes a typical cysteine-based conjugation.
Caption: A standard workflow for cysteine-based ADC conjugation and purification.
-
Antibody Reduction:
-
The monoclonal antibody is partially reduced to break the interchain disulfide bonds and expose free thiol groups. This is typically achieved using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The molar excess of the reducing agent is optimized to achieve the desired number of free thiols per antibody.
-
-
Buffer Exchange:
-
The reduced antibody is purified from the excess reducing agent and reaction byproducts, typically by size exclusion chromatography (e.g., using a desalting column) into a conjugation-compatible buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Conjugation Reaction:
-
The maleimide-activated Gly3-VC-PAB-MMAE is added to the reduced antibody solution. The maleimide groups react with the free thiol groups on the antibody to form stable thioether bonds. The reaction is typically carried out for 1-2 hours at room temperature or 4°C.
-
-
Quenching:
-
The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the linker-payload.
-
-
Purification:
-
The resulting ADC is purified from unconjugated linker-payload and other reaction components. This is often achieved using size exclusion chromatography or tangential flow filtration.
-
ADC Characterization
5.3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs.[21][22][23][24]
-
Principle: HIC separates proteins based on their surface hydrophobicity. Since MMAE is hydrophobic, each conjugated payload molecule increases the overall hydrophobicity of the ADC. This allows for the separation of antibody species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical IgG1).[24]
-
Typical Method:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from high salt to low salt.
-
Analysis: The peaks corresponding to different DAR species are integrated. The average DAR is calculated as the weighted average of the peak areas.[21]
-
5.3.2. Aggregate Analysis by SEC-HPLC
Size Exclusion Chromatography (SEC) is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.[25][26][27][28][29]
-
Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger than the monomeric ADC, will elute earlier.[26]
-
Typical Method:
-
Column: A SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8). Organic modifiers like isopropanol (B130326) may be added to reduce non-specific hydrophobic interactions.[29]
-
Analysis: The chromatogram is analyzed to determine the percentage of the monomer peak relative to the aggregate peaks.
-
5.3.3. In Vitro Cytotoxicity Assay
The potency of the ADC is assessed using in vitro cytotoxicity assays, such as the MTT or CellTiter-Glo assay.[30][31]
-
Principle: Cancer cell lines with varying levels of target antigen expression are treated with a range of ADC concentrations. After a defined incubation period (typically 72-96 hours), cell viability is measured.[30]
-
Protocol Outline:
-
Seed target-positive and target-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and free MMAE.
-
Treat the cells with the different concentrations of the test articles.
-
Incubate for 72-144 hours.[31]
-
Add a viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot the data to determine the IC50 (the concentration of the drug that inhibits cell growth by 50%).[30]
-
Conclusion
The this compound linker-payload system represents a sophisticated and highly effective approach for the development of ADCs. The combination of a hydrophilic spacer, a specific enzyme-cleavable linker, a self-immolative spacer, and a potent cytotoxic payload provides a robust platform for creating targeted cancer therapeutics with a wide therapeutic window. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental execution and characterization, is essential for the successful development of ADCs utilizing this advanced technology.
References
- 2. books.rsc.org [books.rsc.org]
- 3. Fmoc-Gly-Gly-Gly-OH - Ruixibiotech [ruixibiotech.com]
- 4. chemimpex.com [chemimpex.com]
- 5. kilobio.com [kilobio.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. biomatik.com [biomatik.com]
- 13. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 14. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and biological assessment of MMAE-trastuzumab antibody-drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 23. agilent.com [agilent.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. hpst.cz [hpst.cz]
- 26. shimadzu.com [shimadzu.com]
- 27. agilent.com [agilent.com]
- 28. agilent.com [agilent.com]
- 29. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 30. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The Strategic Role of the Triglycine (Gly3) Spacer in Modifying Antibody-Drug Conjugate Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics, and efficacy. Within the linker, the spacer element plays a pivotal role in modulating the overall properties of the conjugate. This technical guide delves into the specific purpose and impact of the triglycine (B1329560) (Gly3) spacer in the design and function of ADCs. The inclusion of this seemingly simple tripeptide can have profound effects on the physicochemical and biological characteristics of these complex biotherapeutics.
Core Functions of the Gly3 Spacer in ADCs
The Gly3 spacer is primarily incorporated into ADC linker designs to impart flexibility and hydrophilicity, thereby addressing some of the key challenges in ADC development, such as payload-induced aggregation and rapid clearance.
1.1. Enhancing Flexibility and Reducing Steric Hindrance
Glycine (B1666218), the smallest amino acid, possesses a high degree of rotational freedom around its alpha-carbon. A sequence of three glycine residues creates a highly flexible and unstructured spacer. This flexibility is advantageous for several reasons:
-
Facilitating Conjugation: The Gly3 spacer can minimize steric hindrance during the conjugation process, potentially leading to more efficient and homogenous drug-linker attachment to the antibody.[]
-
Optimizing Antigen Binding: By creating distance and flexibility between the bulky payload and the antibody, the Gly3 spacer can help ensure that the antigen-binding region of the antibody remains unobstructed, thus preserving its binding affinity.
-
Promoting Payload Efficacy: For cleavable linkers, the spacer can provide adequate distance from the antibody surface, allowing enzymes, such as cathepsin B in the lysosome, to efficiently access and cleave the linker for payload release.[2]
1.2. Modulating Hydrophilicity and Pharmacokinetics
Many potent cytotoxic payloads used in ADCs are hydrophobic. The conjugation of these molecules to an antibody can increase the overall hydrophobicity of the ADC, leading to several undesirable consequences:
-
Aggregation: Increased hydrophobicity can promote the formation of ADC aggregates, which are often insoluble and can lead to immunogenicity and rapid clearance from circulation.[2]
-
Hepatic Clearance: Hydrophobic molecules are more prone to uptake and clearance by the reticuloendothelial system (RES), particularly in the liver.[3][4] This can reduce the amount of ADC available to reach the tumor and may lead to hepatotoxicity.[3]
The Gly3 spacer, being composed of the relatively polar amino acid glycine, contributes to an increase in the overall hydrophilicity of the linker-payload system.[5][6] This increased hydrophilicity can:
-
Improve Solubility and Reduce Aggregation: By masking the hydrophobicity of the payload, the Gly3 spacer can improve the solubility of the ADC and reduce its propensity to aggregate.[2][]
-
Decrease Hepatic Uptake: A more hydrophilic ADC is less likely to be non-specifically taken up by the liver, potentially leading to a longer circulation half-life and increased tumor accumulation.[3][4]
-
Enhance Bioavailability: Improved hydrophilicity is a key factor for better bioavailability of the ADC.[5]
Quantitative Impact of Hydrophilic Spacers on ADC Properties
While specific data for a Gly3 spacer is often embedded within broader studies on hydrophilic linkers, the following tables summarize the typical quantitative improvements observed when incorporating hydrophilic spacers, which can be extrapolated to the expected benefits of a Gly3 spacer.
Table 1: Impact of Hydrophilic Spacers on ADC Aggregation and In Vivo Performance
| ADC Construct | Linker Characteristics | Aggregation (%) | In Vivo Efficacy | Reference |
| ADC with Hydrophobic Linker | Val-Cit-PAB | Up to 80% | Less efficacious | [8] |
| ADC with Hydrophilic Linker | Glucuronide-based | <5% | More efficacious | [8] |
| AffiDC with MC-DM1 | Lipophilic payload | High hepatic uptake | Suboptimal targeting | [4] |
| AffiDC with E3/E6 Spacer | Hydrophilic glutamate (B1630785) spacer | Reduced hepatic uptake | Improved in vivo targeting | [4] |
Table 2: Influence of Linker Hydrophilicity on Pharmacokinetics
| ADC Linker Type | Key Feature | Effect on Pharmacokinetics | Reference |
| Hydrophobic Linker | Increased lipophilicity | Faster clearance, higher liver accumulation | [2][4] |
| Hydrophilic Linker (e.g., PEG, Glycine-containing) | Increased hydrophilicity | Slower clearance, reduced non-specific uptake | [9][10] |
Experimental Protocols for Evaluating ADC Properties
The following are detailed methodologies for key experiments cited in the evaluation of ADCs with modified linkers.
3.1. Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
The ADC is incubated in human or murine plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
At each time point, an aliquot of the plasma sample is taken and processed to separate the ADC from plasma proteins. This can be achieved through methods like affinity chromatography using Protein A/G or size-exclusion chromatography (SEC).
-
The amount of conjugated payload is then quantified. This can be done using techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To measure the intact ADC and any released payload or metabolites.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Using an anti-payload antibody to detect the amount of payload still attached to the antibody.
-
-
The percentage of intact ADC remaining at each time point is calculated to determine its plasma half-life.
3.2. In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Target cancer cells expressing the antigen of interest are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified period (typically 72-96 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
-
The results are plotted as cell viability versus ADC concentration, and the IC50 (the concentration of ADC that inhibits cell growth by 50%) is calculated.
3.3. In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human tumor cells that express the target antigen.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment groups (e.g., vehicle control, ADC, non-targeting control ADC).
-
The ADCs are administered intravenously at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the different treatment groups.
Visualizing ADC Mechanisms and Workflows
4.1. Signaling Pathway of ADC Internalization and Payload Release
Caption: ADC mechanism of action from binding to apoptosis.
4.2. Experimental Workflow for ADC Efficacy Evaluation
Caption: Workflow for preclinical evaluation of ADC efficacy.
4.3. Logical Relationship of Hydrophilicity and ADC Properties
Caption: Impact of linker hydrophilicity on ADC properties.
Conclusion
The inclusion of a Gly3 spacer in ADC linker design is a strategic choice aimed at optimizing the overall properties of the conjugate. By providing flexibility and increasing hydrophilicity, the Gly3 spacer can mitigate issues associated with hydrophobic payloads, such as aggregation and rapid hepatic clearance. This can lead to improved pharmacokinetics, greater tumor accumulation, and ultimately, an enhanced therapeutic window. The careful selection and design of spacer elements like triglycine are crucial for the successful development of safe and effective next-generation antibody-drug conjugates.
References
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Cleavage of the Valine-Citrulline (VC) Linker in the Tumor Microenvironment
Introduction: Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker, a critical component connecting these two moieties, dictates the stability, efficacy, and safety of the ADC. Among the various linker technologies, the enzyme-cleavable valine-citrulline (VC) linker is one of the most widely utilized, featuring in several approved and clinical-stage ADCs.[][2] This guide provides a comprehensive technical overview of the VC linker's cleavage mechanism within the tumor microenvironment, focusing on the enzymatic processes, quantitative data, and the experimental protocols used for its evaluation.
The fundamental principle of the VC linker is its stability in systemic circulation and its selective cleavage by enzymes that are upregulated within tumor cells.[][4] This targeted release is designed to maximize the delivery of the cytotoxic payload to cancer cells while minimizing exposure to healthy tissues, thereby widening the therapeutic index.[]
The VC-PABC Linker: Structure and Mechanism of Action
The most common configuration is the valine-citrulline-p-aminobenzyl carbamate (B1207046) (VC-PABC) system.[5][] This multi-part linker is engineered for efficient and traceless drug release.
-
Valine-Citrulline Dipeptide: This sequence is the specific substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[][4] Valine occupies the P2 position, interacting with the S2 subsite of the enzyme's active site, while citrulline occupies the P1 position.[7]
-
p-Aminobenzyl Carbamate (PABC) Spacer: This is a self-immolative spacer.[][8] It connects the dipeptide to the payload. Following the enzymatic cleavage of the amide bond between citrulline and PABC, the resulting p-aminobenzyl alcohol is unstable and undergoes a spontaneous 1,6-elimination reaction, releasing carbon dioxide and the unmodified, active payload.[]
The cleavage process is initiated after the ADC binds to its target antigen on a cancer cell surface and is internalized, typically through receptor-mediated endocytosis.[5][8] The ADC is then trafficked through the endosomal pathway to the lysosome, an acidic organelle rich in proteases.[9] It is within this lysosomal compartment that the primary cleavage event occurs.
References
- 2. preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. iphasebiosci.com [iphasebiosci.com]
The PAB Spacer: A Self-Immolative Trigger for Precision Payload Release in Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyl (PAB) spacer is a critical component in the design of modern antibody-drug conjugates (ADCs) and other targeted drug delivery systems. Its primary function is to act as a stable linkage between a targeting moiety and a potent cytotoxic payload in systemic circulation, while facilitating rapid and complete release of the unmodified payload upon reaching the target cell. This self-immolative mechanism is crucial for maximizing therapeutic efficacy and minimizing off-target toxicity. This guide provides a detailed technical overview of the PAB spacer's mechanism of action, quantitative data on its performance, and comprehensive experimental protocols for its evaluation.
The Core Mechanism: Enzymatic Cleavage and Self-Immolation
The payload release facilitated by the PAB spacer is a two-step process initiated by the cleavage of an adjacent trigger, typically a dipeptide sequence, by specific enzymes within the target cell's lysosome. The most common dipeptide linker used in conjunction with the PAB spacer is valine-citrulline (Val-Cit).
-
Enzymatic Cleavage: Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. Within this acidic and enzyme-rich environment, lysosomal proteases, most notably Cathepsin B, recognize and cleave the amide bond between the citrulline residue and the p-aminobenzyl group of the PAB spacer.[1][2] This enzymatic cleavage is the rate-limiting step in the payload release cascade.
-
Self-Immolative Cascade: The cleavage of the dipeptide unmasks an aniline (B41778) nitrogen on the PAB group. This triggers a spontaneous and rapid 1,6-electronic cascade elimination reaction.[] The unstable p-aminobenzyl alcohol intermediate rearranges, leading to the release of the payload in its original, active form, along with the formation of carbon dioxide and an azaquinone methide byproduct. This "self-immolative" nature ensures a clean and traceless release of the drug.
Quantitative Analysis of PAB Spacer Performance
The stability of the linker in plasma and the efficiency of payload release at the target site are critical parameters for a successful ADC. The following tables summarize key quantitative data related to the performance of PAB-based linkers.
| Linker Composition | Matrix | Half-life (t½) | Reference Notes |
| Val-Cit-PAB | Human Plasma | > 230 days | Demonstrates high stability in human circulation. |
| Val-Cit-PAB | Mouse Plasma | Significantly shorter than in human plasma | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to premature payload release. This is a critical consideration for preclinical mouse models.[4] |
| Glu-Val-Cit-PAB | Mouse Plasma | Significantly more stable than Val-Cit-PAB | The addition of a glutamic acid residue at the P3 position enhances stability in mouse plasma. |
| Sulfatase-cleavable PAB | Mouse Plasma | > 7 days | Offers high stability in mouse plasma. |
| Hydrazone-PAB | Human Plasma | ~2 days | pH-sensitive linkers like hydrazone can exhibit lower stability in circulation. |
Table 1: Comparative Plasma Stability of PAB-Based Linkers
| Dipeptide Linker | Relative Cleavage Rate (Cathepsin B) | Notes |
| Val-Cit | High | Considered the benchmark for efficient Cathepsin B-mediated cleavage. |
| Phe-Lys | High | Another efficient dipeptide sequence for Cathepsin B cleavage. |
| Val-Ala | Moderate | Generally shows a slower cleavage rate compared to Val-Cit. |
| Ala-Ala | Low | Significantly less efficient cleavage by Cathepsin B. |
Table 2: Relative Cathepsin B Cleavage Efficiency of Dipeptide Triggers
Experimental Protocols for Evaluating PAB Spacer Functionality
Rigorous in vitro evaluation of linker stability and payload release kinetics is essential in the development of ADCs. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse, rat).
Methodology:
-
Preparation of ADC Stock Solution: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Incubation:
-
Thaw frozen plasma (e.g., human, mouse) at 37°C.
-
Spike the ADC stock solution into the plasma to a final concentration of 50-100 µg/mL.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours).
-
Sample Processing:
-
To quantify the released payload, precipitate the plasma proteins by adding 3-4 volumes of cold acetonitrile (B52724) containing an internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
To determine the drug-to-antibody ratio (DAR), the ADC can be captured from the plasma using protein A/G magnetic beads, followed by elution and analysis by hydrophobic interaction chromatography (HIC) or LC-MS.
-
-
LC-MS/MS Analysis of Released Payload:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase over a suitable time frame to achieve separation of the payload from plasma components.
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the payload.
-
-
Data Analysis: Plot the concentration of the released payload or the average DAR over time to determine the half-life of the ADC in plasma.
Lysosomal Cleavage Assay
Objective: To evaluate the efficiency of payload release from the ADC in a simulated lysosomal environment.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the ADC in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Reconstitute and activate recombinant human Cathepsin B according to the manufacturer's instructions. A typical activation buffer contains DTT.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B to a final concentration of approximately 20-100 nM. The final ADC concentration is typically in the low micromolar range (e.g., 1-10 µM).
-
Incubate the reaction mixture at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching and Sample Processing:
-
Stop the reaction by adding a quenching solution (e.g., 3-4 volumes of cold acetonitrile with an internal standard).
-
Vortex and centrifuge at high speed to pellet the precipitated enzyme and ADC.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Utilize the same LC-MS/MS method as described for the plasma stability assay to quantify the released payload.
-
-
Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage and the extent of payload release.
Conclusion
The p-aminobenzyl spacer is a cornerstone of modern ADC design, enabling a sophisticated, enzyme-triggered, self-immolative mechanism for payload release. This traceless delivery system ensures that the highly potent cytotoxic agent is released in its most active form specifically within the target cancer cells, thereby widening the therapeutic window. A thorough understanding of the PAB spacer's mechanism, coupled with rigorous quantitative analysis of its stability and cleavage kinetics through the detailed experimental protocols provided, is paramount for the successful development of next-generation targeted therapeutics. The careful selection of the dipeptide trigger and consideration of species-specific differences in plasma stability are critical factors that researchers and drug developers must address to optimize the clinical potential of PAB-containing drug conjugates.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Fmoc-Gly3-VC-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of Fmoc-Gly3-VC-PAB-MMAE, a key drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). The synthesis involves a multi-step process, including the solid-phase synthesis of the Fmoc-protected triglycine (B1329560) peptide (Fmoc-Gly-Gly-Gly-OH), the synthesis of the valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E (VC-PAB-MMAE) moiety, and the final coupling of these two fragments. This protocol offers comprehensive methodologies for each critical step, purification techniques, and data presentation to guide researchers in the successful production of this potent ADC payload.
Introduction
Antibody-drug conjugates are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker connecting the antibody and the cytotoxic payload is a critical component that dictates the stability of the ADC in circulation and the efficiency of drug release at the tumor site. The this compound drug-linker incorporates a protease-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzylcarbamate (PAB) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE). The triglycine (Gly3) spacer can be utilized to modify the physicochemical properties of the linker. This application note details a comprehensive protocol for the chemical synthesis and purification of this complex molecule.
Experimental Protocols
The synthesis of this compound can be achieved through a convergent strategy, involving the separate synthesis of the peptide component (Fmoc-Gly-Gly-Gly-OH) and the drug-linker moiety (H₂N-VC-PAB-MMAE), followed by their coupling.
Part 1: Solid-Phase Synthesis of Fmoc-Gly-Gly-Gly-OH
This protocol describes the synthesis of the Fmoc-protected triglycine peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Loading:
-
Dissolve Fmoc-Gly-OH (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in a minimal amount of DMF.
-
Add the solution to the swollen resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin with DMF (5 times).
-
-
Coupling of Subsequent Glycine (B1666218) Residues:
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (5 times).
-
Repeat the Fmoc deprotection (step 3) and coupling (step 4) for the third glycine residue.
-
-
Cleavage from Resin:
-
Wash the final peptide-resin with DCM (3 times) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and gently agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification: Purify the crude Fmoc-Gly-Gly-Gly-OH by reverse-phase HPLC.
Part 2: Synthesis of H₂N-VC-PAB-MMAE
This part of the synthesis involves the coupling of Fmoc-Val-Cit-PAB-OH to MMAE, followed by the deprotection of the Fmoc group.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
MMAE (Monomethyl Auristatin E)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous DMF
-
Piperidine
Procedure:
-
Coupling of Fmoc-Val-Cit-PAB-OH to MMAE:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.[1]
-
Add HOBt (1.0 equivalent) and pyridine to the solution.[1]
-
Stir the reaction at room temperature and monitor its progress by HPLC.[1]
-
Upon completion, purify the crude Fmoc-Val-Cit-PAB-MMAE by semi-preparative HPLC.[1]
-
-
Fmoc Deprotection:
Part 3: Coupling of Fmoc-Gly-Gly-Gly-OH to H₂N-VC-PAB-MMAE
This is the final step to assemble the complete drug-linker conjugate.
Materials:
-
Fmoc-Gly-Gly-Gly-OH
-
H₂N-VC-PAB-MMAE
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Coupling Reaction:
-
Dissolve Fmoc-Gly-Gly-Gly-OH (1.2 equivalents) and H₂N-VC-PAB-MMAE (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by HPLC.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO/water) and purify the crude this compound by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Data Presentation
| Synthesis Step | Reactants | Key Reagents | Typical Yield | Purity (by HPLC) |
| Part 1: Fmoc-Gly-Gly-Gly-OH Synthesis | 2-Chlorotrityl chloride resin, Fmoc-Gly-OH | HBTU, DIPEA, Piperidine, TFA | 70-85% | >95% |
| Part 2: H₂N-VC-PAB-MMAE Synthesis | Fmoc-Val-Cit-PAB-OH, MMAE | HOBt, Pyridine, Piperidine | 60-75% | >95% |
| Part 3: Final Coupling and Purification | Fmoc-Gly-Gly-Gly-OH, H₂N-VC-PAB-MMAE | HATU, DIPEA | 50-65% | >98% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Mechanism of Action of an ADC with VC-PAB-MMAE Linker
Caption: ADC mechanism of action.
Conclusion
The protocol outlined in this application note provides a robust and reproducible method for the synthesis and purification of this compound. By following these detailed procedures, researchers can reliably produce this critical drug-linker conjugate for the development of next-generation antibody-drug conjugates. The provided diagrams offer a clear visualization of the synthetic workflow and the mechanism of action, aiding in the understanding and implementation of this technology in cancer research and drug development.
References
Application Notes and Protocols: A Step-by-Step Guide to Conjugating Fmoc-Gly3-VC-PAB-MMAE to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the cytotoxic payload is a critical component that influences the stability, efficacy, and safety of the ADC.
This document provides a detailed, step-by-step guide for the conjugation of the drug-linker Fmoc-Gly3-VC-PAB-MMAE to a monoclonal antibody. This linker system comprises:
-
Fmoc-Gly3: A fluorenylmethyloxycarbonyl (Fmoc) protected triglycine (B1329560) peptide that serves as a hydrophilic spacer.
-
VC (Valine-Citrulline): A dipeptide motif that is specifically cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that ensures the efficient release of the unmodified cytotoxic drug following the enzymatic cleavage of the VC linker.
-
MMAE (Monomethyl Auristatin E): A potent anti-tubulin agent that induces cell cycle arrest and apoptosis.
The conjugation strategy outlined here focuses on the random conjugation to surface-accessible lysine (B10760008) residues on the antibody. This is achieved through the activation of the terminal carboxylic acid of the triglycine spacer to form an N-hydroxysuccinimide (NHS) ester, which then reacts with the primary amines of the antibody's lysine residues.
Experimental Protocols
This protocol is divided into three main stages:
-
Preparation and Activation of the Gly3-VC-PAB-MMAE Drug-Linker: This involves the deprotection of the Fmoc group and the subsequent activation of the terminal glycine's carboxylic acid.
-
Conjugation of the Activated Drug-Linker to the Antibody: This section details the reaction between the NHS-activated drug-linker and the monoclonal antibody.
-
Purification and Characterization of the Antibody-Drug Conjugate: This outlines the methods for purifying the resulting ADC and characterizing its key quality attributes, such as the drug-to-antibody ratio (DAR).
Stage 1: Preparation and Activation of Gly3-VC-PAB-MMAE Drug-Linker
This stage assumes the starting material is this compound, which is typically synthesized via solid-phase peptide synthesis (SPPS).
Protocol 1.1: Fmoc Deprotection of this compound
-
Dissolution: Dissolve the this compound in anhydrous N,N-dimethylformamide (DMF).
-
Deprotection Reaction: Add 20-25 equivalents of piperidine (B6355638) to the solution.
-
Incubation: Stir the reaction mixture at room temperature for 20-30 minutes.
-
Purification: Purify the resulting NH₂-Gly3-VC-PAB-MMAE by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified product to obtain a solid.
Protocol 1.2: NHS Ester Activation of H₂N-Gly3-VC-PAB-MMAE
-
Dissolution: Dissolve the purified H₂N-Gly3-VC-PAB-MMAE in a suitable anhydrous organic solvent (e.g., DMF or dimethyl sulfoxide (B87167) [DMSO]).
-
Reagent Addition: Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.
-
Incubation: Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Purification: Purify the final activated drug-linker, NHS-Gly3-VC-PAB-MMAE, by flash chromatography or preparative HPLC.
Stage 2: Conjugation of Activated Drug-Linker to Antibody
Protocol 2.1: Antibody Preparation and Conjugation
-
Buffer Exchange: Exchange the antibody into a suitable conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5-8.5). This step is crucial to remove any primary amine-containing substances from the antibody solution.
-
Drug-Linker Preparation: Dissolve the purified NHS-Gly3-VC-PAB-MMAE in an organic co-solvent such as DMSO.
-
Conjugation Reaction: Add the dissolved and activated drug-linker to the antibody solution. The molar excess of the drug-linker should be optimized to achieve the target Drug-to-Antibody Ratio (DAR).
-
Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., room temperature or 4°C) for a set time (e.g., 1-4 hours). The reaction should be performed in the dark to protect any light-sensitive components.
-
Quenching: Quench the reaction by adding an excess of a primary amine-containing reagent like Tris or glycine (B1666218) to react with any unreacted NHS esters.
Stage 3: Purification and Characterization of the ADC
Protocol 3.1: Purification of the Antibody-Drug Conjugate
-
Initial Purification: Remove unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Further Purification (Optional): If a more homogeneous ADC population is desired, hydrophobic interaction chromatography (HIC) can be employed to separate species with different DARs.
Protocol 3.2: Characterization of the Antibody-Drug Conjugate
The resulting ADC should be characterized for several key quality attributes:
-
Drug-to-Antibody Ratio (DAR): This is a critical parameter that influences the efficacy and safety of the ADC.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining the DAR and assessing the heterogeneity of the ADC.[][3] The hydrophobicity of the ADC increases with the number of conjugated drug-linkers, allowing for the separation of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after reducing the ADC to separate the light and heavy chains.[4]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise determination of the different DAR species present in the sample.[5][6]
-
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the ADC preparation.
-
Purity: Assessed by methods such as SDS-PAGE and SEC.
-
Antigen Binding: The binding affinity of the ADC to its target antigen should be evaluated to ensure that the conjugation process has not compromised the antibody's function. This can be assessed by techniques such as ELISA or surface plasmon resonance (SPR).
Data Presentation
The following tables provide a summary of the key quantitative parameters for the conjugation and characterization process. These values are illustrative and may require optimization for specific antibodies and experimental conditions.
Table 1: Reagent and Reaction Parameters for Drug-Linker Activation and Conjugation
| Parameter | Stage 1: Activation | Stage 2: Conjugation |
| Reagent | H₂N-Gly3-VC-PAB-MMAE | Antibody |
| Solvent | Anhydrous DMF or DMSO | Conjugation Buffer (pH 7.5-8.5) |
| Activating Agents | EDC, NHS (or Sulfo-NHS) | - |
| Molar Ratios | Drug-Linker:EDC:NHS (e.g., 1:1.5:1.5) | Antibody:Drug-Linker (e.g., 1:5 to 1:10) |
| Reaction Temperature | Room Temperature | 4°C to Room Temperature |
| Reaction Time | 1-4 hours | 1-4 hours |
| Quenching Agent | - | Tris or Glycine |
Table 2: Analytical Parameters for ADC Characterization
| Analytical Method | Parameter Measured | Typical Conditions | Expected Outcome |
| HIC-HPLC | DAR, Heterogeneity | Mobile Phase A: High salt buffer; Mobile Phase B: Low salt buffer. Gradient elution. | Separation of peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). |
| RP-HPLC | DAR (on reduced ADC) | Mobile Phase A: Water with 0.1% TFA; Mobile Phase B: Acetonitrile with 0.1% TFA. Gradient elution. | Separation of unconjugated and conjugated light and heavy chains. |
| SEC-HPLC | Aggregation | Isocratic elution with a suitable buffer (e.g., PBS). | A major peak for the monomeric ADC and minor peaks for aggregates. |
| Mass Spectrometry | Intact Mass, DAR | ESI-QTOF or Orbitrap | A mass spectrum showing a distribution of masses corresponding to different DAR species. |
Visualizations
The following diagrams illustrate the key workflows in the preparation and analysis of the this compound ADC.
Caption: Experimental workflow for the conjugation of this compound to an antibody.
Caption: Analytical workflow for the characterization of the purified antibody-drug conjugate.
References
- 1. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellmosaic.com [cellmosaic.com]
- 4. lcms.cz [lcms.cz]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Antibody-Drug Conjugates: A Guide to Calculating and Achieving the Optimal Drug-to-Antibody Ratio
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute of antibody-drug conjugates (ADCs) that profoundly influences their therapeutic index.[1] It represents the average number of drug molecules conjugated to a single antibody. An optimal DAR is a delicate balance; a low DAR may lead to diminished potency, while a high DAR can negatively affect pharmacokinetics, increase toxicity, and potentially reduce efficacy due to faster clearance.[2][3] This document provides detailed application notes and protocols for the determination and optimization of DAR in ADC development.
The Importance of DAR Optimization
The therapeutic window of an ADC is significantly impacted by its DAR.[3] High DAR values have been associated with increased hydrophobicity, which can lead to faster clearance from circulation and reduced therapeutic efficacy.[4] Conversely, an insufficient drug load can result in reduced potency.[1] Studies have shown that ADCs with a DAR of 2 to 4 often exhibit a better therapeutic index.[1][3] However, the optimal DAR can be influenced by the specific antibody, payload, linker, and target antigen.[5] Therefore, precise control and accurate measurement of the DAR are paramount for developing safe and effective ADCs.
Strategies for Achieving the Optimal DAR
Controlling the DAR is a key challenge in ADC manufacturing.[6] Several strategies have been developed to achieve a more homogeneous and defined DAR.
1. Site-Specific Conjugation: This approach involves engineering specific sites on the antibody for drug conjugation.[7] This can be achieved by introducing cysteine residues, non-natural amino acids, or enzymatic recognition sequences.[8] Site-specific conjugation leads to a more homogeneous ADC product with a predictable DAR, which can improve its in vivo behavior and therapeutic index.[7][9]
2. Enzymatic Conjugation: Enzymes like transglutaminase and sortase A can be used to attach payloads to specific sites on the antibody with high selectivity and reproducibility.[7][10]
3. Process Control: Carefully controlling the stoichiometry of the linker-payload to the antibody, as well as reaction parameters such as pH, temperature, and reaction time, is crucial for managing the DAR during conventional conjugation methods.[7]
4. Linker-Payload Design: The properties of the linker and payload, such as hydrophilicity, can influence the achievable DAR and the overall characteristics of the ADC.[7] Hydrophilic linkers can help to mitigate the aggregation often associated with high DAR ADCs.[11]
Analytical Techniques for DAR Determination
A variety of analytical methods are employed to determine the average DAR and the distribution of drug-loaded species. The choice of method often depends on the stage of development, the specific characteristics of the ADC, and the level of detail required.[12]
| Analytical Technique | Principle | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths (one for the antibody, one for the drug) to calculate the concentration of each component based on the Beer-Lambert law.[13] | Simple, rapid, and convenient for determining average DAR.[13][14] | Provides only the average DAR, not the distribution. Less accurate than other methods and can be affected by the presence of free drug.[15][16] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. | The most widely used method for detailed DAR analysis and drug load distribution, especially for cysteine-linked ADCs.[13][15] | Not suitable for all types of ADCs, such as some lysine-conjugated ADCs where the disulfide bonds are not opened by drug loading.[13] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates ADC components under denaturing conditions, often after reduction of the antibody to separate light and heavy chains.[13] | Compatible with mass spectrometry, allowing for detailed characterization of DAR species.[16] Can be used to determine the DAR of reduced ADC fragments.[17] | Denaturing conditions can alter the ADC structure.[13] |
| Mass Spectrometry (LC-MS) | Measures the mass-to-charge ratio of the different ADC species, allowing for the determination of their molecular weights and the calculation of a precise average DAR and distribution.[14] | Provides the most detailed characterization of ADCs, including accurate mass measurements of all conjugated species. | Assumes equivalent ionization and recovery of all species, which may not always be the case and requires experimental verification.[11] |
Experimental Protocols
Protocol 1: Average DAR Determination by UV/Vis Spectroscopy
Objective: To determine the average DAR of an ADC sample using UV/Vis spectroscopy.
Materials:
-
ADC sample
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine the extinction coefficients of the unconjugated antibody and the free drug at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance.
-
Prepare a solution of the ADC sample in the appropriate buffer.
-
Measure the absorbance of the ADC solution at the two selected wavelengths.
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and a set of simultaneous equations.[11]
-
Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody.[16]
Equation for DAR Calculation: The concentrations of the antibody (C_Ab) and the drug (C_Drug) can be determined using the following equations, where A is the absorbance, and ε is the molar extinction coefficient at the respective wavelengths (λ1 and λ2):
A(λ1) = ε_Ab(λ1) * C_Ab * l + ε_Drug(λ1) * C_Drug * l A(λ2) = ε_Ab(λ2) * C_Ab * l + ε_Drug(λ2) * C_Drug * l
(where l is the path length of the cuvette, typically 1 cm)
Once C_Ab and C_Drug are determined, the average DAR is calculated as:
DAR = C_Drug / C_Ab
Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the distribution of different DAR species in an ADC sample using HIC.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the different DAR species. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:[]
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
Protocol 3: High-Resolution DAR Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To obtain a precise mass-based characterization of the DAR distribution and average DAR of an ADC sample.
Materials:
-
ADC sample
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase or size-exclusion chromatography column
-
Mobile phases compatible with MS (e.g., containing formic acid)
Procedure:
-
Separate the ADC species using the chosen LC method.
-
Introduce the eluent into the mass spectrometer.
-
Acquire the mass spectra of the intact ADC species.
-
Deconvolute the mass spectra to determine the molecular weights of the unconjugated antibody and the various drug-loaded forms.[12]
-
Calculate the DAR for each species by subtracting the mass of the unconjugated antibody and dividing by the mass of the linker-payload.
-
Determine the relative abundance of each DAR species from the deconvoluted spectrum.
-
Calculate the weighted average DAR based on the relative abundance of each species.[]
Visualizing Workflows and Concepts
To aid in the understanding of the concepts and workflows described, the following diagrams have been generated using the DOT language.
Caption: Workflow for achieving and analyzing the optimal DAR.
Caption: Principle of DAR species separation by HIC.
Conclusion
The accurate calculation and strategic achievement of an optimal drug-to-antibody ratio are fundamental to the successful development of antibody-drug conjugates. By employing a combination of controlled conjugation strategies and robust analytical techniques, researchers can precisely characterize and optimize the DAR of their ADC candidates. This meticulous approach is essential for maximizing therapeutic efficacy while minimizing toxicity, ultimately leading to the development of safer and more effective targeted cancer therapies. The use of orthogonal methods for DAR determination is highly recommended to ensure the accuracy and reliability of the results.[]
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 8. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. DAR Value Determination - Creative Proteomics [creative-proteomics.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 17. agilent.com [agilent.com]
Application Note: Analytical Techniques for the Characterization of Fmoc-Gly3-VC-PAB-MMAE Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals in the field of biotherapeutics and antibody-drug conjugate (ADC) development.
Introduction: Antibody-drug conjugates (ADCs) are a sophisticated class of biopharmaceuticals that merge the specific targeting capabilities of monoclonal antibodies (mAbs) with the potent cell-killing effects of cytotoxic small-molecule drugs.[1][2][3] The Fmoc-Gly3-VC-PAB-MMAE is a drug-linker construct designed for ADC development, comprising the cytotoxic agent Monomethyl Auristatin E (MMAE) connected via a linker. This linker consists of a protease-cleavable valine-citrulline (VC) dipeptide, a p-aminobenzylcarbamate (PAB) self-immolative spacer, and a Glycine triad (B1167595) (Gly3) with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.[4][5][6]
The complex and heterogeneous nature of ADCs necessitates a comprehensive suite of analytical methods to ensure their quality, efficacy, and safety.[7][8][9] Critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), drug load distribution, size variants (aggregation and fragmentation), charge heterogeneity, and conjugation site specificity must be thoroughly evaluated.[8][10] This application note provides detailed protocols for the key analytical techniques used to characterize ADCs utilizing the this compound drug-linker.
Visualizing the ADC Structure
The structure of the ADC is fundamental to its mechanism of action. The drug-linker is typically conjugated to the monoclonal antibody through surface-exposed residues, such as the sulfhydryl groups of interchain cysteines after partial reduction.
Caption: Structure of an ADC with the this compound drug-linker.
Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is the primary method for determining the drug load distribution and average DAR for cysteine-linked ADCs.[11][12] The separation is based on the increasing hydrophobicity of the ADC species as more drug-linker molecules are attached.[11][13] HIC uses mild, non-denaturing conditions, which is advantageous for preserving the intact structure of the ADC.[13]
Experimental Protocol: HIC-HPLC
-
Instrumentation:
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate with 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol (B130326).
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1-2 mg/mL using Mobile Phase A.[15]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm (for protein) and 248 nm (for the drug-linker, if applicable).[14]
-
Injection Volume: 10-20 µL.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B (wash)
-
40-45 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
Data Presentation: HIC Analysis Results
| Drug-Loaded Species | Retention Time (min) | Peak Area (%) |
| Unconjugated mAb (DAR0) | 15.2 | 5.1 |
| DAR2 | 19.8 | 20.4 |
| DAR4 | 23.5 | 48.2 |
| DAR6 | 26.1 | 21.3 |
| DAR8 | 28.9 | 5.0 |
| Weighted Average DAR | - | 4.2 |
Analysis of Size Variants by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments, which are critical quality attributes that can impact efficacy and immunogenicity.[16][17][18] The technique separates molecules based on their hydrodynamic radius.[18] For ADCs, which are often more hydrophobic than their corresponding mAbs, mobile phase optimization is crucial to prevent non-specific interactions with the column stationary phase.[16][19]
Experimental Protocol: SEC-HPLC
-
Instrumentation:
-
Mobile Phase:
-
150 mM Sodium Phosphate, pH 7.0. For hydrophobic ADCs, the addition of an organic modifier like isopropanol or acetonitrile (B52724) (5-15%) may be necessary to improve peak shape.[16][18]
-
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient (25 °C).
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15-20 minutes (isocratic elution).[10]
-
-
Data Analysis:
-
Integrate the peak areas corresponding to high molecular weight species (aggregates), the main peak (monomer), and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total integrated area.
-
Data Presentation: SEC Analysis Results
| Species | Retention Time (min) | Peak Area (%) |
| Aggregates | 7.1 | 1.8 |
| Monomer | 8.2 | 97.5 |
| Fragments | 9.5 | 0.7 |
| Total Purity | - | 97.5 |
Intact and Subunit Mass Analysis by Mass Spectrometry (MS)
Mass spectrometry, particularly when performed under non-denaturing (native) conditions, is a powerful tool for confirming the identity, drug load distribution, and average DAR of ADCs.[10][20][21] High-resolution mass spectrometry (HRMS) provides unparalleled precision for these measurements.[1] Analysis can be performed on the intact ADC or on its subunits (e.g., light and heavy chains) after reduction.
Experimental Protocol: LC-MS (Native Intact Mass)
-
Instrumentation:
-
Mobile Phase (for SEC-MS):
-
50-100 mM Ammonium Acetate.[10]
-
-
Sample Preparation:
-
Desalt and buffer-exchange the ADC into the volatile mobile phase (e.g., ammonium acetate).
-
Dilute to a final concentration of 0.1-0.5 mg/mL.
-
For subunit analysis, reduce the ADC using Dithiothreitol (DTT) prior to analysis.[7]
-
-
LC-MS Conditions:
-
LC Flow Rate: 0.2-0.4 mL/min (isocratic).
-
MS Mode: Positive ion, electrospray ionization (ESI).
-
Acquisition Range: m/z 2000-8000.
-
Source Conditions: Optimize capillary voltage, cone voltage, and source temperature to maintain native protein structure while achieving efficient ionization.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different drug-loaded species.
-
Calculate the mass difference between peaks to confirm the mass of the attached drug-linker.
-
Determine the relative abundance of each species to calculate the average DAR.
-
Data Presentation: Intact Mass Analysis Results
| Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| mAb + 0 Drug-Linkers | 148,050 | 148,052 | 5.5 |
| mAb + 2 Drug-Linkers | 150,350 | 150,353 | 20.1 |
| mAb + 4 Drug-Linkers | 152,650 | 152,655 | 47.9 |
| mAb + 6 Drug-Linkers | 154,950 | 154,956 | 21.6 |
| mAb + 8 Drug-Linkers | 157,250 | 157,258 | 4.9 |
| Average DAR | - | 4.2 | - |
Purity and Molecular Size by CE-SDS
Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS) is a high-resolution technique for assessing the purity and molecular size of ADCs under denaturing conditions.[22][23][24] It can be performed under both non-reducing and reducing conditions to analyze the intact ADC and its constituent heavy and light chains, respectively.[22][25]
Experimental Protocol: CE-SDS
-
Instrumentation:
-
Capillary Electrophoresis system with UV or PDA detector.
-
Bare-fused silica (B1680970) capillary.[22]
-
-
Reagents:
-
SDS-gel buffer.
-
Sample buffer containing SDS.
-
For non-reducing conditions: Iodoacetamide (B48618) (IAM) to prevent disulfide scrambling.[25]
-
For reducing conditions: Dithiothreitol (DTT) or β-mercaptoethanol (BME).[25]
-
-
Sample Preparation (1 mg/mL protein stock):
-
Electrophoresis Conditions:
-
Injection: Electrokinetic injection at 5-10 kV for 10-20 seconds.
-
Separation: 15 kV (reverse polarity) for 30-40 minutes.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
Non-reduced: Determine the relative percentage of the main peak (intact ADC) and any fragments or aggregates.
-
Reduced: Determine the relative percentages of the light chain (LC), glycosylated heavy chain (HC), and non-glycosylated heavy chain (NGHC). Identify any peaks corresponding to drug-conjugated chains.
-
Data Presentation: CE-SDS Analysis Results
| Analysis Condition | Peak Identity | Migration Time (min) | Corrected Peak Area (%) |
| Non-Reduced | Intact ADC (2H2L) | 18.5 | 98.1 |
| Fragment (2H1L) | 17.2 | 1.9 | |
| Reduced | Light Chain (LC) | 12.1 | 30.5 |
| Heavy Chain (HC) | 15.8 | 69.5 | |
| (incl. drug-conjugated forms) |
Conjugation Site and Sequence Confirmation by Peptide Mapping
Peptide mapping is used to confirm the primary sequence of the antibody and, crucially, to identify the specific sites of drug conjugation.[26][27] The ADC is digested with a specific protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.[26][28] Peptides containing the drug-linker will have a mass shift and can be identified by their fragmentation patterns.[29]
Experimental Protocol: Peptide Mapping
-
Instrumentation:
-
High-resolution LC-MS/MS system (e.g., UHPLC coupled to an Orbitrap or Q-TOF).
-
Reversed-phase column (e.g., C18).
-
-
Sample Preparation (Digestion):
-
Denaturation: Dilute ~100 µg of the ADC in a denaturing buffer (e.g., 8 M Urea).[26]
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37 °C for 45 minutes.
-
Alkylation: Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.[26]
-
Buffer Exchange: Remove urea (B33335) and excess reagents by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl).
-
Digestion: Add trypsin at a 1:25 enzyme-to-protein ratio (w/w) and incubate overnight at 37 °C.[28]
-
Quench: Stop the reaction by adding formic acid.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient (e.g., 2-40% B over 60-90 minutes) is used to resolve the complex peptide mixture.[29]
-
MS/MS: Use data-dependent acquisition to trigger fragmentation of detected peptide ions.
-
-
Data Analysis:
-
Use protein sequencing software to search the MS/MS data against the antibody's known sequence.
-
Search for expected peptide masses plus the mass of the drug-linker-adduct on specific residues (e.g., cysteine).
-
Manually inspect MS/MS spectra of modified peptides to confirm the conjugation site.
-
Data Presentation: Peptide Mapping Summary
| Peptide Sequence | Conjugation Site | Expected Mass (Da) | Observed Mass (Da) |
| TPEVTCVVVDVSHEDPEVK | Cys-220 (Heavy Chain) | 2154.02 | 3304.51 (+1150.49) |
| DKYTTPPVLDSDGSFFLYSK | None | 2289.11 | 2289.10 |
Glycan Profile Analysis
The glycan profile of the antibody portion of the ADC is another CQA, as it can affect stability, efficacy, and immunogenicity.[30] The analysis involves enzymatic release of N-glycans, fluorescent labeling, and separation by HILIC-FLR-MS.
Experimental Protocol: N-Glycan Analysis
-
Instrumentation:
-
UHPLC system with a fluorescence detector (FLR) and/or mass spectrometer.
-
HILIC column.
-
-
Sample Preparation (Enzymatic Release and Labeling):
-
Denature: Denature ~50 µg of ADC in a buffer containing SDS at 90 °C.
-
Release Glycans: Add the enzyme PNGase F to cleave N-linked glycans and incubate at 37 °C.[31]
-
Labeling: Add a fluorescent label (e.g., 2-aminobenzamide, 2-AB) and a reducing agent. Incubate to attach the label to the released glycans.[32]
-
Cleanup: Purify the labeled glycans to remove excess dye and other reagents.[32]
-
-
HILIC Conditions:
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a gradient from high to low organic content (e.g., 75% to 55% B) to elute glycans.
-
Detection: Fluorescence (e.g., Ex: 330 nm, Em: 420 nm for 2-AB).
-
-
Data Analysis:
-
Identify glycan structures by comparing retention times with a labeled glycan standard library and/or by MS fragmentation analysis.[30]
-
Calculate the relative percentage of each identified glycan structure.
-
Data Presentation: N-Glycan Profile
| Glycan Structure | Abbreviation | Relative Abundance (%) |
| Fucosylated, biantennary, no galactose | G0F | 45.3 |
| Fucosylated, biantennary, one galactose | G1F | 35.1 |
| Fucosylated, biantennary, two galactose | G2F | 15.2 |
| Mannose-5 | Man5 | 2.1 |
| Other | - | 2.3 |
Overall Analytical Workflow
A combination of these orthogonal techniques is required to provide a complete characterization of the ADC. The workflow typically starts with methods that assess the overall distribution of species and purity, followed by more detailed analyses of specific attributes.
Caption: General analytical workflow for ADC characterization.
References
- 1. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 2. agilent.com [agilent.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. criver.com [criver.com]
- 8. veranova.com [veranova.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. agilent.com [agilent.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. shimadzu.com [shimadzu.com]
- 19. agilent.com [agilent.com]
- 20. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 22. eag.com [eag.com]
- 23. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sciex.com [sciex.com]
- 25. nist.gov [nist.gov]
- 26. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 27. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. agilent.com [agilent.com]
- 30. sumibe.co.jp [sumibe.co.jp]
- 31. agilent.com [agilent.com]
- 32. agilent.com [agilent.com]
Application Notes and Protocols for In Vitro Cell-Based Assays for ADCs with Fmoc-Gly3-VC-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2][3] An ADC consists of three main components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2][3] The success of an ADC is critically dependent on the properties of each of these components.
This application note focuses on in vitro cell-based assays for ADCs utilizing the Fmoc-Gly3-VC-PAB-MMAE drug-linker. This system employs Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent that inhibits tubulin polymerization, as the cytotoxic payload.[4] MMAE is connected to the antibody via a linker system comprising a short peptide sequence (Gly3), a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer.[5][6] The Fmoc-Gly3 peptide likely serves to modulate the physicochemical properties of the linker-payload.
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis.[1][7][8] The ADC-antigen complex is then trafficked to the lysosomes, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the VC linker.[2][9] This releases the PAB-MMAE, which then self-immolates to liberate the active MMAE payload into the cytoplasm.[6] The released MMAE can then bind to tubulin, leading to cell cycle arrest and apoptosis.[4]
A key feature of MMAE-based ADCs with cleavable linkers is their ability to induce a "bystander effect."[10][11] The released, membrane-permeable MMAE can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, thereby enhancing the therapeutic efficacy of the ADC in heterogeneous tumors.[10][11][12][13]
This document provides detailed protocols for a suite of in vitro cell-based assays essential for the preclinical evaluation of ADCs employing the this compound drug-linker. These assays are designed to assess critical ADC properties including cytotoxicity, internalization, lysosomal co-localization, and the bystander effect.
Key In Vitro Assays for ADC Characterization
A comprehensive in vitro evaluation of an ADC is crucial for selecting promising candidates for further development. The following assays provide critical insights into the mechanism of action and efficacy of ADCs.
-
Cytotoxicity Assay: Determines the potency of the ADC in killing target antigen-positive cancer cells.
-
Internalization Assay: Measures the efficiency and rate at which the ADC is taken up by the target cells.[1][7][8][14]
-
Lysosomal Co-localization Assay: Confirms that the internalized ADC is trafficked to the lysosomes, a prerequisite for payload release.
-
Bystander Effect Assay: Evaluates the ability of the ADC to kill neighboring antigen-negative cells.[10][11][12][15]
Experimental Protocols
Cytotoxicity Assay
This assay measures the dose-dependent cytotoxic effect of the ADC on both antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC with this compound
-
Control antibody (without the drug-linker)
-
Free MMAE
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Protocol:
-
Seed antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, control antibody, and free MMAE in complete cell culture medium.
-
Remove the medium from the cell plates and add 100 µL of the serially diluted compounds to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound.
ADC Internalization Assay
This protocol utilizes a pH-sensitive dye to quantify the internalization of the ADC into target cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)
-
Unlabeled ADC (as a competitor)
-
Complete cell culture medium
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microscope or high-content imaging system
-
Flow cytometer (optional)
Protocol:
-
Seed antigen-positive and antigen-negative cells in 96-well black, clear-bottom plates and allow them to adhere overnight.
-
Prepare a working solution of the pH-sensitive dye-labeled ADC in complete medium. For a competition control, pre-incubate cells with a 100-fold excess of unlabeled ADC for 30 minutes before adding the labeled ADC.
-
Remove the medium and add the labeled ADC solution to the cells.
-
Incubate the plate at 37°C and monitor the fluorescence signal at various time points (e.g., 0, 1, 4, 8, 24 hours) using a fluorescence microscope or a high-content imaging system. The fluorescence of pH-sensitive dyes increases in the acidic environment of endosomes and lysosomes upon internalization.[7]
-
Alternatively, after the incubation period, cells can be harvested, washed, and analyzed by flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Quantify the fluorescence intensity per cell or the percentage of positive cells to determine the rate and extent of internalization.
Lysosomal Co-localization Assay
This assay confirms the trafficking of the internalized ADC to the lysosomes.
Materials:
-
Antigen-positive cancer cell lines
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor™ 488)
-
Lysosomal marker (e.g., LysoTracker™ Red)
-
Complete cell culture medium
-
Glass-bottom dishes or chamber slides
-
Confocal microscope
Protocol:
-
Seed antigen-positive cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled ADC at a predetermined concentration for various time points (e.g., 4, 8, 24 hours).
-
In the last 30-60 minutes of the ADC incubation, add the lysosomal marker to the cells according to the manufacturer's protocol.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed medium to the cells.
-
Image the cells using a confocal microscope, acquiring images in the channels corresponding to the ADC's fluorophore and the lysosomal marker.
-
Analyze the images to determine the degree of co-localization between the ADC and the lysosomal marker. This can be quantified using Pearson's correlation coefficient or Mander's overlap coefficient.
Bystander Effect Assay
This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells. A co-culture system of antigen-positive and antigen-negative cells is used.[16]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC with this compound
-
Control antibody
-
96-well plates
-
High-content imaging system or flow cytometer
Protocol:
-
Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10). Allow the cells to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Treat the co-culture with the diluted compounds for 72-120 hours.
-
After incubation, stain the cells with a viability dye that is spectrally distinct from GFP (e.g., a far-red cell death stain).
-
Image the plates using a high-content imaging system.
-
Analyze the images to quantify the number of viable and dead cells in both the GFP-positive (antigen-negative) and GFP-negative (antigen-positive) populations.
-
Alternatively, the cells can be harvested and analyzed by flow cytometry to quantify the percentage of viable and dead cells in each population based on GFP expression and the viability dye.
-
The bystander effect is demonstrated by a significant increase in the death of the antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls.[11][12]
Data Presentation
The quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of ADC
| Cell Line | Target Antigen Expression | Compound | IC50 (nM) |
| Cell Line A | Positive | ADC-Fmoc-Gly3-VC-PAB-MMAE | 5.2 |
| Control Antibody | > 1000 | ||
| Free MMAE | 0.8 | ||
| Cell Line B | Negative | ADC-Fmoc-Gly3-VC-PAB-MMAE | 850 |
| Control Antibody | > 1000 | ||
| Free MMAE | 1.2 |
Table 2: Quantification of ADC Internalization
| Cell Line | Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| Cell Line A (Antigen-Positive) | 1 | 1500 |
| 4 | 8500 | |
| 24 | 25000 | |
| Cell Line B (Antigen-Negative) | 24 | 500 |
Table 3: Lysosomal Co-localization of ADC
| Time (hours) | Pearson's Correlation Coefficient (ADC and Lysosomes) |
| 4 | 0.35 |
| 8 | 0.78 |
| 24 | 0.89 |
Table 4: Bystander Killing of Antigen-Negative Cells in Co-culture
| Co-culture Ratio (Ag+:Ag-) | ADC Concentration (nM) | % Viability of Antigen-Negative Cells |
| 1:1 | 10 | 45 |
| 100 | 15 | |
| 1:5 | 10 | 65 |
| 100 | 30 | |
| 0:1 (Ag- only) | 100 | 95 |
Visualizations
To further illustrate the experimental workflows and underlying biological mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of action of an ADC with a cleavable linker.
References
- 1. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 2. news-medical.net [news-medical.net]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 9. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisionantibody.com [precisionantibody.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vivo Efficacy Assessment of an Antibody-Drug Conjugate (ADC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] The efficacy of an ADC is dependent on a multitude of factors including the specificity of the monoclonal antibody to a tumor-associated antigen, the potency of the cytotoxic payload, the stability of the linker, and the overall pharmacokinetic properties of the conjugate.[2] Preclinical in vivo studies are a critical step in the development of ADCs, providing essential data on anti-tumor activity, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationships to guide clinical trial design.[3]
This document provides a detailed protocol for assessing the in vivo efficacy of a model ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a well-established target in various cancers, particularly breast cancer.[] The protocol outlines the use of a subcutaneous xenograft mouse model, a widely used platform for evaluating ADC efficacy.[5][6]
Signaling Pathway: HER2-Targeted ADC Mechanism of Action
ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd), bind to the extracellular domain of the HER2 receptor on the surface of cancer cells.[7][8] This binding can inhibit downstream signaling pathways like the PI3K-AKT-mTOR and RAS-MAPK pathways, which are crucial for cell proliferation and survival.[7][9] Following binding, the ADC-HER2 complex is internalized, and the cytotoxic payload is released within the cancer cell, leading to cell cycle arrest and apoptosis.[7][9]
Caption: Mechanism of a HER2-targeted ADC.
Experimental Workflow
The following diagram outlines the major steps involved in the in vivo efficacy assessment of an ADC.
References
- 1. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 7. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HER2 Targeted Therapies In Breast Cancer | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Fmoc-Gly3-VC-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly3-VC-PAB-MMAE is a key drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It comprises a fluorenylmethyloxycarbonyl (Fmoc) protected glycine-glycine-glycine (Gly3) peptide, a cathepsin B-cleavable valine-citrulline (VC) linker, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][2] The Fmoc protecting group provides a handle for purification and prevents premature reactions. This document provides best practices for the handling, storage, and application of this compound in the synthesis of ADCs.
Chemical Structure and Mechanism of Action
The strategic design of this compound allows for the targeted delivery of MMAE to cancer cells. Once the ADC binds to its target antigen on the cell surface, it is internalized.[3][4] Inside the cell, lysosomal proteases, such as cathepsin B, cleave the VC linker, initiating the release of the active MMAE payload.[][6] MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[][6]
Caption: Mechanism of action of a VC-PAB-MMAE based ADC.
Handling and Storage
Due to the high potency and cytotoxic nature of MMAE, extreme caution must be exercised when handling this compound and any resulting conjugates.[7][8]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols.[7]
-
Containment: Use disposable materials where possible and decontaminate all surfaces and equipment after use.
-
Waste Disposal: Dispose of all waste, including unused material and contaminated items, as hazardous chemical waste according to institutional and local regulations.[7]
Storage Conditions
Proper storage is critical to maintain the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store as a solid at -20°C.[7] | Minimizes degradation. |
| Light | Protect from light. | Prevents light-induced degradation. |
| Moisture | Store in a tightly sealed container in a desiccator. | The compound is sensitive to moisture. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation. |
| Solution Stability | Solutions are not stable and should be freshly prepared for immediate use. | Prone to degradation in solution. |
Reconstitution and Aliquoting
Given the instability of the compound in solution, it is imperative to prepare solutions fresh for each experiment.
Recommended Solvents
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | Up to 100 mg/mL[9] | Use anhydrous, high-purity DMSO. Warm gently or sonicate to aid dissolution. |
| Dimethylformamide (DMF) | Commonly used for conjugation reactions. | Use anhydrous, high-purity DMF. |
Reconstitution Protocol
-
Equilibrate the vial of this compound to room temperature in a desiccator before opening to prevent condensation.
-
Under a fume hood, add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration.
-
Vortex briefly and/or sonicate in a water bath to ensure complete dissolution.
-
Use the freshly prepared solution immediately for the conjugation reaction. Do not store solutions.
Experimental Protocols
The following protocols provide a general framework for the deprotection of the Fmoc group and subsequent conjugation to a thiol-containing antibody. Optimization may be required for specific antibodies and applications.
Fmoc Deprotection
The Fmoc group must be removed to liberate the terminal amine for conjugation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General ADC Linker - vcMMAE [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
Selecting the Right Antibody for Conjugation with Fmoc-Gly3-VC-PAB-MMAE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the selection and conjugation of antibodies with the drug-linker Fmoc-Gly3-VC-PAB-MMAE. The successful development of an Antibody-Drug Conjugate (ADC) is critically dependent on the careful selection of the monoclonal antibody (mAb), the cytotoxic payload, and the linker connecting them. Here, we focus on the practical aspects of working with this compound, a potent antimitotic agent (Monomethyl Auristatin E, MMAE) attached to a cleavable valine-citrulline (VC) linker and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer. The inclusion of a three-glycine (Gly3) spacer and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group necessitates specific handling and deprotection steps. This guide outlines the essential criteria for antibody selection, detailed protocols for Fmoc deprotection, antibody reduction, conjugation, and subsequent characterization of the resulting ADC.
Introduction to this compound
The drug-linker complex, this compound, is a sophisticated component for the construction of ADCs. It comprises several key elements:
-
MMAE: Monomethyl auristatin E is a highly potent synthetic antimitotic agent that inhibits cell division by blocking tubulin polymerization.[1][2] Its high cytotoxicity makes it unsuitable for systemic administration in its free form but ideal as a payload for targeted delivery via an ADC.[1]
-
VC-PAB Linker: The valine-citrulline (VC) dipeptide is designed to be specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[2][3][4] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells. The para-aminobenzyl carbamate (PAB) acts as a self-immolative spacer, which upon cleavage of the VC linker, spontaneously releases the unmodified MMAE.[3][4]
-
Gly3 Spacer: The three-glycine spacer provides flexibility and reduces steric hindrance, which can facilitate the efficient conjugation of the drug-linker to the antibody.[]
-
Fmoc Protecting Group: The N-terminus of the peptide linker is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile and must be removed to allow for subsequent conjugation steps, typically involving the activation of a terminal carboxyl group for attachment to a maleimide (B117702) moiety.
Antibody Selection Criteria
The choice of the monoclonal antibody is paramount to the success of an ADC. The ideal antibody candidate should possess the following characteristics:
-
High Target Specificity: The antibody must bind with high specificity to a tumor-associated antigen (TAA) that is abundantly expressed on the surface of cancer cells with minimal to no expression on healthy tissues.[6] This minimizes off-target toxicity.
-
Internalization: Upon binding to the target antigen, the antibody-antigen complex must be efficiently internalized by the cell, typically through receptor-mediated endocytosis.[6] This is a prerequisite for the ADC to reach the lysosomal compartment where the MMAE payload is released.
-
High Binding Affinity: A high affinity for the target antigen facilitates rapid binding and internalization. However, extremely high affinity can sometimes impair tumor penetration.
-
Low Immunogenicity: Humanized or fully human antibodies are preferred to minimize the risk of an immune response in patients, which could lead to rapid clearance of the ADC.
-
Stability: The antibody should be stable in circulation and not prone to aggregation, which can affect its pharmacokinetic profile and efficacy.
Experimental Workflows and Signaling Pathways
The overall workflow for selecting and conjugating an antibody with this compound involves several key stages, from antibody screening to the final characterization of the ADC.
Caption: Experimental workflow for ADC development.
The mechanism of action of a VC-PAB-MMAE based ADC relies on the targeted delivery of the cytotoxic payload to cancer cells and its subsequent intracellular release.
Caption: Mechanism of action of a VC-PAB-MMAE ADC.
Experimental Protocols
Preparation of Maleimide-Activated Gly3-VC-PAB-MMAE
The commercially available this compound requires deprotection of the Fmoc group and subsequent activation to introduce a maleimide group for conjugation to antibody thiols.
Materials:
-
This compound
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
-
N-Hydroxysuccinimide (NHS)
-
Maleimide-PEG-amine or similar amino-maleimide linker
-
Anhydrous DMF
-
Diethyl ether
Protocol:
-
Fmoc Deprotection: Dissolve this compound in DMF. Add 20% piperidine in DMF and stir at room temperature for 30 minutes. Monitor the deprotection by HPLC. Once complete, precipitate the deprotected product (H2N-Gly3-VC-PAB-MMAE) by adding cold diethyl ether. Centrifuge to collect the precipitate and wash with diethyl ether to remove residual piperidine. Dry the product under vacuum.[7][8][9]
-
Activation and Maleimide Coupling:
-
Dissolve the deprotected H2N-Gly3-VC-PAB-MMAE and an amino-maleimide linker in anhydrous DMF.
-
Add DCC and NHS to the solution to activate the C-terminal carboxyl group of the MMAE moiety for coupling to the amino group of the maleimide linker.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, purify the crude product by semi-preparative HPLC to obtain the maleimide-activated drug-linker. Lyophilize the final product.
-
Antibody Reduction and Conjugation
This protocol describes the generation of free thiol groups on the antibody via reduction of interchain disulfide bonds, followed by conjugation with the maleimide-activated drug-linker.
Materials:
-
Selected monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated Gly3-VC-PAB-MMAE
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Sephadex G25)
Protocol:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer.
-
Reduction: Add a 10-20 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. The optimal TCEP concentration and incubation time should be determined empirically for each antibody.[10]
-
Drug-Linker Preparation: Dissolve the maleimide-activated Gly3-VC-PAB-MMAE in DMSO to prepare a stock solution.
-
Conjugation: Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation. Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1-2 hours.[10] The reaction should be performed in a buffer with a pH between 6.5 and 7.5.
-
Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using a desalting column (e.g., Sephadex G25) or through tangential flow filtration (TFF). The purified ADC should be stored at 2-8°C.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is essential to ensure its quality, consistency, and efficacy.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is used to separate ADC species with different numbers of conjugated drug molecules.
Table 1: Typical HIC-HPLC Parameters for DAR Analysis
| Parameter | Condition |
| Column | TSKgel Butyl-NPR |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Gradient | 0-100% B over 20-30 minutes |
| Flow Rate | 0.8-1.0 mL/min |
| Detection | UV at 280 nm and 248 nm |
| Expected Outcome | Separation of peaks corresponding to DAR 0, 2, 4, 6, and 8. The average DAR can be calculated from the peak areas. A typical average DAR for MMAE-based ADCs is around 3.5-4.0.[1][11] |
Analysis of Purity and Aggregation by SEC-HPLC
Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates).
Table 2: Typical SEC-HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | TSKgel G3000SWxl or similar |
| Mobile Phase | 0.1 M Sodium Phosphate, 0.1 M Sodium Sulfate, pH 6.8 |
| Flow Rate | 0.5-1.0 mL/min |
| Detection | UV at 280 nm |
| Expected Outcome | A main peak corresponding to the monomeric ADC. The percentage of aggregates can be determined from the area of earlier eluting peaks. A purity of >95% monomer is generally desirable.[1] |
In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated using in vitro cell-based assays.
Protocol:
-
Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and free MMAE.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Table 3: Expected Outcomes of In Vitro Cytotoxicity Assay
| Cell Line | Treatment | Expected IC50 | Rationale |
| Antigen-Positive | ADC | Potent (nM range) | Targeted delivery and intracellular release of MMAE.[1] |
| Antigen-Positive | Unconjugated Antibody | High or no effect | Demonstrates the need for the cytotoxic payload. |
| Antigen-Positive | Free MMAE | Very potent (pM-nM range) | Intrinsic potency of the cytotoxic agent. |
| Antigen-Negative | ADC | High or no effect | Demonstrates target-specificity of the ADC. |
Conclusion
The successful development of an effective and safe ADC using the this compound drug-linker requires a systematic approach to antibody selection, conjugation, and characterization. The protocols and guidelines presented in this document provide a framework for researchers to navigate the complexities of ADC development. Careful optimization of each step, from Fmoc deprotection to the final formulation of the ADC, is crucial for achieving a therapeutic candidate with the desired properties of high potency, specificity, and a favorable safety profile.
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellmosaic.com [cellmosaic.com]
- 3. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 4. biorunstar.com [biorunstar.com]
- 6. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cathepsin B-Mediated Cleavage Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting cathepsin B-mediated cleavage assays. This powerful tool is essential for studying the enzymatic activity of cathepsin B, screening for potential inhibitors, and elucidating its role in various physiological and pathological processes, including apoptosis and cancer.
Introduction
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation.[1] Under pathological conditions, such as cancer and inflammatory diseases, its expression and activity are often dysregulated.[2][3] Consequently, cathepsin B has emerged as a significant therapeutic target. The fluorometric cleavage assay is a sensitive and high-throughput method to measure the enzymatic activity of cathepsin B. This assay typically utilizes a synthetic peptide substrate conjugated to a fluorophore, which upon cleavage by cathepsin B, produces a quantifiable fluorescent signal.
Principle of the Assay
The cathepsin B cleavage assay is based on the enzymatic cleavage of a fluorogenic substrate. A commonly used substrate is composed of a peptide sequence recognized by cathepsin B, flanked by a fluorophore (like AMC - 7-amino-4-methylcoumarin (B1665955) or AFC - amino-4-trifluoromethyl coumarin) and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by active cathepsin B, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the cathepsin B activity.[4][5]
Key Experimental Parameters
Several parameters can influence the outcome of a cathepsin B cleavage assay. These include the choice of substrate, enzyme and substrate concentrations, pH, temperature, and the presence of reducing agents. The optimal pH for cathepsin B activity is generally in the acidic range (pH 4.5-6.2), mimicking the lysosomal environment.[6] A reducing agent, such as Dithiothreitol (DTT), is crucial for maintaining the active site cysteine in a reduced state.[6]
Fluorogenic Substrates for Cathepsin B
A variety of fluorogenic substrates are available for measuring cathepsin B activity. The choice of substrate can impact the specificity and sensitivity of the assay.
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Notes |
| Z-Arg-Arg-AMC (Z-RR-AMC) | AMC | 360-380 | 440-460 | A widely used and relatively specific substrate for Cathepsin B.[6][7] |
| Ac-Arg-Arg-AFC (Ac-RR-AFC) | AFC | 400 | 505 | Utilizes the fluorophore AFC.[5] |
| Z-Phe-Arg-AMC (Z-FR-AMC) | AMC | 380 | 460 | Also cleaved by other cathepsins like Cathepsin L, useful for general cathepsin activity.[6] |
| Z-Nle-Lys-Arg-AMC | AMC | 360 | 460 | A novel substrate designed for high specificity to cathepsin B over a broad pH range.[8] |
| Rhodamine 110-(RR)2 | Rhodamine 110 | 500 | 525 | A cell-permeant substrate for measuring intracellular cathepsin B activity in live cells.[9][10] |
Experimental Protocols
Below are detailed protocols for a standard in vitro cathepsin B cleavage assay and for preparing cell lysates for analysis.
Protocol 1: In Vitro Cathepsin B Activity Assay (Fluorometric)
This protocol provides a general framework for measuring the activity of purified cathepsin B or for screening inhibitors.
Materials:
-
Recombinant Human Cathepsin B
-
Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[6]
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)[6]
-
Fluorogenic Peptide Substrate (e.g., Z-RR-AMC)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation:
-
Reaction Setup:
-
In a 96-well black microplate, add the activated cathepsin B solution to the appropriate wells.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds for a specified period before adding the substrate.
-
Include appropriate controls:
-
Blank (No Enzyme): Assay Buffer + Substrate Solution.
-
Positive Control (No Inhibitor): Activated Cathepsin B + Assay Buffer + Substrate Solution.
-
Inhibitor Control: Activated Cathepsin B + Known Inhibitor + Substrate Solution.
-
-
-
Initiate Reaction:
-
Prepare the Substrate Solution by diluting the fluorogenic substrate in Assay Buffer to the desired final concentration (e.g., 20-200 µM).[5] Protect the solution from light.
-
Add the Substrate Solution to all wells to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[6]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence over time) for each sample.
-
For inhibitor screening, calculate the percentage of inhibition relative to the positive control.
-
Protocol 2: Preparation of Cell Lysates for Cathepsin B Activity Measurement
This protocol describes how to prepare cell lysates to measure endogenous cathepsin B activity.
Materials:
-
Cell culture (adherent or suspension)
-
Cold PBS
-
Chilled Cell Lysis Buffer (e.g., compatible with fluorometric assays, often provided in commercial kits)[5][11]
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Harvest the required number of cells (typically 1-5 x 10^6 cells).[5]
-
For adherent cells, scrape or trypsinize the cells and collect them.
-
For suspension cells, collect them by centrifugation.
-
-
Washing:
-
Wash the cells once with cold PBS.
-
-
Cell Lysis:
-
Centrifugation:
-
Centrifuge the lysate at high speed (e.g., top speed in a microcentrifuge) for 5 minutes at 4°C to pellet insoluble material.[5]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the cell lysate, to a new pre-chilled tube.
-
Keep the lysate on ice.
-
-
Protein Quantification (Optional but Recommended):
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). This allows for normalization of cathepsin B activity to the total protein content.
-
-
Assay:
-
Use 50-200 µg of cell lysate per well in the in vitro activity assay described in Protocol 1.[5]
-
Data Presentation
The following table summarizes typical quantitative parameters from various cathepsin B assay protocols.
| Parameter | Value Range | Source |
| Enzyme Concentration | ||
| Recombinant Cathepsin B | 0.04 ng/µL - 0.2 ng/µL | [8][12] |
| Cell Lysate | 50 - 200 µg protein | [5] |
| Substrate Concentration | ||
| Z-RR-AMC | 20 - 60 µM | [8][12] |
| Ac-RR-AFC | 200 µM | [5] |
| Z-FR-AMC | 40 - 60 µM | [8] |
| Incubation Time | 30 - 120 minutes | [5][13] |
| Incubation Temperature | 37°C | [5] |
| pH | 4.6 - 7.2 | [8] |
| DTT Concentration | 5 - 10 mM | [8][14] |
Visualizations
Experimental Workflow
Caption: Workflow for a typical cathepsin B fluorometric cleavage assay.
Cathepsin B-Mediated Apoptosis Signaling Pathway
Caption: Cathepsin B's involvement in the extrinsic apoptosis pathway.
References
- 1. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Inhibiting cathepsin B alleviates acute lung injury caused by sepsis through suppression of pyroptosis in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of proinflammatory caspases by cathepsin B in focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Distinct cathepsins control necrotic cell death mediated by pyroptosis inducers and lysosome-destabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cathepsin B contributes to TNF-alpha-mediated hepatocyte apoptosis by promoting mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Cathepsin B-mediated activation of the proinflammatory caspase-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Antibody-Drug Conjugate (ADC) Stability in Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug, connected by a chemical linker.[1][2] The stability of these complex molecules in systemic circulation is a critical quality attribute (CQA) that directly influences their efficacy and safety.[1][3] Instability in serum can lead to premature release of the cytotoxic payload, resulting in off-target toxicity and a diminished therapeutic window.[4][5][] Conversely, changes in the antibody structure, such as aggregation, can affect pharmacokinetics and potentially induce an immunogenic response.[4][7][8] Therefore, robust analytical methods are essential to monitor the stability of ADCs in serum during their development.[1] This document provides detailed application notes and protocols for several key orthogonal methods used to assess ADC stability.
Mass Spectrometry (MS)-Based Methods for DAR and Structural Integrity Analysis
Application Note
Mass spectrometry (MS) is a powerful and versatile technique for the detailed characterization of ADCs.[1] It allows for the assessment of multiple stability attributes, including changes in the drug-to-antibody ratio (DAR), identification of biotransformation, and characterization of linker-payload cleavage.[1][][9] Common MS-based approaches for ADC stability monitoring in serum include intact mass analysis, subunit analysis (reduced MS), and quantification of released payload.[1][10]
-
Intact Mass Analysis: Provides information on the overall ADC molecule, allowing for the determination of DAR distribution and the detection of major modifications.[1]
-
Subunit (Reduced) MS Analysis: Involves the reduction of inter-chain disulfide bonds to separate the light and heavy chains. This method offers a more detailed view of drug distribution and can help identify the nature of drug loss.[1]
-
Released Drug Analysis: This is a highly sensitive and quantitative method that measures the amount of free payload cleaved from the ADC in the serum matrix. It often involves tandem mass spectrometry (MS/MS) for increased specificity.[1][4]
These MS-based methods are critical for understanding the mechanisms of ADC degradation in a physiological environment.[11][12]
Experimental Protocol: Subunit (Reduced) DAR Analysis by LC-MS
This protocol describes the monitoring of ADC stability in serum by capturing the ADC, reducing it to its subunits, and analyzing the change in DAR over time using LC-MS.[1][13]
-
Serum Incubation:
-
Incubate the ADC in serum (e.g., human, rat) at a concentration of 1 mg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected samples at -80°C to halt any further degradation.
-
-
ADC Immunoaffinity Capture:
-
Add 25 µL of Protein A magnetic beads to 50 µL of the serum sample.
-
Incubate for 2 hours at 37°C with constant shaking to allow the ADC to bind to the beads.[14]
-
Place the plate on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 200 µL of Phosphate Buffered Saline (PBS) to remove non-specifically bound proteins.
-
-
Reduction and Elution:
-
To the washed beads, add 50 µL of a reduction buffer (e.g., 20 mM DTT in PBS).
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds and separate the light and heavy chains.
-
Elute the reduced subunits from the beads by adding an elution buffer (e.g., 20mM glycine, 0.1% acetic acid).[1]
-
-
LC-MS Analysis:
-
Inject approximately 100 ng of the reduced sample onto a reverse-phase column (e.g., C8).[1]
-
Use a gradient of water and acetonitrile, both containing 0.1% formic acid, for separation.[1]
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Deconvolute the resulting mass spectra to identify the light chain (L0, L1) and heavy chain (H0, H1, H2, H3) species with different numbers of conjugated drugs.
-
-
Data Analysis:
-
Calculate the relative abundance of each species from the peak areas in the chromatogram.
-
Determine the average DAR at each time point using the weighted average of the drug-loaded species.[15]
-
Data Presentation
Table 1: Change in Average DAR and Free Payload Over Time in Human Serum at 37°C
| Time (hours) | Average DAR (by LC-MS) | % Free Payload (relative to initial total) |
|---|---|---|
| 0 | 4.50 | 0.1% |
| 24 | 4.15 | 2.5% |
| 48 | 3.82 | 5.2% |
| 96 | 3.31 | 9.8% |
| 168 | 2.95 | 15.4% |
Note: Data is representative. Actual results will vary based on the specific ADC construct and linker chemistry.
Workflow Visualization
Caption: Workflow for ADC DAR stability analysis by LC-MS.
Hydrophobic Interaction Chromatography (HIC) for Drug Load Distribution
Application Note
Hydrophobic Interaction Chromatography (HIC) is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.[16][17] For ADCs, particularly those conjugated via inter-chain cysteines, the addition of a hydrophobic drug-linker increases the molecule's overall hydrophobicity.[8] HIC is uniquely suited to separate ADC species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[15] This makes HIC the gold standard for determining the drug load distribution and calculating the average DAR.[16][18] By monitoring HIC profiles of ADCs incubated in serum over time, one can observe shifts in the distribution from higher to lower DAR species, indicating drug deconjugation.[19]
Experimental Protocol: HIC Analysis of ADC Stability
-
Serum Incubation and Sample Preparation:
-
Follow the serum incubation steps as described in the MS protocol (Section 1).
-
Prior to HIC analysis, purify the ADC from the serum matrix using affinity chromatography (e.g., Protein A) to prevent serum proteins from interfering with the analysis.
-
-
HIC Method:
-
Column: Use a HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[17]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0), optionally containing a small amount of organic solvent like isopropanol.[17]
-
Gradient: Run a linear gradient from high salt to low salt concentration to elute the ADC species. Unconjugated antibody (most hydrophilic) will elute first, followed by species with increasing DAR values.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, etc.).
-
Calculate the relative percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of species * DAR of species) / 100[15]
-
Compare the average DAR and the distribution profiles across the different time points.
-
Data Presentation
Table 2: HIC Analysis of Trastuzumab-vc-MMAE Stability in Rat Serum at 37°C
| Time (hours) | % DAR0 | % DAR2 | % DAR4 | % DAR6 | % DAR8 | Average DAR |
|---|---|---|---|---|---|---|
| 0 | 2.1 | 14.5 | 48.3 | 25.1 | 10.0 | 4.51 |
| 24 | 4.5 | 20.1 | 49.9 | 20.5 | 5.0 | 4.10 |
| 72 | 9.8 | 28.5 | 45.2 | 14.3 | 2.2 | 3.52 |
| 168 | 15.7 | 35.2 | 38.1 | 9.9 | 1.1 | 3.01 |
Note: Data is representative. Distribution depends on the ADC and conjugation method.
Workflow Visualization
Caption: Workflow for HIC analysis of ADC stability.
Size-Exclusion Chromatography (SEC) for Aggregation and Fragmentation Monitoring
Application Note
Size-Exclusion Chromatography (SEC) is the most common method for monitoring the physical stability of biotherapeutics by separating molecules based on their hydrodynamic size.[7][20] For ADCs, SEC is essential for detecting and quantifying the formation of high molecular weight species (HMWS), such as dimers and larger aggregates, as well as low molecular weight species (LMWS), like fragments.[8][21] The conjugation of hydrophobic payloads can increase an ADC's propensity to aggregate.[8][22] Monitoring aggregation is critical because aggregates can reduce efficacy and, more importantly, may elicit an immunogenic response in patients.[4][7] SEC provides a direct measure of the monomer purity of the ADC over time in serum.[23][24]
Experimental Protocol: SEC-HPLC Analysis
-
Serum Incubation and Sample Preparation:
-
Follow the serum incubation steps as described in the MS protocol (Section 1).
-
To differentiate the ADC from endogenous serum proteins (especially IgG), the ADC can be fluorescently labeled prior to incubation.[4][5]
-
Alternatively, the ADC can be purified from serum via affinity chromatography before SEC analysis.
-
-
SEC-HPLC Method:
-
Column: An appropriate SEC column for monoclonal antibodies (e.g., Agilent AdvanceBio SEC).[7]
-
Mobile Phase: A physiological pH buffer, such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: Typically 0.5 mL/min.
-
Isocratic Elution: The separation is based on size, so no gradient is needed.
-
Detection: Use a UV detector (280 nm) or a fluorescence detector if the ADC is labeled.[21] Multi-Angle Light Scattering (MALS) can be coupled with SEC to provide absolute molecular weight information.[22]
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates, monomer, and fragments.
-
Calculate the percentage of each species relative to the total peak area.
-
Plot the change in the percentage of monomer and aggregates over the incubation time course.
-
Data Presentation
Table 3: Aggregation and Fragmentation of an ADC in Human Serum at 37°C by SEC
| Time (hours) | % Aggregates (HMWS) | % Monomer | % Fragments (LMWS) |
|---|---|---|---|
| 0 | 1.2% | 98.5% | 0.3% |
| 24 | 5.8% | 93.6% | 0.6% |
| 72 | 15.3% | 83.9% | 0.8% |
| 168 | 28.4% | 70.5% | 1.1% |
Note: Data derived from trends observed in stability studies.[4][21]
Workflow Visualization
Caption: Workflow for SEC analysis of ADC aggregation.
Ligand-Binding Assays (LBA) / ELISA for Quantifying ADC Components
Application Note
Ligand-binding assays (LBAs), most commonly in the Enzyme-Linked Immunosorbent Assay (ELISA) format, are a cornerstone for the pharmacokinetic (PK) analysis of biotherapeutics.[25] For ADC stability, different ELISA formats can be designed to selectively quantify:
-
Total Antibody: Measures all antibody molecules, regardless of conjugation status.
-
Conjugated Antibody (ADC): Measures only the antibody molecules that are still conjugated to the drug. This is often achieved using an anti-payload antibody for capture or detection.[10]
By measuring both total antibody and conjugated ADC over time in serum, one can calculate the rate of drug deconjugation and assess the stability of the linker.[3][26] This approach provides crucial information on how much of the ADC remains intact and potentially functional in circulation.
Experimental Protocol: Dual ELISA for Total and Conjugated ADC
-
Serum Incubation:
-
Incubate ADC in serum as described in previous protocols.
-
-
Total Antibody ELISA:
-
Coating: Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add diluted serum samples and standards to the wells.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.
-
Substrate: Add a colorimetric substrate (e.g., TMB) and measure the absorbance.
-
-
Conjugated Antibody (ADC) ELISA:
-
Coating: Coat the plate with the target antigen.
-
Blocking: Block the plate as above.
-
Sample Incubation: Add diluted serum samples and standards.
-
Detection: Add a biotinylated anti-payload antibody, followed by streptavidin-HRP.
-
Substrate: Add substrate and measure absorbance.
-
-
Data Analysis:
-
Generate standard curves for both assays.
-
Calculate the concentration of total antibody and conjugated ADC in the samples.
-
Plot the concentrations over time to observe the decay of the conjugated ADC relative to the total antibody.
-
Data Presentation
Table 4: Stability of an ADC in Cynomolgus Monkey Serum by ELISA
| Time (hours) | Total Antibody Conc. (µg/mL) | Conjugated ADC Conc. (µg/mL) | % ADC Remaining |
|---|---|---|---|
| 0 | 100.0 | 99.8 | 100.0% |
| 24 | 95.1 | 85.2 | 85.4% |
| 72 | 82.3 | 63.1 | 63.2% |
| 168 | 65.4 | 40.5 | 40.6% |
Note: Data is representative. % ADC Remaining is calculated as (Conjugated ADC Conc. at Tx / Conjugated ADC Conc. at T0) * 100.[26]
Workflow Visualization
Caption: Dual ELISA workflow for ADC stability.
In Vitro Cytotoxicity Assays for Functional Stability
Application Note
While analytical techniques provide detailed structural information, functional assays are necessary to determine if the ADC retains its biological activity after incubation in serum.[27] In vitro cytotoxicity assays measure the ability of an ADC to kill cancer cells that express the target antigen.[2][27] By treating target cells with ADC that has been pre-incubated in serum for various durations, one can assess the impact of deconjugation or aggregation on the ADC's potency (e.g., IC50 value). A loss of potency over time indicates functional instability.[28] These assays provide a crucial link between the physicochemical stability of the ADC and its ultimate therapeutic effect.[29]
Experimental Protocol: Cell-Based Cytotoxicity Assay
-
Prepare Serum-Incubated ADC:
-
Incubate the ADC in serum at 37°C for different time points (e.g., 0, 24, 72, 168 hours).
-
These samples will be used to treat the cells.
-
-
Cell Culture:
-
Culture a cancer cell line that expresses the target antigen for the ADC.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Prepare serial dilutions of each serum-incubated ADC sample.
-
Remove the culture medium from the cells and add the ADC dilutions.
-
Include control groups: untreated cells, cells treated with a non-targeting ADC, and cells treated with free drug.
-
Incubate the plates for a period sufficient to induce cell death (e.g., 72-96 hours).
-
-
Viability Assay:
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control cells (100% viability).
-
Plot the cell viability against the ADC concentration for each time point.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each time point.
-
An increase in the IC50 value over the incubation period indicates a loss of ADC potency.
-
Data Presentation
Table 5: Functional Stability of an ADC Assessed by Cytotoxicity Assay
| Incubation Time in Serum (hours) | IC50 (ng/mL) | Fold Change in Potency |
|---|---|---|
| 0 | 5.2 | 1.0 |
| 24 | 8.1 | 0.64 |
| 72 | 19.5 | 0.27 |
| 168 | 45.3 | 0.11 |
Note: Fold Change in Potency is calculated as IC50 at T0 / IC50 at Tx.
Workflow Visualization
Caption: Functional stability assessment using a cytotoxicity assay.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. ADC Biotransformation Monitoring — Perfinity [perfinity.com]
- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. agilent.com [agilent.com]
- 18. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 19. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. A size exclusion-reversed phase two dimensional-liquid chromatography methodology for stability and small molecule related species in antibody drug conjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 24. lcms.cz [lcms.cz]
- 25. Serum sample stability in ligand-binding assays: challenges in assessments of long-term, bench-top and multiple freeze-thaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 28. researchgate.net [researchgate.net]
- 29. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
Preparing Fmoc-Gly3-VC-PAB-MMAE Peptide Conjugates for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and preclinical in vivo evaluation of peptide-drug conjugates (PDCs) utilizing the Fmoc-Gly3-VC-PAB-MMAE drug-linker. Monomethyl auristatin E (MMAE) is a potent antimitotic agent that, when conjugated to a targeting peptide via a cleavable linker system, can offer enhanced therapeutic efficacy and reduced systemic toxicity. This guide covers critical aspects from solubilization and formulation to quality control and in vivo administration considerations, supported by established methodologies and data from relevant studies.
Introduction
Peptide-drug conjugates represent a promising therapeutic modality, combining the specificity of targeting peptides with the high potency of cytotoxic payloads. The this compound system consists of:
-
MMAE: A synthetic auristatin derivative that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in rapidly dividing cells.[1]
-
VC-PAB Linker: A cathepsin B-cleavable linker system comprising valine-citrulline (VC) and a p-aminobenzylcarbamate (PAB) spacer. This linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases upon internalization into target cells, ensuring localized release of the active drug.[2][3]
-
Gly3 Spacer: A triglycine (B1329560) peptide that can be incorporated to modulate the physicochemical properties of the conjugate.
-
Fmoc Group: A fluorenylmethyloxycarbonyl protecting group, typically removed during the final stages of solid-phase peptide synthesis before conjugation to the full targeting peptide.
The successful in vivo application of PDCs hinges on proper formulation to ensure solubility and stability, rigorous quality control to guarantee safety and consistency, and carefully designed experimental protocols to assess efficacy and toxicity.
Data Presentation: Formulation and Solubility
This compound is poorly soluble in aqueous solutions and requires a specific formulation for in vivo administration. The compound is also noted to be unstable in solution, and it is strongly recommended that working solutions be freshly prepared for optimal results.[4] Below are established formulation protocols that yield clear solutions.
| Formulation ID | Component 1 | Component 2 | Component 3 | Component 4 | Achieved Concentration | Reference |
| F-1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 5 mg/mL (3.86 mM) | [4] |
| F-2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 5 mg/mL (3.86 mM) | [4] |
| F-3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (1.93 mM) | [4] |
Note: The concentrations listed are achievable solubilities; the final dosing concentration should be adjusted based on the experimental design. Heat and/or sonication can aid in dissolution if precipitation occurs.
Experimental Protocols
Protocol for Preparation of Formulation F-1
This protocol is suitable for intravenous or intraperitoneal administration.
Materials:
-
This compound (or the final peptide-drug conjugate)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, low-protein binding microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of the peptide-MMAE conjugate and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Add Co-solvents Sequentially: In a sterile tube, add the required volumes of each solvent in the following order, mixing thoroughly after each addition:
-
Add the calculated volume of the DMSO stock solution.
-
Add 40% of the final volume as PEG300 and mix until the solution is homogeneous.
-
Add 5% of the final volume as Tween-80 and mix thoroughly.
-
Add 45% of the final volume as sterile saline to reach the final desired concentration and volume.
-
-
Final Check: The final solution should be clear and free of precipitates. If any precipitation is observed, the formulation may need to be adjusted or prepared at a lower concentration.
-
Administration: Use the freshly prepared solution for in vivo administration immediately. Do not store the formulated drug for extended periods.
Example for 1 mL of a 5 mg/mL working solution:
-
Prepare a 50 mg/mL stock solution of the conjugate in DMSO.
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL DMSO stock solution and mix well.
-
Add 50 µL of Tween-80 and mix until homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
Quality Control Protocol for the Final Conjugate
Prior to in vivo studies, it is critical to characterize the final peptide-drug conjugate to ensure its identity, purity, and consistency.
Materials:
-
Purified Peptide-Drug Conjugate
-
Analytical HPLC system with UV detector
-
High-Resolution Mass Spectrometer (e.g., LC-MS/MS)
-
Solvents for chromatography (e.g., acetonitrile, water, formic acid)
Procedure:
-
Identity Confirmation (LC-MS):
-
Dissolve a small amount of the final conjugate in a suitable solvent.
-
Analyze the sample using LC-MS to confirm the molecular weight of the full peptide-drug conjugate. The observed mass should match the theoretical mass.
-
-
Purity Assessment (HPLC):
-
Develop an appropriate reverse-phase HPLC method to separate the PDC from unconjugated peptide, free drug-linker, and other impurities.
-
Inject the sample and integrate the peak areas. The purity is typically expressed as the percentage of the main peak area relative to the total peak area. A purity of >95% is generally desirable for in vivo studies.
-
-
Quantification:
-
Use a validated HPLC method with a standard curve of a reference compound to determine the precise concentration of the stock solution before formulating the dosing solution.
-
Protocol for In Vivo Efficacy Studies
This protocol provides a general framework for assessing the anti-tumor efficacy of a peptide-MMAE conjugate in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
Cancer cell line that overexpresses the target receptor for the peptide
-
Matrigel or other appropriate vehicle for cell implantation
-
Freshly formulated peptide-MMAE conjugate
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells in 100-200 µL of saline or media, often mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=5-10 mice per group) with similar average tumor volumes.
-
-
Administration:
-
Administer the peptide-MMAE conjugate via an appropriate route (e.g., intravenous tail vein injection). Dosing can range from 0.1 to 5 mg/kg, administered on a schedule such as once or twice weekly.[5] The optimal dose and schedule must be determined empirically.
-
Administer the vehicle formulation to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health status at each measurement time point as an indicator of toxicity.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or until a significant anti-tumor effect is observed in the treatment groups. Euthanize animals if they show signs of excessive toxicity (e.g., >20% body weight loss, ulceration, or distress).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Analyze the data for statistical significance between treatment and control groups.
-
Visualizations
Workflow for Preparation and Administration
References
- 1. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress | MDPI [mdpi.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantitative Analysis of Monomethyl Auristatin E (MMAE) Release from Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. Monomethyl auristatin E (MMAE) is a potent synthetic antimitotic agent frequently used as the cytotoxic payload in ADCs.[1][2][3] The efficacy and safety of MMAE-containing ADCs are critically dependent on the stability of the ADC in circulation and the controlled release of MMAE within the target cancer cells.[4][5] Therefore, the quantitative analysis of MMAE release is a critical aspect of ADC development and evaluation.
These application notes provide detailed protocols for the quantification of free MMAE released from ADCs using common analytical techniques: liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA). Additionally, this document outlines a fluorescence-based method for real-time imaging of payload release and presents typical quantitative data to guide researchers in their experimental design and data interpretation.
I. Mechanisms of MMAE Release from ADCs
The release of MMAE from an ADC is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[6]
Signaling Pathway for ADC Internalization and MMAE Release
The following diagram illustrates the key steps involved in the internalization of an ADC and the subsequent release of the MMAE payload within a target cancer cell.
Caption: General mechanism of action for an MMAE-containing ADC.
Upon internalization, the ADC is trafficked through the endo-lysosomal pathway.[7][8][9] In the acidic environment of the lysosome, the linker connecting MMAE to the antibody is cleaved by lysosomal proteases, such as Cathepsin B, leading to the release of free, active MMAE.[2][5] For ADCs with non-cleavable linkers, the release of the payload occurs through the complete proteolytic degradation of the antibody backbone.[5] The released MMAE can then diffuse into the cytoplasm and bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.[5][6]
II. Quantitative Analysis of MMAE Release
Accurate quantification of released MMAE is essential for understanding an ADC's pharmacokinetic profile, stability, and therapeutic index.[4][10] The choice of analytical method depends on the sample matrix, required sensitivity, and throughput.
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like MMAE in complex biological matrices such as plasma, serum, and cell lysates.[1][11][12]
Experimental Workflow for LC-MS/MS Quantification of MMAE
Caption: Experimental workflow for MMAE quantification by LC-MS/MS.
Protocol: Quantification of Free MMAE in Plasma by LC-MS/MS
This protocol provides a general procedure. Optimization of specific parameters may be required for different instruments and ADCs.
1. Materials:
-
Plasma samples containing the ADC.
-
MMAE analytical standard.
-
Internal standard (e.g., isotopically labeled MMAE).
-
Acetonitrile (B52724) (ACN), HPLC grade.[1][12]
-
Formic acid, LC-MS grade.
-
Water, LC-MS grade.
-
Solid-phase extraction (SPE) cartridges (optional).
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).[11][13]
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute MMAE, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.25 - 0.5 mL/min.[11]
-
Injection Volume: 5-10 µL.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor specific multiple reaction monitoring (MRM) transitions for MMAE and the internal standard. For MMAE, transitions such as 718.5/686.5 and 718.5/152.1 amu have been reported.[11]
4. Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of MMAE to the internal standard against the concentration of the MMAE standards.
-
Use a linear or quadratic regression to fit the standard curve.[1][12]
-
Determine the concentration of MMAE in the unknown samples by interpolating their peak area ratios from the standard curve.
Table 1: Representative LC-MS/MS Method Parameters for MMAE Quantification
| Parameter | Typical Value/Condition | Reference(s) |
| LC System | Shimadzu 8040, Acquity UPLC | [11][13] |
| MS System | Triple Quadrupole, qTOF | [1][11][12] |
| Column | XBridge BEH Amide, Acquity UPLC BEH C18 | [11][13] |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid | [11] |
| Mobile Phase B | 95:5 acetonitrile/water with 0.1% formic acid | [11] |
| Flow Rate | 0.25 mL/min | [11] |
| Column Temp. | 40°C | [11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| MRM Transitions | 718.5 → 686.5, 718.5 → 152.1 | [11] |
| Calibration Range | 1.01 - 2,200 ng/mL | [1] |
B. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and sensitive immunoassay that can be used to quantify total antibody, conjugated ADC, and free MMAE.[10][14] A competitive ELISA format is typically used for the quantification of free MMAE.
Protocol: Quantification of Free MMAE by Competitive ELISA
1. Materials:
-
Microtiter plates coated with an anti-MMAE antibody.[15]
-
MMAE analytical standard.
-
HRP-conjugated MMAE.[15]
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 3-5% BSA in PBST).[16]
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
2. Assay Procedure:
-
Prepare a standard curve of MMAE in the appropriate sample matrix (e.g., serum, plasma).
-
Add standards and samples to the wells of the anti-MMAE antibody-coated plate.
-
Incubate for 1-2 hours at room temperature. During this incubation, free MMAE in the sample competes with the HRP-conjugated MMAE for binding to the coated antibody.[15]
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm. The signal is inversely proportional to the amount of free MMAE in the sample.[17]
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the MMAE standards. A four-parameter logistic (4-PL) curve fit is often used.
-
Determine the concentration of MMAE in the unknown samples by interpolating their absorbance values from the standard curve.
Table 2: Representative ELISA Parameters for MMAE-ADC Quantification
| Parameter | Typical Value/Condition | Reference(s) |
| Assay Format | Sandwich or Competitive ELISA | [16] |
| Capture Antibody | Anti-MMAE Monoclonal Antibody (1-4 µg/mL) | [16][18] |
| Detection | HRP-conjugated Antibody or HRP-conjugated MMAE | [15][16] |
| Dynamic Range | 0.3 - 35.0 ng/mL | [14][16] |
| Sample Matrix | Serum, Plasma | [14][15] |
C. Fluorescence-Based Assays for Real-Time Imaging of Payload Release
Fluorescence-based methods offer the ability to visualize the internalization and payload release of ADCs in living cells in real-time.[7][8][9] These assays often utilize fluorogenic probes that are quenched when part of the ADC and fluoresce upon cleavage of the linker.[7]
Protocol: Live-Cell Imaging of MMAE Release
This protocol provides a general overview. Specific probes and imaging parameters will need to be optimized.
1. Materials:
-
ADC labeled with a fluorogenic payload or a pH-sensitive dye.[7][19][20]
-
Target cancer cell line.
-
Cell culture medium and supplements.
-
Fluorescence microscope with live-cell imaging capabilities.
-
Lysosomal tracking dye (e.g., LysoTracker).
2. Assay Procedure:
-
Plate the target cells in a suitable imaging dish or plate.
-
Treat the cells with the fluorescently labeled ADC.
-
If desired, co-stain with a lysosomal tracking dye to visualize co-localization.
-
Acquire images at various time points using the fluorescence microscope.
-
Monitor the increase in fluorescence intensity within the cells, which corresponds to the release of the payload.
3. Data Analysis:
-
Quantify the fluorescence intensity per cell over time to determine the kinetics of payload release.
-
Analyze the co-localization of the fluorescent signal with the lysosomal marker to confirm release within the lysosome.
III. Quantitative Data Summary
The following tables summarize key quantitative parameters related to the stability and cytotoxic activity of MMAE-containing ADCs.
Table 3: In Vitro Plasma Stability of MMAE-ADCs
| ADC Linker Type | Plasma Source | Incubation Time | % MMAE Released | Reference(s) |
| Valine-Citrulline (vc) | Human | 7 days | < 0.01% | [2] |
| Non-cleavable (Cys-linker) | Human | 7 days | < 0.01% | [2] |
| SMCC (non-cleavable) | - | - | High Stability | [4] |
| PEG4-Val-Lys | Cynomolgus Monkey | 5 days | Stable | [18] |
Table 4: Cytotoxicity of MMAE and MMAE-ADCs
| Compound | Cell Line | IC₅₀ | Reference(s) |
| Free MMAE | Various | 10⁻¹¹ - 10⁻⁹ M | [2] |
| Cys-linker-MMAE ADC | NCI-N87, BT-474 | 10⁻¹¹ M | [2] |
| vc-MMAE ADC | K562 GRE reporter | EC₅₀ = 0.8 ± 0.2 µg/mL | [7][8] |
Conclusion
The quantitative analysis of MMAE release is a cornerstone of ADC characterization, providing critical insights into their stability, mechanism of action, and potential for therapeutic success. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the field of ADC development. The selection of the most appropriate analytical method will depend on the specific research question, available instrumentation, and the stage of drug development. Careful validation of these methods is crucial to ensure the generation of accurate and reliable data.
References
- 1. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 7. Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 11. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. qps.com [qps.com]
- 14. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 15. abscience.com.tw [abscience.com.tw]
- 16. benchchem.com [benchchem.com]
- 17. Human MMAE Antibody Drug Conjugate (ADC) ELISA Kit [ABIN2648225] - [antibodies-online.com]
- 18. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 20. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
Application Notes and Protocols for Fmoc-Gly3-VC-PAB-MMAE in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly3-VC-PAB-MMAE is an advanced drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This reagent combines a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a sophisticated linker system designed for stability in circulation and selective payload release within tumor cells. The modular design of this drug-linker allows for its conjugation to monoclonal antibodies (mAbs) that target tumor-associated antigens, thereby enabling the specific delivery of the cytotoxic payload to cancer cells while minimizing systemic toxicity.
The key components of this compound are:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the N-terminus of the triglycine (B1329560) peptide. Its removal is a prerequisite for conjugation to the antibody.
-
Gly3 (Triglycine): A hydrophilic spacer that improves the pharmacokinetic properties and biodistribution of the resulting ADC.[1]
-
VC (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are highly active within the tumor microenvironment and inside cancer cells.[2] This enzymatic cleavage ensures targeted drug release.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following VC cleavage, spontaneously releases the active drug, MMAE.
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[2] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
Mechanism of Action
The therapeutic strategy of an ADC constructed with Gly3-VC-PAB-MMAE involves a multi-step process that ensures targeted cytotoxicity.
Caption: Mechanism of action for an ADC with the Gly3-VC-PAB-MMAE payload.
Quantitative Data
The efficacy of ADCs utilizing the VC-MMAE linker system has been evaluated across various cancer cell lines and in vivo models. The following tables summarize key quantitative data from relevant studies.
Table 1: In Vitro Cytotoxicity (IC50) of MMAE and vc-MMAE ADCs in Cancer Cell Lines
| Cell Line | Cancer Type | ADC/Compound | IC50 (nM) | Citation |
| BxPC-3 | Pancreatic | MMAE | 0.97 | [4] |
| PSN-1 | Pancreatic | MMAE | 0.99 | [4] |
| Capan-1 | Pancreatic | MMAE | 1.10 | [4] |
| Panc-1 | Pancreatic | MMAE | 1.16 | [4] |
| A431 | Epidermoid Carcinoma | LR004-VC-MMAE | 0.019 | [3] |
| U87MG | Glioblastoma | MMAE | ~0.5 | [5] |
| SK-MEL-28 | Melanoma | MMAE | ~1.0 | [5] |
| A549 | Lung Carcinoma | MMAE | ~1.5 | [5] |
| SKBR3 | Breast Cancer | MMAE | 3.27 | [6] |
| HEK293 | Kidney | MMAE | 4.24 | [6] |
| HCC1954 | Breast Cancer | Anti-HER2 DAR=8 MMAU | 0.030 | [7] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | Brentuximab Vedotin (vc-MMAE) | 0.016 | [5] |
| Various | 9 Human Cancer Cell Lines | PB-vcMMAE-5 | Significant Cytotoxicity | [8] |
Note: IC50 values can vary based on experimental conditions, specific antibody used, and drug-to-antibody ratio (DAR).
Table 2: In Vivo Efficacy of vc-MMAE ADCs in Xenograft Models
| Xenograft Model | Cancer Type | ADC | Dose | Outcome | Citation |
| A431 | Epidermoid Carcinoma | LR004-VC-MMAE | 5, 10, 15 mg/kg | Significant tumor growth delay; Complete regression at higher doses. | [3] |
| KYSE520 | Esophageal Squamous Cell | LR004-VC-MMAE | 15 mg/kg | Complete tumor regression after four injections. | [3] |
| DoHH2 | Non-Hodgkin Lymphoma | HB22.7-vcMMAE | 7.5 mg/kg | Complete, durable tumor remission in all mice. | [9] |
| Granta 519 | Non-Hodgkin Lymphoma | HB22.7-vcMMAE | 7.5 mg/kg | Complete remission in 9 out of 10 mice. | [9] |
| OV-90 | Ovarian | PB-vcMMAE-5 | 3 mg/kg | 72.3% Tumor Growth Inhibition (TGI). | [8] |
| MCF7 | Breast Cancer | 1A3-MMAE | 5 mg/kg | Tumor decrease in 8/10 mice. | [10] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of ADCs using this compound. Specific conditions may require optimization based on the antibody and experimental setup.
Protocol 1: Preparation of Antibody-Gly3-VC-PAB-MMAE Conjugate
This protocol outlines the steps for deprotection of the Fmoc group, reduction of the antibody, conjugation, and purification of the final ADC.
Caption: Experimental workflow for ADC synthesis and characterization.
A. Fmoc-Group Deprotection
-
Dissolve this compound in anhydrous N,N-Dimethylformamide (DMF).
-
Add a solution of 20% (v/v) piperidine (B6355638) in DMF to the drug-linker solution.[11]
-
Stir the reaction at room temperature for 30 minutes. Monitor the deprotection by HPLC or TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting deprotected H2N-Gly3-VC-PAB-MMAE by reverse-phase HPLC to obtain the maleimide-functionalized drug-linker.
B. Antibody Reduction
-
Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) at a concentration of 5-10 mg/mL.
-
Add a freshly prepared solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution to achieve a 2-10 molar excess.[12] The exact molar excess needs to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[12]
C. Conjugation
-
Immediately after reduction, exchange the buffer of the reduced antibody into a conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4) using a desalting column (e.g., Sephadex G-25) to remove excess TCEP.[13]
-
Dissolve the deprotected H2N-Gly3-VC-PAB-MMAE in an organic co-solvent like DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution at a molar excess of 1.5-2.0 fold over the available thiol groups.
-
Incubate the reaction for 1 hour at 4°C or room temperature with gentle mixing.[13]
-
Quench the reaction by adding an excess of N-acetylcysteine.
D. Purification and Characterization
-
Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration.
-
Determine the protein concentration using UV-Vis spectroscopy at 280 nm.
-
Characterize the ADC to determine the average DAR using hydrophobic interaction chromatography (HIC-HPLC). The unconjugated antibody will elute first, followed by species with increasing drug loads (DAR2, DAR4, etc.).
-
Assess the purity and integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.
Protocol 2: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is for determining the IC50 value of the ADC in target and non-target cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC, the unconjugated antibody (negative control), and free MMAE (positive control) in culture medium. A typical concentration range for the ADC would be from 0.01 pM to 100 nM.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and untreated cells (vehicle control).
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of the ADC. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., female athymic nude or NOD-SCID mice, 6-8 weeks old).
-
Harvest cancer cells (e.g., 5 x 10^6 cells) and resuspend them in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[10]
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (typically n=5-10 mice per group).
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: Unconjugated antibody
-
Group 3: ADC (e.g., 1, 3, 10 mg/kg)
-
Group 4: Non-binding control ADC
-
-
-
Treatment Administration:
-
Administer the treatments via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3-4 weeks).
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: TGI (%) = (1 - (ΔT / ΔC)) × 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
-
Signaling Pathway Visualization
MMAE, the cytotoxic payload, induces apoptosis primarily through the disruption of microtubule dynamics, leading to mitotic catastrophe.
Caption: MMAE-induced apoptotic signaling pathway.
References
- 1. A triglycine linker improves tumor uptake and biodistributions of 67-Cu-labeled anti-neuroblastoma MAb chCE7 F(ab')2 fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellmosaic.com [cellmosaic.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 12. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 13. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibody-Drug Conjugates (ADCs) for Solid Tumors using Fmoc-Gly3-VC-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[][2] This document provides detailed application notes and protocols for the development of ADCs for solid tumors utilizing the Fmoc-Gly3-VC-PAB-MMAE drug-linker. This system comprises a monoclonal antibody (mAb) targeting a tumor-associated antigen, a potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), and a sophisticated linker system designed for stability in circulation and selective cleavage within the tumor microenvironment.
The this compound linker features several key components:
-
Fmoc-Gly3: A triglycine (B1329560) spacer preceded by a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The glycine (B1666218) spacer enhances solubility and provides spatial separation between the antibody and the payload, while the Fmoc group allows for controlled, stepwise synthesis of the linker.
-
Val-Cit (VC): A dipeptide motif (valine-citrulline) that is specifically cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomes of tumor cells.[3]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following cleavage of the Val-Cit linker, undergoes a 1,6-elimination reaction to release the active MMAE payload.
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][4][5]
These application notes will guide researchers through the synthesis of the drug-linker, conjugation to an antibody, and subsequent in vitro and in vivo evaluation of the resulting ADC.
Data Presentation: Quantitative Summary of ADC Characteristics
The following tables summarize typical quantitative data obtained during the development and characterization of ADCs utilizing MMAE payloads. The specific values will vary depending on the antibody, target antigen expression, and the specific cancer cell line being investigated.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs in Solid Tumor Cell Lines
| Cell Line | Tumor Type | Target Antigen | ADC | Drug-to-Antibody Ratio (DAR) | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | PSCA | F12-MMAE | Not Specified | ~2 | [6] |
| C4-2B | Prostate Cancer | Not Specified | Free MMAE | Not Applicable | ~2 | [5] |
| HCT-116 | Colon Carcinoma | Not Specified | Free MMAE | Not Applicable | Not Specified | [7] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | CD30 | Brentuximab-vc-MMAE | 4 | 0.016 | [8] |
| N87 | Gastric Cancer | HER2 (high) | Trastuzumab-vc-MMAE | Not Specified | Not Specified | [9] |
| MCF-7 | Breast Cancer | HER2 (low) | Trastuzumab-vc-MMAE | Not Specified | Not Specified | [9] |
| MDA-MB-468 | Breast Cancer | HER2 (negative) | Trastuzumab-vc-MMAE | Not Specified | Not Specified | [9] |
Table 2: In Vivo Efficacy of MMAE-Based ADCs in Solid Tumor Xenograft Models
| Xenograft Model | Tumor Type | ADC | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| PC-3-PSCA | Prostate Cancer | F12-MMAE | Not Specified | Not Specified | Dose-dependent tumor growth inhibition | [6] |
| Intratibial Human Prostate Cancer | Prostate Cancer | MMAEp | Not Specified | Not Specified | Significant reduction in intratibial tumor growth | [5] |
| BxPC3 | Pancreatic Cancer | C16-Linker 7-VC-PABC-MMAD | 3 | Single Dose | Tumor regression | [9] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | Brentuximab-vc-MMAE with cyclodextrin | 0.4 - 0.8 | Single Dose | Enhanced tumor growth inhibition compared to Adcetris® | [8] |
Experimental Protocols
Synthesis of this compound Drug-Linker
This protocol outlines the solid-phase peptide synthesis (SPPS) of the Fmoc-Gly3-VC-PAB linker followed by conjugation to MMAE.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Cit-OH, Fmoc-Val-OH)
-
p-aminobenzyl alcohol (PAB-OH)
-
Monomethyl auristatin E (MMAE)
-
Coupling reagents: HATU, HBTU, HOBt
-
Activator: DIPEA
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Reverse-phase HPLC system for purification
Protocol:
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.[10]
-
Amino Acid Coupling (Glycine x3):
-
Dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Repeat the Fmoc deprotection and coupling steps for the subsequent two glycine residues.
-
-
Amino Acid Coupling (Citrulline): Following Fmoc deprotection, couple Fmoc-Cit-OH using the same procedure as in step 3.[10]
-
Amino Acid Coupling (Valine): Following Fmoc deprotection, couple Fmoc-Val-OH using the same procedure as in step 3.[10]
-
PAB-OH Coupling: Following Fmoc deprotection, couple p-aminobenzyl alcohol to the N-terminus of the peptide using a suitable coupling agent like HATU.
-
Cleavage from Resin: Cleave the Fmoc-Gly3-VC-PAB linker from the resin using a cleavage cocktail for 2-3 hours. Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC.
-
Conjugation to MMAE:
-
Dissolve the purified Fmoc-Gly3-VC-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Add HOBt (1.0 eq.) and pyridine (B92270) to the solution.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, purify the crude this compound by semi-preparative HPLC and lyophilize to a solid.
-
Workflow for the synthesis of the this compound drug-linker.
Caption: Workflow for the synthesis of the this compound drug-linker.
Antibody-Drug Conjugation
This protocol describes the conjugation of the this compound to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound drug-linker
-
Quenching agent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)
Protocol:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Fmoc Deprotection of Drug-Linker: Prior to conjugation, remove the Fmoc protecting group from this compound by treating it with 20% piperidine in DMF. Purify the resulting H2N-Gly3-VC-PAB-MMAE by reverse-phase HPLC.
-
Antibody Reduction:
-
Add a calculated molar excess of the reducing agent (TCEP or DTT) to the antibody solution. The amount of reducing agent will determine the average Drug-to-Antibody Ratio (DAR) and should be optimized for each antibody.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Drug-Linker Conjugation:
-
Dissolve the deprotected H2N-Gly3-VC-PAB-MMAE (with a maleimide (B117702) group attached to the N-terminus of the Gly3 spacer for thiol-reactive conjugation) in a suitable organic co-solvent (e.g., DMSO).
-
Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Quenching: Add an excess of a quenching agent, such as N-acetylcysteine, to cap any unreacted thiol groups on the antibody.
-
Purification: Purify the ADC from unconjugated drug-linker and other reaction components using SEC or HIC.
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy).
-
Calculate the average DAR using techniques such as HIC-HPLC or Mass Spectrometry.
-
Assess the level of aggregation by SEC.
-
Workflow for Antibody-Drug Conjugation.
Caption: Workflow for ADC synthesis via thiol-maleimide conjugation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a colorimetric assay to determine the cytotoxic potential of the ADC on target and non-target cancer cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug-linker in complete cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions to the respective wells. Include untreated cells as a control.
-
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) from the dose-response curve.
-
Workflow for In Vitro Cytotoxicity (MTT) Assay.
Caption: Workflow for determining ADC cytotoxicity using the MTT assay.
In Vivo Efficacy Study in a Solid Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Dosing:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC at different dose levels).
-
Administer the treatments intravenously according to the planned dosing schedule (e.g., single dose or multiple doses).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Statistically analyze the differences between the treatment groups.
-
Workflow for In Vivo Efficacy Study.
Caption: Workflow for evaluating ADC efficacy in a xenograft model.
Mechanism of Action and Signaling Pathway
The mechanism of action of an ADC with a cleavable linker like Gly3-VC-PAB-MMAE involves a series of steps culminating in the induction of apoptosis in the target cancer cell.
-
Binding and Internalization: The ADC circulates in the bloodstream and the monoclonal antibody component binds to its specific target antigen on the surface of a cancer cell.[4]
-
Endocytosis and Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis. The resulting endosome traffics to and fuses with a lysosome.[4]
-
Linker Cleavage and Payload Release: Inside the lysosome, the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the Val-Cit linker. This initiates the self-immolation of the PAB spacer, releasing the active MMAE payload into the cytoplasm.
-
Tubulin Inhibition and Mitotic Arrest: Free MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is critical as microtubules are essential for forming the mitotic spindle during cell division.[4][6]
-
Cell Cycle Arrest: The inability to form a functional mitotic spindle causes the cell to arrest in the G2/M phase of the cell cycle.[4][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases (e.g., caspase-3 and caspase-7) and the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[4][5]
Signaling Pathway of MMAE-Induced Apoptosis.
References
- 2. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-Gly3-VC-PAB-MMAE in Hematological Malignancy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, particularly in oncology. The strategic design of ADCs, which combines the specificity of a monoclonal antibody with the high potency of a cytotoxic payload, allows for the selective delivery of toxic agents to cancer cells, thereby minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the payload and influences the stability, efficacy, and safety of the conjugate.
This document provides detailed application notes and protocols for the use of Fmoc-Gly3-VC-PAB-MMAE, a drug-linker conjugate, in the context of hematological malignancy research. This compound incorporates the highly potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), attached to a linker system designed for controlled release within the tumor microenvironment. The linker consists of a short peptide sequence (Gly3), a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed to allow for conjugation to an antibody.
Mechanism of Action
The efficacy of ADCs constructed with a VC-PAB-MMAE linker system relies on a multi-step process that ensures targeted cytotoxicity:
-
Target Binding and Internalization: The ADC binds to a specific antigen expressed on the surface of hematological cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.
-
Lysosomal Trafficking: Once inside the cell, the ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
-
Proteolytic Cleavage: The acidic environment and the presence of lysosomal proteases, such as cathepsin B, facilitate the cleavage of the valine-citrulline linker.[][2] This cleavage is a critical step for the release of the payload.
-
Payload Release: Following the cleavage of the VC linker, the PAB spacer self-immolates, leading to the release of the active MMAE payload into the cytoplasm of the cancer cell.[]
-
Induction of Apoptosis: Free MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[2] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in the cancer cell.[2][3]
Application in Hematological Malignancies
ADCs utilizing the vc-MMAE linker-payload system have shown significant promise in the treatment of various hematological malignancies. A notable example is brentuximab vedotin (Adcetris®), which targets CD30 and is approved for the treatment of Hodgkin lymphoma and systemic anaplastic large-cell lymphoma.[4] Research has also demonstrated the potential of vc-MMAE ADCs targeting other antigens in hematological cancers, such as CD22 in non-Hodgkin lymphoma (NHL).[5]
Experimental Protocols
The following are generalized protocols for the use of this compound in the development and evaluation of ADCs for hematological malignancy studies. Specific conditions may need to be optimized based on the antibody, target antigen, and cell lines being used.
Protocol 1: Antibody-Drug Conjugation
This protocol outlines the steps for conjugating the drug-linker to a monoclonal antibody. Note that the Fmoc protecting group must be removed from this compound prior to conjugation. This can be achieved using standard deprotection methods, such as treatment with piperidine (B6355638) in DMF. The resulting H2N-Gly3-VC-PAB-MMAE can then be activated for conjugation. For simplicity, the following protocol assumes a maleimide-based conjugation strategy, which requires the prior introduction of a maleimide (B117702) group to the linker.
Materials:
-
Monoclonal antibody (mAb) specific to a hematological malignancy antigen
-
H2N-Gly3-VC-PAB-MMAE with a maleimide functional group (e.g., MC-Gly3-VC-PAB-MMAE)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Propylene (B89431) glycol
-
Polysorbate 20 (Tween 20)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in PBS to a final concentration of 5-10 mg/mL.
-
Add a 20-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds.
-
-
Drug-Linker Preparation:
-
Dissolve the maleimide-functionalized Gly3-VC-PAB-MMAE in a small volume of an organic solvent like DMSO, and then dilute with propylene glycol.
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced mAb solution at a molar ratio of approximately 7:1 (drug-linker:mAb).
-
Add Tween 20 to a final concentration of 0.1% to prevent aggregation.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
-
Quenching:
-
Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine relative to the drug-linker.
-
-
Purification:
-
Purify the resulting ADC using a SEC column to remove unconjugated drug-linker and other small molecules.
-
Elute with PBS and collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is for determining the cytotoxic activity of the ADC against hematological cancer cell lines.
Materials:
-
Hematological cancer cell lines (e.g., Ramos, DoHH2, Granta 519 for NHL)[5]
-
Complete cell culture medium
-
ADC construct
-
Control antibody (unconjugated)
-
Free MMAE
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, control antibody, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the treatment solutions.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model of hematological malignancy.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Hematological cancer cell line for implantation
-
ADC construct
-
Vehicle control (e.g., saline)
-
Dosing syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million hematological cancer cells in 100-200 µL of a suitable medium (e.g., PBS or Matrigel mixture) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the ADC and vehicle control intravenously (e.g., via tail vein injection) at the desired dose and schedule (e.g., once weekly for three weeks).[6]
-
-
Efficacy Assessment:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
The study may be terminated when the tumors in the control group reach a predetermined size, or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
-
Data Presentation
Quantitative data from in vitro and in vivo studies should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of an Anti-CD22-vcMMAE ADC in Non-Hodgkin Lymphoma Cell Lines
| Cell Line | Subtype | IC50 of ADC (ng/mL) | IC50 of Free MMAE (nM) |
| DoHH2 | Follicular Lymphoma | 20 | 0.099 |
| Granta 519 | Mantle Cell Lymphoma | 284 | 1.348 |
| Ramos | Burkitt Lymphoma | 150 | 0.560 |
| Data adapted from a study on HB22.7–vcMMAE.[5] |
Table 2: Pharmacokinetic Parameters of vc-MMAE ADCs in Cancer Patients (Single Dose of 2.4 mg/kg)
| Analyte | Cmax (ng/mL) | Tmax (days) |
| Antibody-Conjugated MMAE (acMMAE) | > 1000 | ~0.1 |
| Unconjugated MMAE | 3.15 - 7.01 | 2 - 3 |
| Data represents a range across eight different vc-MMAE ADCs.[7] |
Safety and Toxicology Considerations
While vc-MMAE ADCs are designed for targeted therapy, off-target toxicities can occur. A common adverse effect associated with MMAE-containing ADCs is neutropenia.[3] This is thought to be due to the instability of the valine-citrulline linker in plasma, leading to premature release of the cytotoxic payload.[3] Therefore, careful monitoring of hematological parameters is crucial in preclinical and clinical studies.
Conclusion
This compound is a valuable tool for the development of ADCs targeting hematological malignancies. The cleavable linker system allows for the controlled release of the potent MMAE payload within cancer cells, leading to effective and targeted cytotoxicity. The protocols and data presented here provide a framework for researchers to utilize this technology in the preclinical evaluation of novel ADC candidates. Careful optimization of conjugation methods, in vitro assays, and in vivo models is essential for the successful development of safe and effective therapies for hematological cancers.
References
- 2. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A monomethyl auristatin E-conjugated antibody to guanylyl cyclase C is cytotoxic to target-expressing cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency of Fmoc-Gly3-VC-PAB-MMAE
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of Fmoc-Gly3-VC-PAB-MMAE to antibodies, helping you to optimize your antibody-drug conjugate (ADC) production.
General Troubleshooting Workflow
Low conjugation efficiency, characterized by a low Drug-to-Antibody Ratio (DAR), is a common hurdle in ADC development. The following workflow provides a systematic approach to identifying and resolving the root cause of suboptimal conjugation results.
Caption: A systematic workflow for troubleshooting low DAR.
Frequently Asked Questions (FAQs)
Reagent Handling and Preparation
Q1: My this compound linker-payload won't dissolve properly. What should I do?
A1: this compound has limited aqueous solubility. It is recommended to first dissolve the compound in an organic solvent like DMSO to create a stock solution before adding it to the aqueous conjugation buffer.[1] The final concentration of the organic solvent in the reaction mixture should be optimized, as high concentrations can lead to antibody denaturation. It is also crucial to note that this compound is unstable in solution, so it is best to prepare it freshly for each conjugation reaction.[1][2]
Q2: How should I store the this compound linker-payload?
A2: The solid form of this compound should be stored at -20°C. As mentioned, solutions are unstable and should be used immediately after preparation.[1][2]
Fmoc Deprotection
Q3: What are the recommended conditions for Fmoc deprotection of the linker-payload?
A3: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is typically removed under mild basic conditions. A common method involves using a 20% solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[3][4] The reaction is usually fast, often complete within minutes to an hour at room temperature.[4] It is crucial to ensure complete deprotection before proceeding to the conjugation step, as incomplete removal of the Fmoc group will result in a non-reactive linker-payload and consequently, a low DAR.
Caption: The Fmoc deprotection reaction.
Antibody Reduction and Conjugation
Q4: What is the optimal pH for the conjugation of the maleimide (B117702) linker to the antibody's cysteines?
A4: The thiol-maleimide conjugation reaction is most efficient and specific at a pH between 6.5 and 7.5.[5] At pH values above 7.5, the maleimide group can undergo hydrolysis or react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a heterogeneous product.[5][6] At pH values below 6.5, the reactivity of the thiol groups is reduced.
Q5: I am observing a low DAR. Could the antibody reduction step be the problem?
A5: Yes, incomplete reduction of the antibody's interchain disulfide bonds is a common cause of low DAR. The number of available thiol groups for conjugation is directly dependent on the efficiency of the reduction step. It is important to optimize the concentration of the reducing agent (e.g., TCEP or DTT), the incubation time, and the temperature.[7]
Q6: What is a typical molar ratio of the linker-payload to the antibody?
A6: The optimal molar ratio of the linker-payload to the antibody needs to be determined empirically. A molar excess of the linker-payload is generally used to drive the reaction to completion. However, a very large excess should be avoided as it can lead to non-specific reactions and difficulties in removing the unreacted linker-payload during purification.[5] A starting point for optimization could be a 5 to 20-fold molar excess of the linker-payload over the antibody.[6]
| Parameter | Recommended Range | Potential Issue if Deviated |
| pH | 6.5 - 7.5 | Above 7.5: Maleimide hydrolysis, reaction with amines. Below 6.5: Low thiol reactivity.[5][6] |
| Linker-Payload:Antibody Molar Ratio | 5:1 to 20:1 (to be optimized) | Too low: Incomplete conjugation, low DAR. Too high: Non-specific conjugation, aggregation, purification issues.[5][6] |
| Co-solvent (e.g., DMSO) | Minimal amount required for dissolution | High concentrations can denature the antibody.[7] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Higher temperatures can accelerate the reaction but may also increase aggregation and hydrolysis.[8] |
| Reaction Time | 1 to 24 hours (to be optimized) | Insufficient time leads to incomplete conjugation. Prolonged time can increase side reactions. |
Table 1: Key Parameters for Optimizing the Conjugation Reaction
Analysis and Characterization
Q7: How can I determine the Drug-to-Antibody Ratio (DAR) of my ADC?
A7: Several analytical techniques can be used to determine the DAR. Hydrophobic Interaction Chromatography (HIC) is a widely used method that separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[9] Mass Spectrometry (MS) provides a precise measurement of the molecular weight of the ADC, from which the DAR can be calculated.[10] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be employed.[11]
Q8: My ADC is showing aggregation after conjugation. What are the possible causes and solutions?
A8: ADC aggregation can be caused by several factors, including a high DAR, the hydrophobic nature of the MMAE payload, and suboptimal buffer conditions during conjugation or storage.[7][12] To mitigate aggregation, you can try optimizing the linker-payload to antibody molar ratio to achieve a lower DAR, screening different buffer formulations for the final ADC product, and including excipients that reduce aggregation.
Experimental Protocols
Protocol 1: Fmoc Deprotection of Fmoc-Gly3-VC-PAB-MMMAE
-
Dissolution: Dissolve the this compound in a minimal amount of anhydrous DMF.
-
Deprotection Reaction: Add a 20% (v/v) solution of piperidine in DMF to the dissolved linker-payload.
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the completion of the reaction by a suitable analytical method such as HPLC or LC-MS.
-
Work-up: Once the reaction is complete, the deprotected linker-payload can be isolated, or in some cases, the reaction mixture can be directly used in the subsequent conjugation step after removal of piperidine.
Protocol 2: Antibody Reduction and Conjugation
-
Buffer Exchange: Prepare the antibody in a suitable conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).[13]
-
Reduction: Add a calculated amount of a reducing agent, such as TCEP, to the antibody solution. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds.
-
Drug-Linker Preparation: Immediately prior to conjugation, dissolve the deprotected H2N-Gly3-VC-PAB-MMAE in an organic co-solvent like DMSO.[13]
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be based on prior optimization experiments to achieve the target DAR.[13]
-
Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours).[13]
-
Quenching: Stop the reaction by adding an excess of a quenching reagent like N-acetylcysteine.
-
Purification: Purify the ADC using a suitable method such as size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.
Protocol 3: DAR Analysis by HIC-HPLC
-
Column: Use a HIC column suitable for ADC analysis (e.g., Butyl-NPR).[11]
-
Mobile Phase A: A high salt buffer, for example, 1.2 M (NH4)2SO4, 25 mM NaHPO4/NaH2PO4 (pH 6.0).[11]
-
Mobile Phase B: A low salt buffer, for example, 25 mM NaHPO4/NaH2PO4 (pH 6.0) with a small percentage of an organic modifier like isopropanol.[11]
-
Gradient: Run a gradient from high salt to low salt to elute the ADC species. The unconjugated antibody will elute first, followed by species with increasing DAR values.
-
Detection: Monitor the elution profile at 280 nm.
-
DAR Calculation: Calculate the average DAR by integrating the peak areas of the different ADC species and weighting them by their respective drug loads.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gly3-VC-PAB-MMAE | Drug-Linker Conjugates for ADC | 2684216-48-4 | Invivochem [invivochem.com]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Drug-to-Antibody Ratio for an Improved Therapeutic Index
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs).
FAQs: Understanding the Importance of DAR
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[][][3] It is considered a Critical Quality Attribute (CQA) because it directly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[3] An imbalance in the DAR can either render the ADC ineffective due to a low drug load or cause increased toxicity and faster clearance with an excessive drug load.[3][4] Therefore, precise control and monitoring of the DAR are crucial for developing a safe and effective ADC.
Q2: How does the DAR influence the efficacy, toxicity, and pharmacokinetics of an ADC?
A2: The DAR has a profound impact on the therapeutic window of an ADC:
-
Efficacy: A higher DAR generally leads to increased potency as more cytotoxic payload is delivered to the target cell. However, this effect is not always linear and can be limited by the availability of target antigens on cancer cells.[3]
-
Toxicity: Higher DAR values are frequently linked to increased systemic toxicity.[3][5][6] This can result from the premature release of the payload into circulation or off-target uptake of the more hydrophobic ADC.[7] Studies have indicated that a DAR greater than 4 is associated with a higher probability of grade ≥ 3 toxicity.[5][6]
-
Pharmacokinetics (PK): ADCs with high DAR values (e.g., >4) tend to be more hydrophobic, leading to faster clearance from the bloodstream, often by the liver.[3][8][9][10] This accelerated clearance reduces the ADC's half-life and overall exposure, potentially diminishing its therapeutic efficacy.[3][8][9][10]
Q3: What is considered an optimal DAR?
A3: There is no universal "optimal" DAR for all ADCs; it must be determined empirically for each ADC candidate. Historically, ADCs with an average DAR of 3-4 have been favored as they often provide a good balance between efficacy and safety.[8][10] However, some successful ADCs, like Enhertu, have a high DAR of approximately 8, demonstrating that the ideal DAR is dependent on the specific antibody, linker, and payload combination.
Q4: What are the primary methods for controlling the DAR during conjugation?
A4: Several strategies can be employed to control the DAR:
-
Stoichiometry and Process Control: Carefully controlling the molar ratio of the linker-payload to the antibody, as well as reaction parameters like pH, temperature, and reaction time, is fundamental for DAR optimization.[11]
-
Site-Specific Conjugation: This approach involves engineering specific amino acid residues (e.g., cysteines or non-natural amino acids) on the antibody to direct conjugation to precise locations, resulting in a more homogeneous ADC with a controlled DAR.[11]
-
Enzymatic Conjugation: Enzymes such as transglutaminase and sortase A can be used for highly selective conjugation, leading to better control over the DAR.[11]
-
Click Chemistry: Bioorthogonal reactions, like strain-promoted azide-alkyne cycloaddition (SPAAC), offer efficient and selective conjugation under mild conditions.[11]
Troubleshooting Guides
Problem 1: High Batch-to-Batch Variability in Average DAR
-
Question: We are observing significant differences in the average DAR across different manufacturing batches, leading to inconsistent in vitro and in vivo results. What are the potential causes and how can we troubleshoot this?
-
Answer:
-
Potential Causes:
-
Inconsistent Reactant Stoichiometry: Minor variations in the molar ratio of the linker-payload to the antibody can significantly impact the final DAR.[3]
-
Variable Antibody Reduction (for Cysteine Conjugation): Inconsistent reduction of interchain disulfide bonds will result in a variable number of available thiol groups for conjugation.[3]
-
Reagent Quality and Stability: Degradation or inaccurate concentration of the linker-payload, reducing agents, or buffers can lead to inconsistent conjugation efficiency.[3]
-
Process Parameter Fluctuations: Variations in reaction time, temperature, or pH can affect the conjugation reaction rate and extent.[11]
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before each conjugation, confirm the purity and concentration of all reagents, including the linker-payload and reducing agents.
-
Standardize Reaction Conditions: Implement strict protocols for all process parameters (temperature, pH, reaction time, and mixing) and ensure they are precisely controlled and monitored for each batch.
-
Optimize Antibody Reduction: For cysteine-linked ADCs, carefully optimize and validate the reduction step to ensure consistent and complete reduction of the desired disulfide bonds.
-
Implement Robust Analytical Characterization: Utilize analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the DAR distribution and average DAR for each batch.[12]
-
-
Problem 2: ADC Aggregation Observed During Purification and Storage
-
Question: Our ADC with a high DAR is showing signs of aggregation after the conjugation reaction and during storage. What is causing this and how can we mitigate it?
-
Answer:
-
Potential Cause:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, particularly at higher DARs. This can lead to intermolecular interactions and subsequent aggregation.[3]
-
-
Troubleshooting Steps:
-
Optimize the DAR: If feasible, reducing the target DAR can decrease hydrophobicity and aggregation risk.[3]
-
Formulation Development: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., surfactants, sugars) to identify a formulation that enhances the stability of the ADC and minimizes aggregation.
-
Hydrophilic Linkers: Consider using more hydrophilic linkers in the ADC design to counterbalance the hydrophobicity of the payload.[13]
-
Purification Process Optimization: Adjust the purification method. For instance, in Size Exclusion Chromatography (SEC), the addition of organic modifiers to the mobile phase can sometimes reduce hydrophobic interactions and improve resolution.[14]
-
Storage Conditions: Evaluate the impact of storage temperature and protein concentration on aggregation and optimize these conditions accordingly.
-
-
Problem 3: Lower Than Expected In Vivo Efficacy Despite High In Vitro Potency
-
Question: Our high DAR ADC is very potent in cell-based assays, but it is not showing the expected efficacy in our animal models. What could be the reason for this discrepancy?
-
Answer:
-
Potential Cause:
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct PK studies in relevant animal models to determine the clearance rate and half-life of your ADC with different DARs.
-
DAR Optimization Studies: Evaluate a range of DARs (e.g., 2, 4, 6, and 8) in both in vitro potency assays and in vivo efficacy and PK studies to identify the DAR that provides the optimal therapeutic index.
-
Biodistribution Studies: Perform biodistribution studies to understand where the ADC accumulates in the body. High accumulation in organs like the liver can be indicative of rapid clearance.[8][10]
-
-
Data Presentation
Table 1: Impact of DAR on Key ADC Attributes
| DAR | Efficacy/Potency | Toxicity | Pharmacokinetics | Aggregation Risk |
| Low (e.g., 2) | Generally lower potency per molecule. | Typically lower systemic toxicity. | Longer plasma half-life, slower clearance. | Low. |
| Medium (e.g., 4) | Often a good balance of potency. | Balanced toxicity profile. | Moderate clearance. | Moderate. |
| High (e.g., 8) | Highest potency per molecule, but may not always improve the therapeutic outcome.[3] | Increased risk of systemic and off-target toxicity.[3][6] | Shorter plasma half-life, faster clearance.[3] | High.[3] |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for determining the average DAR of an ADC.
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in the HIC mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody (DAR 0) will elute first, followed by ADC species with increasing DARs, which are more hydrophobic and have longer retention times.
-
Integrate the peak area for each DAR species.
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)
-
-
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
-
Cell Seeding:
-
Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include a no-drug control.
-
-
Incubation:
-
Incubate the plate for a period that allows for cell division and the cytotoxic effect to occur (e.g., 72-96 hours).
-
-
Cell Viability Assay:
-
Use a cell viability reagent (e.g., MTT, CellTiter-Glo®) to measure the number of viable cells in each well according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
-
Visualizations
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for DAR optimization.
Caption: Relationship between DAR and the therapeutic index.
References
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of antibody-drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment-related adverse events of antibody drug-conjugates in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 14. ppd.com [ppd.com]
addressing solubility issues of Fmoc-Gly3-VC-PAB-MMAE in aqueous buffers
Welcome to the technical support center for Fmoc-Gly3-VC-PAB-MMAE. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges and other common issues encountered during the handling and experimental use of this antibody-drug conjugate (ADC) linker-payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a drug-linker conjugate used in the development of ADCs. It comprises a cleavable linker (Fmoc-Gly3-VC-PAB) and a potent anti-tubulin agent, monomethyl auristatin E (MMAE). The MMAE payload is highly hydrophobic, which significantly contributes to the poor solubility of the entire conjugate in aqueous buffers.[1][2] This can lead to challenges in stock solution preparation, inconsistent results in biological assays, and difficulties during the antibody conjugation process.
Q2: What is the role of the Fmoc protecting group and the Gly3 peptide sequence?
A2: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminal amine. It is typically removed during the synthesis of the final ADC. The three-glycine (Gly3) spacer is intended to modulate the physicochemical properties of the linker. While short peptide linkers are common, the presence of even a short poly-glycine tract can sometimes influence solubility, as longer poly-glycine sequences are known to be poorly soluble.[3]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is generally not recommended due to the hydrophobicity of the molecule. It is likely to result in poor solubility and precipitation. An organic co-solvent is typically required to achieve a stable stock solution, which can then be further diluted into your aqueous experimental buffer.
Q4: What are the recommended solvents for preparing a stock solution?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[4] For the related compound Gly3-VC-PAB-MMAE (without the Fmoc group), a stock solution of 100 mg/mL in DMSO can be achieved with the aid of ultrasonication.[4]
Q5: How does the drug-to-antibody ratio (DAR) affect the solubility of the final ADC?
A5: The DAR, or the number of drug-linker molecules conjugated to a single antibody, has a significant impact on the overall hydrophobicity and solubility of the ADC.[5][6] Higher DAR values increase the hydrophobicity, which can lead to aggregation and reduced solubility.[6] It is a critical parameter to control during ADC development.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer. | 1. The final concentration of the drug-linker in the aqueous buffer is above its solubility limit. 2. The percentage of organic co-solvent (DMSO) in the final aqueous solution is too low to maintain solubility. 3. The pH of the aqueous buffer is not optimal for solubility. | 1. Reduce the final concentration of the drug-linker in the aqueous buffer. 2. Increase the percentage of DMSO in the final solution, but keep it below a level that affects your assay (typically <0.5%). 3. Empirically test a range of pH values for your buffer to determine the optimal pH for solubility. 4. Consider using a formulation with additional solubilizing agents as described in the protocols below. |
| Inconsistent results in cell-based assays. | 1. Incomplete dissolution or precipitation of the compound in the assay medium. 2. Adsorption of the hydrophobic compound to plasticware. | 1. Visually inspect the diluted solution for any signs of precipitation before adding it to the cells. 2. Prepare fresh dilutions immediately before use. 3. Consider pre-treating plasticware with a blocking agent like bovine serum albumin (BSA). |
| Low conjugation efficiency to the antibody. | 1. Poor solubility of the this compound in the conjugation buffer. 2. The presence of the Fmoc group may sterically hinder the reaction. | 1. Increase the proportion of a water-miscible organic co-solvent (e.g., DMSO, DMF) in the conjugation buffer. Ensure the final co-solvent concentration does not denature the antibody. 2. If the conjugation chemistry requires a free amine, the Fmoc group must be removed prior to the reaction. This deprotection step can alter the solubility profile, so solubility tests on the deprotected linker are recommended. |
| Visible aggregation of the final ADC after conjugation. | The hydrophobicity of the conjugated drug-linker is causing the ADC to aggregate. | 1. Optimize the drug-to-antibody ratio (DAR); a lower DAR may improve solubility. 2. Analyze the ADC by size exclusion chromatography (SEC) to quantify the amount of aggregation. 3. Consider reformulating the ADC in a buffer containing stabilizing excipients such as polysorbate 20 or 80. |
Data Summary Tables
Table 1: Solubility of Gly3-VC-PAB-MMAE (Fmoc-deprotected) in DMSO
| Compound | Solvent | Concentration | Method |
| Gly3-VC-PAB-MMAE | DMSO | 100 mg/mL (77.25 mM) | Requires ultrasonication |
| [Source: MedChemExpress.[4]] |
Table 2: Recommended Formulations for In Vivo Experiments (Gly3-VC-PAB-MMAE)
| Formulation Component | Method 1 | Method 2 | Method 3 |
| Stock Solution | 50.0 mg/mL in DMSO | 50.0 mg/mL in DMSO | 25.0 mg/mL in DMSO |
| Co-solvent 1 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Co-solvent 2 | 5% Tween-80 | - | - |
| Aqueous Phase | 45% Saline | - | - |
| Final Concentration | ≥ 5 mg/mL | ≥ 5 mg/mL | ≥ 2.5 mg/mL |
| [Source: Invivochem.[7]] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh the desired amount of this compound in a sterile, chemically resistant vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mg/mL).
-
Vortex the solution vigorously.
-
If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Dilution into Aqueous Buffers
-
Thaw a vial of the DMSO stock solution at room temperature.
-
In a separate tube, prepare your desired aqueous buffer (e.g., PBS).
-
While vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Continue to vortex for a few minutes to ensure thorough mixing.
-
Visually inspect for any signs of precipitation.
-
Use the freshly prepared solution immediately for your experiment.
Note: It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to minimize the risk of precipitation.
Visualizations
Caption: A general workflow for preparing and troubleshooting solutions of this compound.
Caption: The relationship between the hydrophobicity of MMAE and common experimental challenges.
References
- 1. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glycine-rich peptides from FUS have an intrinsic ability to self-assemble into fibers and networked fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gly3-VC-PAB-MMAE | Drug-Linker Conjugates for ADC | 2684216-48-4 | Invivochem [invivochem.com]
overcoming challenges in the purification of ADCs
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of ADCs.
Section 1: Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Aggregation & Instability
Aggregation is a critical issue in ADC development as it can impact product safety, efficacy, and stability.[1][2] High molecular weight species (HMWS) must be removed as they can be immunogenic.[1]
Question 1: My Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS) after the conjugation step or during storage. What are the primary causes and solutions?
Answer: An increase in HMWS, or aggregates, is a common challenge stemming from the increased hydrophobicity of the ADC compared to the parent antibody.[3][4] The primary causes and recommended solutions are outlined below.
Potential Causes & Recommended Solutions for ADC Aggregation
| Possible Cause | Rationale | Recommended Solution |
|---|---|---|
| Increased Surface Hydrophobicity | The conjugation of hydrophobic linker-payloads creates hydrophobic patches on the antibody surface, which interact and lead to self-association.[1][4] | Consider linker modification by incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) to shield the hydrophobic payload.[4] |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the overall hydrophobicity of the ADC, amplifying the driving force for aggregation.[4][5] | Optimize the conjugation reaction (e.g., molar ratio of linker-payload to antibody, temperature, incubation time) to achieve a lower, more homogeneous DAR.[5] |
| Suboptimal Buffer pH | If the buffer pH is near the antibody's isoelectric point (pI), the ADC's solubility decreases, promoting aggregation.[1][5] | Adjust the buffer pH to be at least 1-2 units away from the pI. Perform a pH screening study to find the optimal pH for stability.[5] |
| Inappropriate Buffer Ionic Strength | Low ionic strength can fail to screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions, both leading to aggregation.[1][5] | Optimize the salt concentration (e.g., NaCl) in the formulation buffer. A typical starting point is 150 mM.[5][6] |
| Presence of Organic Solvents | Residual organic co-solvents (e.g., DMSO, DMAc) used to dissolve the linker-payload can affect antibody structural integrity and promote aggregation.[1][7] | Ensure efficient removal of solvents post-conjugation using techniques like Tangential Flow Filtration (TFF) or diafiltration.[8] |
| Freeze-Thaw or Mechanical Stress | Repeated freeze-thaw cycles or high shear forces during processing (e.g., mixing, TFF) can lead to protein denaturation and aggregation.[5][9] | Aliquot the ADC into single-use volumes. Add cryoprotectants (e.g., 5-10% sucrose/trehalose).[4] Optimize TFF parameters to minimize shear.[10] |
Drug-to-Antibody Ratio (DAR) Heterogeneity
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that correlates with the ADC's potency and therapeutic index.[11][12] Purification aims to remove undesired low and high DAR species to achieve a more homogeneous product.[13]
Question 2: My ADC preparation is highly heterogeneous. How can I purify specific DAR species and remove unconjugated antibody?
Answer: Hydrophobic Interaction Chromatography (HIC) is the primary technique for separating ADC species based on their DAR.[14][15] The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for separation.[15]
Troubleshooting DAR Heterogeneity with HIC
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Poor Resolution Between DAR Species | Suboptimal resin choice. The ligand of the HIC resin (e.g., Butyl, Phenyl) affects selectivity. | Screen different HIC resins. Phenyl resins are often a good starting point for separating DAR species.[16] |
| Inappropriate salt concentration or type in the mobile phase. High salt concentrations enhance hydrophobic interactions but can impact recovery.[17] | Optimize the salt type (Ammonium Sulfate is common) and concentration in the binding buffer (e.g., 1-2 M).[16][18] Use a decreasing salt gradient for elution. | |
| Mobile phase pH is not optimal for separation. | Adjust the mobile phase pH. A pH between 6.0 and 8.0 is often a good starting range.[11] | |
| Low Recovery of High DAR Species | High DAR species are very hydrophobic and can bind irreversibly to the HIC column, especially under high salt conditions.[19] | Add a small percentage of a mild organic solvent (e.g., 10-15% isopropanol) to the elution buffer to disrupt strong hydrophobic interactions and improve recovery.[20][21] |
| Co-elution of Unconjugated mAb (DAR=0) | Unconjugated mAb has low hydrophobicity and may not bind to the HIC resin under the selected conditions, passing through in the flow-through. | Ensure initial salt concentration is sufficient for the unconjugated mAb to interact with the column, or design the gradient to elute it as a distinct early peak. Phenyl-based columns under high salt (e.g., 2M NaCl) can effectively separate DAR=0 from DAR=1 and DAR=2 species.[16][22] |
Impurity Removal
Purification must effectively remove process-related impurities such as unconjugated (free) drug, residual solvents, and host-cell proteins (HCPs), as well as product-related impurities like charge variants.
Question 3: How can I efficiently remove residual free drug and organic solvents from my ADC preparation?
Answer: Tangential Flow Filtration (TFF), also known as ultrafiltration/diafiltration (UF/DF), is the most common and effective method for removing small molecule impurities like free drug and solvents.[23]
Troubleshooting Impurity Removal with TFF
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Inefficient Removal of Free Drug/Solvent | Insufficient number of diafiltration volumes (DVs). | Perform a minimum of 5-7 DVs. The exact number should be optimized based on the required clearance level. |
| Incorrect membrane molecular weight cut-off (MWCO). | Use a membrane with an MWCO that is significantly smaller than the ADC (~150 kDa) but large enough for impurities to pass through freely. A 30 kDa MWCO is typical for ADCs.[8] | |
| Low Product Recovery / Yield | Product adsorption to the membrane or tubing, especially for hydrophobic ADCs. | Select solvent-compatible, low-binding membranes (e.g., regenerated cellulose). Optimize process parameters like transmembrane pressure (TMP) and feed flow rate to minimize shear and fouling.[8] |
| | Product aggregation induced by shear stress or high concentration. | Operate at optimal TMP (e.g., 10-20 psi) and feed flow rates (e.g., 5 L/min/m²).[8] Avoid over-concentration; typical target concentrations for diafiltration are 25-30 g/L.[8] |
Question 4: My ADC shows multiple peaks in an Ion Exchange Chromatography (IEX) analysis. What are these species and should they be removed?
Answer: The peaks observed in IEX represent charge variants of the ADC.[24] These arise from post-translational modifications on the antibody (e.g., deamidation, C-terminal lysine (B10760008) clipping) and can be affected by the conjugation process itself.[17][24] While IEX is primarily an analytical tool to characterize this heterogeneity, it can be used for purification if a specific charge variant is found to impact efficacy or stability.
Considerations for ADC Charge Variant Analysis by IEX
| Observation | Potential Cause | Action / Next Step |
|---|---|---|
| Complex IEX Profile | Post-translational modifications (PTMs) on the mAb; conjugation of charged linker-drugs. | Use IEX coupled with mass spectrometry to identify the specific modifications causing the charge differences.[25] |
| Shift in Profile Post-Conjugation | Conjugation can neutralize charged residues (e.g., lysines) or introduce new charges, altering the elution profile compared to the naked mAb. | This is expected. Characterize the profile to establish a product fingerprint for consistency and quality control. |
| Poor Peak Resolution | Suboptimal mobile phase conditions (pH, salt gradient). | Optimize the pH and the salt gradient (for salt-mediated IEX) or the pH gradient (for pH-mediated IEX) to improve separation.[22] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical multi-step purification workflow for an ADC? A1: A common workflow starts with post-conjugation cleanup using Tangential Flow Filtration (TFF) to remove solvents and excess free drug. This is often followed by a chromatography step, typically Hydrophobic Interaction Chromatography (HIC), to separate different DAR species and remove aggregates. A final TFF step is used for formulation into the final storage buffer.
Q2: My ADC is very hydrophobic and shows poor peak shape in SEC. How can I improve this? A2: Poor peak shape (e.g., tailing) in SEC for hydrophobic ADCs is often due to non-specific interactions with the column's stationary phase.[3] To mitigate this, you can modify the mobile phase by adding an organic solvent, such as 10-15% isopropanol (B130326) or acetonitrile, or by including additives like L-arginine.[26][27][28]
Q3: Can I use the same purification strategy for a site-specific ADC and a stochastic (e.g., lysine-conjugated) ADC? A3: While the same principles apply, the strategy may differ. Site-specific ADCs are generally more homogeneous, making purification simpler. The goal is often to remove any unconjugated mAb and residual reagents. Stochastic ADCs produce a wider range of DAR species, making HIC a more critical step to narrow the distribution and achieve a consistent product.[16]
Q4: What is the difference between preparative and analytical chromatography in the context of ADC purification? A4: Preparative chromatography is used to purify the bulk ADC material, focusing on yield, throughput, and achieving the desired purity specifications (e.g., removing aggregates and unwanted DAR species).[16] Analytical chromatography (like analytical SEC, HIC, or IEX) uses smaller columns and sample loads to assess the purity, heterogeneity, and stability of the ADC, providing critical quality data rather than purifying large quantities.[14][29]
Section 3: Standard Experimental Protocols
The following protocols provide detailed methodologies for key analytical experiments. Parameters should be optimized for your specific ADC.
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of monomer, high molecular weight species (aggregates), and fragments in an ADC sample.[29]
Methodology:
-
System: An HPLC or UHPLC system, preferably bio-inert to prevent metal-leaching, equipped with a UV detector.[27]
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[3][29]
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM NaCl, pH 7.0. For hydrophobic ADCs, up to 15% isopropanol may be added to improve peak shape.[26][27]
-
Flow Rate: 0.8 - 1.0 mL/min for HPLC; 0.3 - 0.5 mL/min for UHPLC.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for HMWS, monomer, and low molecular weight species (LMWS). Calculate the percentage of each species relative to the total integrated peak area.[5]
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and characterize the distribution of different DAR species in a heterogeneous ADC mixture.[14]
Methodology:
-
System: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent Poroshell HIC-Butyl).[21]
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.[21]
-
Mobile Phase B (Elution Buffer): 25 mM Potassium Phosphate, pH 7.0, containing 20-25% Isopropanol (v/v).[21]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dilute the ADC to ~1 mg/mL in Mobile Phase A.
-
Injection Volume: 10-20 µL.
-
Gradient:
-
0-2 min: 0% B
-
2-14 min: Linear gradient from 0% to 100% B
-
14-16 min: 100% B
-
16-20 min: Re-equilibrate at 0% B
-
-
Detection: Monitor UV absorbance at 280 nm (for protein) and a wavelength specific to the payload if possible.[18]
-
Data Analysis: Peaks will elute in order of increasing DAR (hydrophobicity). The relative area of each peak corresponds to the proportion of that DAR species. The average DAR can be calculated from the weighted average of the peak areas.[18]
Protocol 3: Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal
Objective: To remove small molecule impurities (e.g., unconjugated drug, organic solvents) and exchange the ADC into a new buffer.[8]
Methodology:
-
System: A TFF system with a reservoir, pump, and appropriate holder for the TFF cassette or capsule.
-
Membrane: Use a solvent-resistant, low-protein-binding membrane (e.g., regenerated cellulose) with a 30 kDa MWCO.[8]
-
System Preparation: Install the membrane and flush the system with the target diafiltration buffer.
-
Process Parameters:
-
Feed Flow Rate: ~5 L/min/m² of membrane area.
-
Transmembrane Pressure (TMP): Maintain at 10-20 psi.
-
-
Initial Concentration (Optional): Concentrate the initial ADC solution to a target of 25-30 g/L.[8]
-
Diafiltration: Perform constant-volume diafiltration by adding the target buffer to the reservoir at the same rate as the permeate is being removed. Continue for 5-7 diavolumes to ensure adequate impurity clearance.
-
Final Concentration: Concentrate the ADC to the desired final concentration.
-
Product Recovery: Stop the pump and recover the product from the system. A buffer flush of the system can be used to maximize recovery.[8]
References
- 1. pharmtech.com [pharmtech.com]
- 2. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of low recovery in the free drug assay for antibody drug conjugates by size exclusion-reversed phase two dimensional-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing ADC Purity and Yield Through Chromatography [sigmaaldrich.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Charge variants characterization of a monoclonal antibody by ion exchange chromatography coupled on-line to native mass spectrometry: Case study after a long-term storage at +5°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Tangential flow filtration technology and ADC drug preparation [yocellbio.com]
- 24. Analytical workflows for charge variant analysis of monoclonal antibodies | Quality Assistance [quality-assistance.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 27. lcms.cz [lcms.cz]
- 28. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. agilent.com [agilent.com]
Technical Support Center: Refining Protocols for Consistent Drug-to-Antibody Ratio (DAR) in ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent Drug-to-Antibody Ratio (DAR) during the production of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during ADC production, offering potential causes and solutions in a question-and-answer format.
Question 1: We are observing inconsistent Drug-to-Antibody Ratios (DAR) between different production batches. What are the potential causes and how can we troubleshoot this issue?
Answer:
Inconsistent DAR across batches is a common challenge, particularly with stochastic conjugation methods. The primary causes often stem from minor variations in reaction conditions.[1] Key areas to investigate include:
-
Reactant Stoichiometry: Ensure precise and consistent molar ratios of the linker-payload to the antibody. Even small deviations can significantly alter the final DAR.[1]
-
Antibody Reduction (for Cysteine Conjugation): The efficiency and consistency of the interchain disulfide bond reduction are critical.[1] Incomplete or variable reduction leads to a fluctuating number of available thiol groups for conjugation in each batch.[1]
-
Troubleshooting: Tightly control the concentration of the reducing agent (e.g., TCEP, DTT), temperature, and incubation time to ensure uniform reduction.[2]
-
-
Reaction Parameters: Subtle shifts in pH, temperature, and reaction time can greatly influence the efficiency of drug conjugation.[3]
-
Reagent Quality: Verify the purity and concentration of your linker-payload, reducing agents, and buffers before each experiment. Degradation or inaccurate concentrations of stock solutions are common sources of error.[1]
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Troubleshooting logic for inconsistent DAR.
Question 2: Our ADC preparations consistently show a low DAR. What are the likely causes and how can we address this?
Answer:
A consistently low DAR can result from several factors throughout the conjugation process.[2] Here are the primary areas to investigate:
-
Inefficient Antibody Reduction: For cysteine-based conjugation, incomplete reduction of interchain disulfide bonds results in fewer available thiol groups for drug-linker attachment.[2]
-
Troubleshooting:
-
Optimize the concentration of the reducing agent; perform small-scale experiments with a range of concentrations.[2]
-
Increase the incubation time or slightly raise the temperature during reduction.[2]
-
Ensure the pH of the reduction buffer is optimal for the chosen reducing agent (e.g., pH 7.0-7.5 for TCEP).[2]
-
-
-
Suboptimal Conjugation Reaction Conditions: The efficiency of the reaction between the linker-payload and the antibody is crucial.
-
Troubleshooting:
-
-
Poor Solubility of Linker-Payload: Hydrophobic linker-payloads may have poor solubility in aqueous conjugation buffers, reducing their availability to react with the antibody.[4]
-
Troubleshooting: Introduce a limited amount of an organic co-solvent (e.g., DMSO) to improve solubility. Be cautious, as high concentrations can denature the antibody.[4]
-
Question 3: We are observing aggregation of our ADC product after conjugation. What could be causing this and how can we mitigate it?
Answer:
ADC aggregation is often linked to the increased hydrophobicity of the conjugate, especially with high DAR species.[5]
-
High DAR: A higher number of conjugated hydrophobic drug molecules increases the overall hydrophobicity of the ADC, promoting aggregation.[5][6]
-
Hydrophobic Payloads: Certain payloads are inherently hydrophobic and can induce aggregation.[4]
-
Process Conditions: Stresses during the manufacturing process, such as certain filtration or chromatography steps, can induce aggregation.[1]
Mitigation Strategies:
-
Optimize DAR: Aim for a lower, more controlled DAR if aggregation is a persistent issue.
-
Hydrophilic Linkers: Incorporating hydrophilic linkers (e.g., PEG) can help to offset the hydrophobicity of the payload.[5]
-
Process Optimization: Gently optimize purification workflows to handle the more hydrophobic high-DAR species.[1]
-
Formulation: The addition of a solubilizer during discovery and formulation can improve ADC solubility.
Frequently Asked Questions (FAQs)
What is the Drug-to-Antibody Ratio (DAR) and why is it important?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[7] It is a critical quality attribute that directly impacts the ADC's efficacy, toxicity, pharmacokinetics, and stability.[7][8] A low DAR may result in reduced potency, while a high DAR can lead to faster clearance, increased toxicity, and aggregation.[9][10][11]
What are the main strategies for controlling DAR during conjugation?
There are two primary strategies for controlling DAR:
-
Stochastic (Non-Specific) Conjugation: This traditional method targets native amino acid residues, primarily lysines or cysteines from reduced interchain disulfides. This results in a heterogeneous mixture of ADC species with a range of DAR values.[1] Achieving a consistent average DAR requires tight control over reaction parameters.[1]
-
Site-Specific Conjugation: This modern approach involves engineering the antibody to introduce specific, uniquely reactive conjugation sites.[1] Methods include using engineered cysteines, non-natural amino acids, or enzymatic and glycan-based techniques.[1][7] Site-specific methods produce a more homogeneous ADC product with a precisely controlled DAR.[1][6][12]
How does the choice of linker and payload affect DAR?
The properties of the linker and payload significantly influence the achievable DAR and the overall characteristics of the ADC.
-
Hydrophobicity: Highly hydrophobic payloads can lead to aggregation, especially at higher DARs.[4][5] The use of hydrophilic linkers can help to mitigate this.[5]
-
Linker Chemistry: The design of the linker, whether cleavable or non-cleavable, affects the stability of the ADC in circulation and the release of the payload at the target site.[3][7]
Data Presentation
Table 1: Comparison of Common Analytical Techniques for DAR Measurement
| Analytical Technique | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance at wavelengths specific to the antibody and the drug to calculate their respective concentrations.[8] | Simple, rapid, and requires no complex sample preparation.[][] | Provides only an average DAR and no information on drug load distribution; can be less accurate.[9][] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated drug molecules.[10] | Most widely used method for detailed DAR analysis and drug load distribution.[9][10] Elution conditions are mild, preserving the ADC's structure.[10] | Can have issues with highly hydrophobic high-DAR species binding irreversibly to the column.[1] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates components based on their polarity. Can be used on reduced ADCs to analyze light and heavy chains.[9][] | Provides detailed DAR analysis and drug load distribution.[9] Good correlation with spectrophotometric methods.[8] | Denaturing conditions can disrupt the structure of some ADCs.[15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by liquid chromatography and then measures their mass-to-charge ratio to identify different DAR species.[9] | Provides precise molecular weight information and detailed DAR analysis, including drug load distribution.[3][9] | Requires that the ionization efficiency of each species is similar for accurate quantification.[10] |
Experimental Protocols
Protocol 1: Cysteine-Based ADC Conjugation (Stochastic)
This protocol describes a general method for conjugating a maleimide-activated linker-payload to an antibody via reduced interchain disulfide bonds.
1. Antibody Preparation:
- Start with a purified monoclonal antibody (mAb) solution at a concentration of 5-10 mg/mL.
- If necessary, perform a buffer exchange into a reaction buffer (e.g., phosphate-buffered saline [PBS] with EDTA).
2. Antibody Reduction:
- Add a calculated amount of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) solution to the mAb solution to achieve the desired molar excess (e.g., 5-fold molar excess for a target DAR of 4).
- Incubate at room temperature for 1-2 hours to reduce the interchain disulfide bonds.[2]
3. Conjugation:
- Dissolve the maleimide-activated linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).
- Add the dissolved linker-payload to the reduced antibody solution. The molar ratio of linker-payload to antibody will influence the final DAR.
- Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The optimal time should be determined empirically.
4. Quenching:
- Stop the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.[1]
5. Purification:
- Purify the resulting ADC from the unconjugated payload, quencher, and other reactants. This is typically achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[1]
6. Characterization:
- Characterize the purified ADC for average DAR, aggregation, and purity using methods such as HIC (see Protocol 2), SEC, and MS.[1]
dot graph G { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Cysteine-based ADC conjugation workflow.
Protocol 2: DAR Measurement by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the average DAR and the distribution of different DAR species using HIC.
1. System Preparation:
- Equilibrate an HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (Mobile Phase A: e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
2. Sample Preparation:
- Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
3. Chromatographic Separation:
- Inject the prepared ADC sample onto the equilibrated HIC column.
- Elute the bound ADC species using a decreasing salt gradient by mixing Mobile Phase A with a low-salt mobile phase (Mobile Phase B: e.g., 25 mM sodium phosphate, pH 7.0). A typical gradient might run from 100% A to 100% B over 30 minutes.
- Monitor the elution profile using a UV detector at 280 nm.
4. Data Analysis:
- The different DAR species will elute in order of increasing hydrophobicity (and therefore increasing DAR). The unconjugated antibody (DAR=0) will elute first, followed by DAR=2, DAR=4, etc.
- Integrate the peaks corresponding to each DAR species.
- Calculate the weighted average DAR using the following formula:
- Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
Note: The specific column, mobile phases, and gradient will need to be optimized for the particular ADC being analyzed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DAR Control & Conjugation Platforms: Advanced guide topic 32 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 6. Antibody-drug conjugate (ADC) development - ProteoGenix [us.proteogenix.science]
- 7. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acrobiosystems.com [acrobiosystems.com]
- 15. chromatographyonline.com [chromatographyonline.com]
troubleshooting unexpected results in ADC in vitro assays
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) in vitro assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are organized by assay type and address specific issues you may encounter. Each answer provides potential causes and actionable solutions to help you get your research back on track.
Cytotoxicity Assays
Question 1: Why am I observing lower than expected potency (high IC50 value) for my ADC in a cytotoxicity assay?
Answer:
Several factors can contribute to lower than expected ADC potency. A systematic evaluation of the following is recommended:
-
Low Target Antigen Expression: The target antigen may be expressed at low levels on your cell line.[1]
-
Solution: Confirm antigen expression levels using methods like flow cytometry or western blotting.[2] Select a cell line with higher, physiologically relevant antigen expression for your assays.
-
-
Inefficient ADC Internalization: The antibody component of the ADC may bind to the target antigen but may not be efficiently internalized by the cell.[3][4]
-
Poor Payload Release: The linker connecting the antibody and the payload may not be efficiently cleaved within the cell, preventing the release of the cytotoxic drug.[5]
-
Cell Line Resistance: The cancer cells themselves may be resistant to the cytotoxic payload.
-
Solution: Test the free payload (the cytotoxic drug alone) on the same cell line to determine its intrinsic activity. If the cells are resistant to the free drug, this indicates a payload-specific issue rather than an ADC delivery problem.
-
-
Incorrect Assay Duration: The incubation time may be too short for the payload to exert its cytotoxic effect.[8]
-
Solution: Optimize the assay duration. For payloads that are tubulin inhibitors, for example, a longer incubation period of 72 or 96 hours may be necessary.[8]
-
A troubleshooting workflow for low ADC potency is illustrated below:
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 5. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing Buffer Conditions for Antibody Conjugation
Welcome to the technical support center for antibody conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the antibody labeling process. Proper buffer conditions are critical for successful and reproducible conjugation, and this guide will help you navigate the key parameters for different conjugation chemistries.
Troubleshooting Guide
This guide addresses specific issues that may arise during antibody conjugation, with a focus on buffer-related causes and solutions.
| Symptom | Potential Buffer-Related Cause | Recommendation |
| Low or No Conjugation Efficiency | Incorrect pH of Reaction Buffer: The pH is outside the optimal range for the chosen crosslinker chemistry.[1][2][3][4][5][6][7][8][9][10] | Verify the pH of your reaction buffer and adjust it to the recommended range for your specific conjugation chemistry (see tables below for details). For amine-reactive linkers, a pH of 7.2-9.0 is generally recommended, while thiol-reactive linkers typically require a pH of 6.5-7.5.[1][5][6][7][8][10] |
| Presence of Interfering Substances: The antibody preparation contains primary amines (e.g., Tris, glycine), sodium azide (B81097), or other nucleophiles that compete with the antibody for the label.[1][2][11][12] | Perform buffer exchange to remove interfering substances. Dialysis or the use of desalting columns are effective methods for this purpose.[1][13] | |
| Low Antibody Concentration: The concentration of the antibody is too low for an efficient reaction.[14] | Concentrate the antibody solution to at least 0.5-2 mg/mL before conjugation. | |
| Antibody Precipitation or Aggregation During/After Conjugation | Inappropriate Buffer Ionic Strength or pH: Suboptimal buffer conditions can lead to antibody instability. | Optimize the buffer composition. In many cases, a buffer concentration of 10-50 mM is sufficient to maintain antibody solubility and stability.[] Consider screening a few different buffer systems to find the one that best suits your antibody. |
| Excessive Labeling: Too many label molecules have been attached to the antibody, altering its physicochemical properties and causing it to precipitate.[16] | Reduce the molar ratio of the label to the antibody during the conjugation reaction.[16] | |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the conjugated antibody can lead to aggregation, especially if the storage buffer is not optimal.[17][18] | Aliquot the conjugated antibody after preparation and store it under recommended conditions to avoid freeze-thaw cycles. The use of cryoprotectants like glycerol (B35011) can also help.[19] | |
| Loss of Antibody Activity (e.g., Reduced Antigen Binding) | Modification of Critical Residues: The conjugation reaction has modified amino acids within the antigen-binding site of the antibody.[16] | If using amine-reactive chemistry, consider lowering the pH of the reaction buffer towards neutral. This can increase the specificity of the labeling towards the N-terminal amine, which is less likely to be in the antigen-binding site.[2] |
| Antibody Denaturation: The buffer conditions (e.g., extreme pH) have caused the antibody to denature.[4] | Ensure the pH and other buffer components are within a range that maintains the native structure of the antibody. |
Buffer Recommendations for Common Conjugation Chemistries
The choice of buffer is highly dependent on the type of reactive group on your label. Below are tables summarizing the recommended buffer conditions for the most common antibody conjugation chemistries.
Amine-Reactive Conjugation (e.g., NHS Esters)
| Parameter | Recommendation | Notes |
| pH Range | 7.2 - 9.0[1][6][7] | A slightly basic pH is required to deprotonate primary amines (N-terminus and lysine (B10760008) side chains), making them nucleophilic and reactive with the NHS ester.[2][6] |
| Recommended Buffers | Phosphate-buffered saline (PBS), Borate, Bicarbonate, HEPES[6][20] | Ensure the buffer is free of primary amines. |
| Buffers to Avoid | Tris, Glycine, or any other amine-containing buffers[1][2][11][12] | These will compete with the antibody for the label, reducing conjugation efficiency. |
| Additives | Low concentrations of sodium azide (<3 mM) or BSA (0.1-0.5%) may be tolerated, but it's best to remove them.[1][20] | High concentrations of glycerol (20-50%) can decrease reaction efficiency.[6] |
Thiol-Reactive Conjugation (e.g., Maleimides)
| Parameter | Recommendation | Notes |
| pH Range | 6.5 - 7.5[5][8][10] | This pH range ensures the specific reaction of the maleimide (B117702) group with sulfhydryl groups while minimizing reactions with primary amines.[10] |
| Recommended Buffers | Phosphate-buffered saline (PBS), HEPES, MOPS, MES[5][8][20] | Buffers should be degassed to prevent re-oxidation of thiols. |
| Buffers to Avoid | Buffers containing thiols (e.g., DTT, β-mercaptoethanol)[10] | These will react with the maleimide linker. If a reducing agent is needed to generate free thiols, it must be removed before adding the label, or a non-thiol reducing agent like TCEP can be used.[5][10] |
| Additives | It is crucial to remove any reducing agents like DTT before conjugation.[10] | TCEP is compatible with maleimide chemistry and does not need to be removed.[5][10] |
Frequently Asked Questions (FAQs)
Q1: My antibody is in a buffer containing Tris and sodium azide. What should I do before starting the conjugation?
A1: You must perform a buffer exchange to remove these interfering substances. Tris contains primary amines that will compete with your antibody in amine-reactive conjugations, and sodium azide can also interfere with some labeling reactions.[1][2][11][12] You can use dialysis or a desalting column to exchange your antibody into a recommended conjugation buffer, such as PBS.[1]
Q2: What is the ideal antibody concentration for conjugation?
A2: For optimal results, your antibody concentration should be at least 0.5-2 mg/mL. Low antibody concentrations can significantly decrease the efficiency of the conjugation reaction. If your antibody is too dilute, you may need to concentrate it using a spin column or other methods.
Q3: How can I purify my antibody before conjugation?
A3: Antibody purification is crucial for removing contaminants that can interfere with the labeling process.[21] Common purification methods include affinity chromatography (e.g., Protein A or Protein G) for isolating the antibody from crude preparations like serum or ascites fluid.[21]
Q4: Can I store my conjugated antibody in the freezer?
A4: Yes, but with caution. For long-term storage, it is generally recommended to aliquot the conjugated antibody to avoid repeated freeze-thaw cycles, which can lead to aggregation and loss of activity.[17][18] Storing the conjugate in a buffer containing a cryoprotectant like 50% glycerol can also help maintain its stability at -20°C. Some specialized stabilizing buffers are also commercially available for the long-term storage of antibody conjugates.[17][18][22][23]
Q5: My conjugated antibody shows high background in my assay. What could be the cause?
A5: High background can be due to several factors. One possibility is the presence of aggregates in your conjugated antibody solution. These can be removed by centrifugation or filtration. Another cause could be an excess of unbound label, which should be removed during the purification step after the conjugation reaction.
Experimental Protocols
Protocol 1: Buffer Exchange Using a Spin Desalting Column
This protocol is for removing low-molecular-weight contaminants (e.g., salts, Tris, glycine) from the antibody solution prior to conjugation.
Materials:
-
Antibody solution
-
Spin desalting column with the appropriate molecular weight cut-off (e.g., 40 kDa for IgG)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Add the conjugation buffer to the column and centrifuge again to equilibrate the column. Repeat this step as recommended by the manufacturer.
-
Add your antibody sample to the center of the column bed.
-
Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol to collect the purified antibody in the new buffer.
-
Determine the concentration of the purified antibody.
Protocol 2: General Protocol for Amine-Reactive Conjugation
This is a general guideline. Always refer to the specific protocol provided with your labeling reagent.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 8.0) at a concentration of 2 mg/mL.
-
Amine-reactive label (e.g., NHS ester) dissolved in an anhydrous solvent like DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., gel filtration) to remove excess label.
Procedure:
-
Bring the antibody and label solutions to room temperature.
-
Add the desired molar excess of the dissolved label to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if the label is fluorescent.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the conjugated antibody from the excess, unreacted label using a gel filtration column or dialysis.
-
Determine the degree of labeling and the final concentration of the conjugated antibody.
Visualizations
Caption: Workflow for a typical antibody conjugation experiment.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. [Effects of pH on the properties of colloidal gold labeling monoclonal antibody] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Thiol Reactive CoraFluor™ Reagents [bio-techne.com]
- 9. hiyka.com [hiyka.com]
- 10. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 16. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. antigen-retriever.com [antigen-retriever.com]
- 18. cellmosaic.com [cellmosaic.com]
- 19. researchgate.net [researchgate.net]
- 20. abcam.com [abcam.com]
- 21. Antibody purification | Abcam [abcam.com]
- 22. Stabilization buffers - Conjugates Clinisciences [clinisciences.com]
- 23. cellmosaic.com [cellmosaic.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Group Removal
This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to entirely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides missing one or more amino acids.[1] These impurities can be challenging to separate from the desired peptide, resulting in reduced overall yield and purity of the final product.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can impede efficient Fmoc removal:
-
Peptide Sequence and Structure: Certain peptide sequences, especially those containing sterically hindered amino acids or sequences prone to aggregation (e.g., homo-oligomers of leucine (B10760876) or alanine), can physically block the deprotection reagent from accessing the Fmoc group. The formation of secondary structures like β-sheets is a known contributor to difficult deprotection.[1]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine (B6355638) solution for deprotection, can diminish efficiency. Additionally, inadequate reaction times, temperatures, or concentrations of the deprotecting agent can result in incomplete removal.[1]
-
Poor Resin Swelling: If the solid support (resin) is not adequately swelled, the peptide chains may be too close together, hindering the penetration of reagents.[1]
-
High Resin Loading: A high loading of the initial amino acid on the resin can cause steric hindrance between the growing peptide chains, which in turn impedes reagent access.[1]
Q3: How can I detect if Fmoc deprotection is incomplete?
Multiple methods are available to monitor the completeness of the deprotection step:
-
Qualitative Methods:
-
Kaiser Test (Ninhydrin Test): This is a colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or brown) suggests the Fmoc group is still attached.[1][2] Note that this test is not reliable for N-terminal proline, which yields a reddish-brown color.[1]
-
Chloranil Test: This test is used for detecting secondary amines, such as N-terminal proline.[2]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another chromogenic assay for the detection of primary amines.[2]
-
-
Quantitative Methods:
-
UV Monitoring: The deprotection reaction releases a dibenzofulvene (DBF) molecule, which forms an adduct with piperidine. This adduct has a characteristic UV absorbance around 301-312 nm.[2] By monitoring the absorbance of the filtrate from the reaction vessel, you can track the progress of the deprotection in real-time. Automated peptide synthesizers often utilize this method to extend deprotection times automatically until the reaction is complete.[2][3]
-
Troubleshooting Guide
Issue: My Kaiser test is negative (yellow/no color change) after the standard deprotection step.
A negative Kaiser test indicates that the N-terminal amine is not free, suggesting incomplete Fmoc removal.
-
Initial Verification:
-
Confirm Reagent Integrity: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh. Piperidine can degrade over time.
-
Review Protocol: Double-check that the correct deprotection times and reagent volumes were used.
-
-
Corrective Actions:
-
Repeat Deprotection: Immediately perform a second deprotection step with fresh reagent.
-
Extend Reaction Time: Increase the duration of the deprotection steps. For many standard protocols, a two-step deprotection (e.g., 2 minutes followed by 10-15 minutes) is employed to ensure completeness.[4]
-
Consider a Stronger Base: For particularly stubborn Fmoc groups, consider using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in the piperidine/DMF solution.[5] However, be aware that DBU can increase the risk of side reactions like aspartimide formation.[5]
-
Issue: My HPLC analysis of the crude peptide shows significant deletion sequences.
This is a classic symptom of incomplete Fmoc deprotection at one or more cycles during the synthesis.
-
Diagnostic Steps:
-
Review Synthesis Records: If you used UV monitoring, analyze the data to identify at which cycles the deprotection was slow or incomplete.
-
Test Cleavage: If possible, perform a test cleavage of the resin and analyze the product by mass spectrometry to identify the specific deletion sequences.
-
-
Preventative Measures for Future Syntheses:
-
Optimize Deprotection Protocol: For known "difficult" sequences, proactively extend deprotection times or incorporate a stronger base cocktail.
-
Reduce Resin Loading: Using a resin with a lower substitution level can improve reagent access and reduce steric hindrance.
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the deprotection solution can help disrupt secondary structures and improve solvation.
-
Elevate Temperature: Performing the deprotection at a slightly elevated temperature can sometimes improve efficiency, though this should be done with caution to avoid side reactions.
-
Data Presentation
Comparison of Common Fmoc Deprotection Reagents
| Reagent/Cocktail | Typical Concentration | Deprotection Time (t½) | Key Advantages | Potential Drawbacks |
| Piperidine in DMF | 20% (v/v) | ~7 seconds | Standard, well-established, effective scavenger of DBF. | Can be slow for difficult sequences; regulated substance.[6] |
| 4-Methylpiperidine (4MP) in DMF | 20% (v/v) | Similar to piperidine | Good alternative to piperidine with similar kinetics. | |
| Piperazine (PZ) in DMF/EtOH | 10% (w/v) | Less efficient at shorter times compared to piperidine.[6] | Safer alternative to piperidine. | May require longer deprotection times. |
| DBU/Piperidine in DMF | 2% DBU / 2-20% Piperidine (v/v) | Very rapid | Much faster than piperidine alone; effective for difficult sequences.[5] | Non-nucleophilic (requires a scavenger like piperidine); can catalyze aspartimide formation.[5] |
| Piperazine/DBU in DMF | 5% PZ / 2% DBU | ~4 seconds | Rapid and efficient; can reduce deletion products.[7] | Can promote aspartimide formation, which may be mitigated with additives like formic acid.[7] |
Experimental Protocols
Kaiser (Ninhydrin) Test Protocol
This qualitative test detects the presence of free primary amines on the resin.
Materials:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[8]
-
Reagent B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[8]
-
Reagent C: 40 g of phenol (B47542) in 20 mL of n-butanol.[8]
-
Small glass test tubes
-
Heating block or water bath at 110°C
Procedure:
-
Place a small sample of the peptide-resin (10-15 beads) into a test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[8]
-
Heat the test tube at 110°C for 5 minutes.[8]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[1]
-
Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).[1]
-
Reddish-Brown Color: Indicates the presence of an N-terminal proline.
UV Monitoring of Fmoc Deprotection
This quantitative method tracks the release of the dibenzofulvene-piperidine adduct.
Materials:
-
Peptide synthesizer equipped with a UV detector or a separate spectrophotometer.
-
Quartz cuvette (if using a separate spectrophotometer).
-
Solvent for dilution (e.g., DMF).
Procedure (for manual monitoring):
-
During the Fmoc deprotection step, collect the filtrate that is drained from the reaction vessel.[1]
-
Take a known volume of the filtrate and dilute it with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted sample at approximately 301 nm against a blank of the deprotection solution.
-
Continue the deprotection, collecting and measuring the absorbance of the filtrate at intervals until the absorbance returns to baseline, indicating that the Fmoc group has been completely removed.
Mandatory Visualization
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. peptide.com [peptide.com]
Technical Support Center: Scaling Up Fmoc-Gly3-VC-PAB-MMAE ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of Fmoc-Gly3-VC-PAB-MMAE Antibody-Drug Conjugate (ADC) production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, conjugation, and purification of this compound ADCs.
1. Challenges in this compound Linker-Payload Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Fmoc-Gly3 Peptide | Incomplete coupling reactions during solid-phase peptide synthesis (SPPS). | Optimize coupling reagents and reaction times. For "difficult sequences" like repeating glycines, consider using pseudo-proline dipeptides to prevent aggregation.[1] |
| Aggregation of the peptide chain on the resin. | Incorporate solubilizing tags or linkers, such as polyethylene (B3416737) glycol (PEG), to enhance solubility.[1] | |
| Degradation of the peptide during cleavage from the resin. | Optimize cleavage conditions, including the choice of cleavage cocktail and reaction time, to minimize side reactions.[1] | |
| Purity Issues with the Final Linker-Payload | Presence of deletion or truncated peptide sequences. | Use high-quality amino acids and reagents. Implement stringent purification protocols, such as preparative HPLC.[1] |
| Side reactions during the coupling of MMAE to the linker. | Carefully control the reaction conditions, including temperature and pH. Ensure the use of anhydrous solvents to prevent hydrolysis. |
2. Issues During Antibody-Drug Conjugation
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency / Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of antibody interchain disulfide bonds. | Optimize the concentration of the reducing agent (e.g., DTT or TCEP), temperature, and incubation time. Verify the number of free thiols per antibody using Ellman's assay before conjugation.[2] |
| Insufficient molar excess of the this compound linker-payload. | Increase the molar ratio of the linker-payload to the antibody. Empirical testing is often necessary to determine the optimal ratio for a specific antibody and desired DAR.[2] | |
| Hydrolysis of the maleimide (B117702) group on the linker. | Ensure that the conjugation buffer is within the optimal pH range of 6.5-7.5.[2] Use freshly prepared linker-payload solution for conjugation. | |
| Low antibody concentration. | For efficient conjugation, it is recommended to have an antibody concentration of at least 0.5 mg/mL.[2] | |
| High Levels of Aggregation | Increased hydrophobicity due to the conjugation of the MMAE payload. | Optimize the DAR; a higher DAR increases hydrophobicity and the propensity for aggregation.[3] Add stabilizing excipients such as sucrose, trehalose, arginine, or polysorbate 20/80 to the formulation.[3] |
| Suboptimal buffer conditions (pH, ionic strength). | Perform formulation screening to identify optimal buffer conditions that minimize aggregation.[4] | |
| Exposure to physical stress (e.g., freeze-thaw cycles, high temperature). | Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations) and avoid repeated freeze-thaw cycles.[3] |
3. Purification and Characterization Challenges
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of ADC Species (DAR heterogeneity) | Suboptimal chromatography conditions. | For Hydrophobic Interaction Chromatography (HIC), optimize the salt type, concentration, and gradient. A shallower gradient often improves resolution.[5] |
| Inappropriate column chemistry for the specific ADC. | Screen different HIC columns with varying levels of hydrophobicity to achieve the best separation. | |
| Presence of Unconjugated Antibody or Free Linker-Payload | Inefficient purification process. | Utilize a multi-step purification workflow, including Tangential Flow Filtration (TFF) for buffer exchange and removal of small molecules, followed by HIC or Size Exclusion Chromatography (SEC) for separation of ADC species.[5] |
| Non-specific binding of the ADC to chromatography media. | Add organic modifiers (e.g., isopropanol, acetonitrile) to the mobile phases in HIC to reduce hydrophobic interactions.[5] | |
| Inaccurate DAR Measurement | Limitations of the analytical method. | Use a combination of orthogonal methods for DAR determination, such as HIC-UV and mass spectrometry, to ensure accuracy.[6][7] |
| Heterogeneity of the ADC sample. | Ensure proper peak integration and calibration when using chromatography-based methods.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker-payload?
A1:
-
Fmoc (Fluorenylmethyloxycarbonyl): A protecting group for the N-terminus of the glycine (B1666218) peptide, which is removed during the synthesis process.
-
Gly3 (Glycine-Glycine-Glycine): A short peptide spacer that can influence the solubility and steric accessibility of the linker.
-
VC (Valine-Citrulline): A dipeptide sequence that is designed to be cleaved by cathepsin B, an enzyme found in high concentrations within the lysosomes of tumor cells.[8][9] This ensures targeted release of the cytotoxic payload inside the cancer cell.[8][9]
-
PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer that spontaneously decomposes after the cleavage of the VC dipeptide, facilitating the efficient release of the unmodified MMAE drug.[8]
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[8]
Q2: What is a typical Drug-to-Antibody Ratio (DAR) for a vc-MMAE ADC and how is it controlled?
A2: A typical average DAR for vc-MMAE ADCs is around 4.[10][11] The DAR is primarily controlled by the extent of interchain disulfide bond reduction in the antibody and the molar ratio of the linker-payload to the antibody during the conjugation reaction.[2]
Q3: How can I minimize aggregation during scale-up?
A3: Minimizing aggregation during scale-up requires a multi-faceted approach:
-
Process Optimization: Carefully control conjugation parameters such as temperature, pH, and reaction time.
-
Formulation: Develop a stable formulation with optimal buffer composition and the inclusion of stabilizing excipients.[3]
-
Handling and Storage: Avoid harsh conditions such as vigorous mixing, extreme temperatures, and multiple freeze-thaw cycles.[3]
-
Purification: Implement purification steps that can remove existing aggregates, such as Size Exclusion Chromatography (SEC).
Q4: What are the critical quality attributes (CQAs) to monitor during the production of this compound ADCs?
A4: Key CQAs include:
-
Drug-to-Antibody Ratio (DAR) and distribution of DAR species.
-
Level of aggregation.
-
Amount of unconjugated antibody.
-
Level of free drug-linker and other process-related impurities.
-
Potency and binding affinity of the ADC.
-
Stability of the final product.
Quantitative Data Summary
Table 1: Typical Process Parameters for this compound ADC Production
| Parameter | Typical Range / Condition | Purpose |
| Antibody Concentration | > 0.5 mg/mL | Higher concentration drives the conjugation reaction forward.[2] |
| Molar Ratio (Linker-Payload:Antibody) | 5-10 fold molar excess | To achieve the desired DAR.[12] |
| Conjugation pH | 6.5 - 7.5 | Optimal for the maleimide-thiol reaction.[2] |
| Conjugation Temperature | 4°C to Room Temperature | Controls reaction rate and antibody stability.[2] |
| Conjugation Time | 1 - 4 hours | To allow for complete conjugation.[12] |
| Purification - HIC Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0 | High salt buffer for binding to the HIC column.[5] |
| Purification - HIC Mobile Phase B | 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) isopropanol | Low salt buffer with organic modifier for elution.[5] |
Table 2: Expected Outcomes and Quality Attributes
| Attribute | Expected Value/Range | Analytical Method |
| Average DAR | 3.5 - 4.5 | HIC-UV, Mass Spectrometry[13] |
| Conjugation Efficiency | > 95% | HIC-UV[10][14] |
| Antibody Recovery | > 80% | UV Spectroscopy[14] |
| Aggregation Level | < 5% | Size Exclusion Chromatography (SEC) |
| Unconjugated Antibody | < 5% | HIC-UV |
| Free Linker-Payload | Below detection limit | Reversed-Phase HPLC (RP-HPLC) |
Experimental Protocols
Protocol 1: Antibody Reduction
-
Prepare the antibody at a concentration of 2-5 mg/mL in a conjugation buffer (e.g., phosphate-buffered saline, pH 7.2).
-
Add a freshly prepared solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The final concentration of TCEP will need to be optimized for the specific antibody.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-90 minutes).[2]
-
If using a thiol-containing reducing agent like DTT, remove the excess reducing agent using a desalting column equilibrated with a degassed reaction buffer (pH 6.5-7.5). TCEP does not contain thiols and may not require removal.[2]
Protocol 2: Conjugation of this compound
-
Dissolve the this compound linker-payload in an organic solvent such as DMSO to prepare a stock solution.
-
Add the linker-payload stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 5-10 fold). The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid antibody denaturation.[12]
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle mixing.[12]
-
To stop the conjugation reaction, add a quenching solution, such as N-acetylcysteine, in molar excess to the unreacted linker-payload.[12]
Protocol 3: Purification of the ADC
-
Initial Purification (TFF): Use Tangential Flow Filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane to remove unconjugated linker-payload, quenching agent, and other small molecules, and to perform buffer exchange into the purification buffer.
-
Separation of ADC Species (HIC):
-
Equilibrate a Hydrophobic Interaction Chromatography (HIC) column with a high salt buffer (Mobile Phase A).
-
Load the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from the high salt buffer to a low salt buffer (Mobile Phase B), which may contain an organic modifier like isopropanol.[5]
-
Collect fractions corresponding to the desired DAR species.
-
-
Final Formulation: Pool the desired fractions and perform a final buffer exchange into the formulation buffer using TFF.
Visualizations
Caption: Experimental workflow for the production of this compound ADC.
Caption: Mechanism of action for a VC-PAB-MMAE based Antibody-Drug Conjugate.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acrobiosystems.com [acrobiosystems.com]
methods to reduce heterogeneity in ADC preparations
Welcome to the ADC Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges in reducing heterogeneity in Antibody-Drug Conjugate (ADC) preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in ADC preparations?
A1: Heterogeneity in ADCs arises from several factors during the manufacturing process. The main sources include:
-
Variable Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to each antibody can vary, resulting in a mixture of ADCs with different DAR values (e.g., DAR 0, 2, 4, 6, 8).
-
Different Conjugation Sites: The drug can attach to various amino acid residues (like lysine (B10760008) or cysteine) on the antibody, leading to positional isomers with potentially different efficacy and pharmacokinetic properties.
-
Presence of Unconjugated Antibodies and Free Drug: The final product may contain residual unconjugated monoclonal antibodies (mAbs) and cytotoxic drugs that were not successfully conjugated.
-
Aggregation and Fragmentation: The conjugation process can sometimes induce the formation of ADC aggregates or lead to the fragmentation of the antibody.
Q2: How does the choice of conjugation chemistry impact ADC heterogeneity?
A2: The conjugation strategy is a critical factor in controlling ADC heterogeneity.
-
Stochastic Conjugation: Traditional methods that target native amino acids, such as lysine or cysteine residues, are stochastic and produce a heterogeneous mixture of ADCs with a broad DAR distribution and multiple positional isomers. For example, lysine-based conjugation can result in a complex mixture of species that is difficult to characterize.
-
Site-Specific Conjugation: Modern, site-specific conjugation technologies allow for precise control over the location and number of conjugated drugs. This results in a more homogeneous product with a defined DAR and improved therapeutic index. Examples of site-specific methods include enzymatic conjugation and the use of engineered cysteines or unnatural amino acids.
Q3: What are the main advantages of creating homogeneous ADCs?
A3: A homogeneous ADC preparation offers several benefits that can lead to a more effective and safer therapeutic:
-
Improved Therapeutic Index: A well-defined DAR and specific conjugation site can optimize the balance between efficacy and toxicity, widening the therapeutic window.
-
Predictable Pharmacokinetics (PK): Homogeneous ADCs exhibit more predictable PK profiles, leading to more consistent drug exposure and response in patients.
-
Simplified Manufacturing and Quality Control: A more uniform product simplifies the manufacturing process, characterization, and quality control, which is beneficial for regulatory approval.
-
Enhanced Efficacy: By controlling the placement of the drug, it is possible to avoid interfering with the antibody's binding to its target antigen, thus preserving its efficacy.
Troubleshooting Guides
Issue 1: High Level of Unconjugated Antibody After Conjugation Reaction
| Possible Cause | Recommended Solution |
| Inefficient Reduction of Interchain Disulfide Bonds (for Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time. Ensure the pH of the buffer is optimal for reduction (typically pH 7-8). |
| Low Reactivity of the Linker-Payload | Increase the molar excess of the linker-payload in the reaction. Confirm the stability and reactivity of the linker-payload before use. |
| Suboptimal Reaction Conditions (pH, Temperature, Time) | Perform a design of experiments (DoE) to optimize the reaction conditions. The optimal pH for maleimide (B117702) conjugation is typically between 6.5 and 7.5. |
| Premature Hydrolysis of the Linker | For linkers susceptible to hydrolysis (e.g., maleimide), minimize the reaction time and control the pH. Consider using a more stable linker chemistry. |
Issue 2: Broad or Undesirable Drug-to-Antibody Ratio (DAR) Distribution
| Possible Cause | Recommended Solution |
| Stochastic Nature of Lysine Conjugation | If a narrow DAR is critical, switch to a site-specific conjugation method. For lysine conjugation, carefully control the molar ratio of linker-payload to antibody. |
| Incomplete or Over-Reduction of Disulfide Bonds (for Cysteine Conjugation) | Precisely control the amount of reducing agent and the reaction time. Use partial reduction conditions to target specific disulfide bonds. |
| Variability in the Number of Available Conjugation Sites | For engineered antibodies, ensure consistent expression and proper folding to guarantee the availability of the engineered conjugation sites. |
| Inaccurate Measurement of DAR | Use orthogonal analytical methods to confirm the DAR, such as Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS). |
Issue 3: Presence of Aggregates in the Final ADC Product
| Possible Cause | Recommended Solution |
| Hydrophobic Nature of the Payload | The conjugation of hydrophobic drugs can increase the propensity for aggregation. Screen different formulation buffers with varying pH and excipients to find conditions that minimize aggregation. |
| Conjugation Process Conditions | High concentrations of organic co-solvents used to dissolve the payload can induce aggregation. Minimize the amount of co-solvent and add it slowly to the antibody solution with gentle mixing. |
| Purification Method | The purification process itself can sometimes induce aggregation. Optimize the purification conditions, such as the choice of chromatography resin and the elution gradient. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to aggregation. Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. |
Experimental Protocols & Methodologies
Method 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a widely used analytical technique to separate ADC species based on their DAR. The addition of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity, leading to stronger retention on the HIC column.
Protocol:
-
Column: Use a HIC column suitable for antibody analysis (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: The different ADC species (DAR 0, 2, 4, etc.) will elute as separate peaks. The area of each peak is used to calculate the percentage of each species and the average DAR.
Method 2: Site-Specific ADC Preparation using Enzymatic Conjugation (Sortase A)
Sortase A is an enzyme that can be used to conjugate a payload to a specific recognition sequence (e.g., LPXTG) engineered into the antibody.
Protocol:
-
Antibody Preparation: Express and purify the antibody containing the Sortase A recognition motif.
-
Payload Preparation: Synthesize the payload with an N-terminal glycine (B1666218) motif.
-
Conjugation Reaction:
-
Mix the antibody and the payload in a suitable buffer (e.g., Tris buffer with CaCl2).
-
Add Sortase A enzyme to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2-4 hours).
-
-
Purification: Purify the resulting ADC using a suitable chromatography method, such as Protein A affinity chromatography followed by Size Exclusion Chromatography (SEC), to remove the enzyme, unconjugated payload, and any aggregates.
-
Characterization: Analyze the purified ADC using HIC, SEC, and mass spectrometry to confirm the DAR and purity.
Visual Guides
Caption: Sources of heterogeneity in ADC preparations.
Caption: General workflow for ADC preparation and analysis.
Caption: Troubleshooting logic for ADC heterogeneity issues.
Technical Support Center: Mass Spectrometry Analysis of Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for troubleshooting mass spectrometry (MS) analysis of Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the characterization of these complex biotherapeutics.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting guides for specific issues you may encounter during your mass spectrometry experiments.
General Issues & Data Quality
Question 1: Why is my mass spectrum for the intact ADC of poor quality (e.g., low signal intensity, high background noise, or broad peaks)?
Possible Causes:
-
Sample Purity and Formulation: The sample may contain interfering substances from the formulation buffer (e.g., salts, detergents) that cause ion suppression.
-
In-source Fragmentation/Degradation: The ADC may be fragmenting in the ion source of the mass spectrometer due to harsh conditions, or the linker-payload may be labile.[1][2] Surface-accessible linker-payloads are particularly susceptible to in-source fragmentation.[1][2]
-
Suboptimal Instrument Settings: Electrospray ionization (ESI) source parameters like cone voltages, gas pressures, and ion transfer parameters may not be optimized for large, complex molecules like ADCs.[1][2]
-
Heterogeneity of the ADC: The inherent heterogeneity of ADCs, including variations in drug-to-antibody ratio (DAR) and glycosylation, can lead to complex and overlapping signals, making the spectrum difficult to interpret.[3]
Troubleshooting Steps:
-
Sample Preparation:
-
Desalting: Ensure the sample is adequately desalted prior to MS analysis. Use techniques like size-exclusion chromatography (SEC) or buffer exchange.[4]
-
Optimize Mobile Phase: For ADCs with acid-labile linkers, consider increasing the pH of the mobile phase to prevent cleavage of the linker-payload.[1][2]
-
-
Instrument Optimization:
-
Gentle Ionization Conditions: Optimize ESI source parameters to minimize in-source fragmentation. This may involve reducing cone voltages and optimizing gas pressures and ion transfer settings.[1][2]
-
Native MS Conditions: For ADCs with non-covalent interactions, such as cysteine-conjugated ADCs with partially reduced interchain disulfides, use native (non-denaturing) MS conditions to maintain the intact four-chain structure.[1][2][5][6]
-
-
Data Acquisition and Processing:
-
High-Resolution Mass Spectrometry: Utilize high-resolution accurate-mass (HRAM) MS, such as Orbitrap or Q-TOF instruments, to better resolve complex ADC species and identify modifications with small mass changes.[7]
-
Deconvolution Software: Employ specialized deconvolution algorithms to process the complex raw mass spectrum into a zero-charge mass spectrum for easier interpretation.
-
Troubleshooting Workflow for Poor Intact ADC Data Quality
Caption: Troubleshooting workflow for poor intact ADC mass spectrum quality.
Drug-to-Antibody Ratio (DAR) Determination
Question 2: My calculated average Drug-to-Antibody Ratio (DAR) seems inaccurate or is inconsistent across different experiments.
Possible Causes:
-
Sample Preparation Artifacts: The sample preparation workflow itself can alter the apparent DAR.[4] For instance, inefficient reduction of disulfide bonds or re-oxidation can lead to incorrect subunit analysis.
-
Differential Ionization Efficiencies: Higher DAR species, which are more hydrophobic, may have different ionization efficiencies compared to lower DAR species, leading to an underestimation of the average DAR by MS.[8]
-
Incomplete Deglycosylation: If deglycosylation is performed to simplify the spectrum, residual glycoforms can interfere with the signals from different drug-loaded species, complicating DAR calculation.[1]
-
Dissociation of Cysteine-Conjugated ADCs: Using denaturing liquid chromatography (LC) conditions (e.g., reversed-phase with organic solvents and acid) can cause the dissociation of cysteine-conjugated ADCs where interchain disulfide bonds are partially reduced, making intact analysis and accurate DAR determination impossible under these conditions.[1][2]
Troubleshooting Steps & Best Practices:
-
Standardize Sample Preparation:
-
Carefully control and document all sample preparation steps, including desalting, reduction, and deglycosylation.[4]
-
For methods involving reduction with dithiothreitol (B142953) (DTT), an acidic quench is recommended to improve DAR reliability.[4]
-
-
Method Selection:
-
Native MS for Intact Cysteine-Conjugated ADCs: For intact analysis of cysteine-conjugated ADCs, native MS is the preferred method as it preserves the non-covalent structure.[1][2][9]
-
Orthogonal Methods: Use orthogonal techniques to confirm DAR values. Hydrophobic Interaction Chromatography (HIC) with UV detection is a common complementary method.[8]
-
-
Data Analysis:
-
Deglycosylation: For highly complex glycosylation profiles that overlap with drug-loaded species, consider deglycosylation with PNGase F to simplify the spectrum and improve the accuracy of DAR assessment.[1]
-
Specialized Software: Utilize software designed for ADC analysis that can account for heterogeneity and perform accurate deconvolution and DAR calculation.[10]
-
Comparison of MS-based DAR Analysis Methods
| Method Level | Description | Recommended For | Key Considerations |
| Intact Mass Analysis | Analysis of the entire ADC molecule. | Lysine-conjugated ADCs (denaturing MS); Cysteine-conjugated ADCs (native MS).[9][11] | Native MS is required for non-covalent cysteine-conjugated ADCs.[1][2] Can be complicated by high heterogeneity.[9] |
| Subunit "Middle-Down" Analysis | ADC is digested into smaller subunits (e.g., with IdeS enzyme) and/or reduced to separate light and heavy chains. | Both lysine (B10760008) and cysteine-conjugated ADCs. | Provides higher resolution and sensitivity than intact analysis.[12] Simplifies the spectrum for easier interpretation. |
| Peptide Mapping "Bottom-Up" Analysis | ADC is digested into peptides (e.g., with trypsin). | Not ideal for average DAR determination, but essential for identifying conjugation sites. | Can be challenging due to the hydrophobicity of drug-conjugated peptides.[13] |
Subunit and Peptide Mapping Analysis
Question 3: I am having trouble with my subunit or peptide mapping analysis, such as low recovery of hydrophobic peptides or incomplete enzymatic digestion.
Possible Causes:
-
Hydrophobicity of Payloads: The conjugation of hydrophobic linker-payloads can significantly increase the hydrophobicity of the resulting subunits or peptides.[1][13] This can lead to poor recovery from reversed-phase columns or aggregation.[1][13]
-
Steric Hindrance: The linker-payload can sterically hinder the access of digestive enzymes (like trypsin or IdeS) to their cleavage sites, resulting in incomplete digestion or "missed cleavages".[13]
-
Inappropriate Digestion Conditions: The pH and other conditions of the digestion buffer may not be optimal for both enzyme activity and the stability of the ADC, particularly for ADCs with maleimide-based linkers which can undergo ring-opening at certain pH values.[1]
Troubleshooting Steps:
-
Improve Recovery of Hydrophobic Species:
-
Chromatography: Consider using columns with different stationary phases, such as diphenyl instead of C4, which can improve the recovery of very hydrophobic subunits.[1]
-
Denaturants: For peptide mapping, incorporate denaturants like guanidine (B92328) hydrochloride (GuHCl) into the digestion buffer to enhance the recovery of hydrophobic peptides.[13]
-
-
Optimize Enzymatic Digestion:
-
Enzyme Ratio and Incubation Time: Optimize the enzyme-to-protein ratio and the incubation time to ensure complete digestion while minimizing non-specific cleavages.[13]
-
pH Control: Carefully control the pH during proteolytic digestion to balance digestion efficiency with the stability of the linker chemistry.[1]
-
-
Experimental Protocol for Subunit Analysis (Middle-Down):
-
IdeS Digestion: The immunoglobulin-degrading enzyme of Streptococcus pyogenes (IdeS) specifically cleaves IgG1 antibodies below the hinge, yielding one F(ab)₂ and two single-chain Fc (scFc) fragments.[1]
-
Reduction: Subsequent reduction of disulfide bonds converts the F(ab)₂ fragment into the light (L) chain and the Fd' part of the heavy chain.[1]
-
LC-MS Analysis: These subunits are then analyzed by reversed-phase LC-MS.
-
Logical Flow for ADC Analysis Level Selection
Caption: Decision tree for selecting the appropriate level of MS analysis for ADCs.
Detailed Experimental Protocols
Protocol 1: Native SEC-MS for Intact Cysteine-Conjugated ADC Analysis
This method is crucial for analyzing ADCs where the heavy and light chains are held together by non-covalent bonds after partial reduction for conjugation.[1][2]
-
Sample Preparation:
-
Buffer exchange the ADC sample into a volatile, MS-compatible, non-denaturing buffer (e.g., 100-200 mM ammonium (B1175870) acetate, pH 7.0-7.5).
-
-
LC Conditions:
-
Column: Size-Exclusion Chromatography (SEC) column suitable for proteins (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm).
-
Mobile Phase: The same non-denaturing buffer used for sample preparation (e.g., 100 mM ammonium acetate).
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 25-30 °C).[11]
-
-
MS Conditions:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Settings: Use "gentle" or "native" ESI settings to preserve non-covalent interactions. This typically involves lower cone/capillary voltages and optimized source temperatures and gas flows.
-
Protocol 2: RPLC-MS for Reduced Subunit Analysis
This "middle-down" approach simplifies the complex spectrum of an intact ADC.
-
Sample Preparation:
-
(Optional) Deglycosylation: Incubate the ADC (e.g., 100 µg) with PNGase F overnight at 37°C to remove N-linked glycans.[10]
-
Reduction: Reduce the ADC by adding a reducing agent like DTT (e.g., to a final concentration of 10 mM) and incubating at 37°C for 30 minutes.
-
-
LC Conditions:
-
Column: Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S or a wide-pore C4 column).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from ~20% to 60% B over 15-30 minutes.
-
Column Temperature: Often elevated (60-80 °C) to improve peak shape and recovery of hydrophobic species.[11]
-
-
MS Conditions:
-
Instrument: High-resolution mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Settings: Standard denaturing conditions for protein analysis.
-
This technical support center provides a starting point for troubleshooting your ADC mass spectrometry analyses. Given the inherent complexity and diversity of ADCs, method optimization will always be crucial for obtaining high-quality, reliable data.
References
- 1. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. mdpi.com [mdpi.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. High-Resolution Accurate-Mass Mass Spectrometry Enabling In-Depth Characterization of in Vivo Biotransformations for Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. agilent.com [agilent.com]
- 12. rapidnovor.com [rapidnovor.com]
- 13. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Cytotoxicity of Fmoc-Gly3-VC-PAB-MMAE ADC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cytotoxicity of Antibody-Drug Conjugates (ADCs) utilizing the Fmoc-Gly3-VC-PAB-MMAE drug-linker, benchmarked against other common ADC linker-payload technologies. The objective is to offer a clear, data-driven perspective for researchers in the field of targeted cancer therapeutics. While specific head-to-head cytotoxicity data for an ADC employing the precise this compound linker is not extensively available in the public domain, this guide draws comparisons with structurally similar and widely characterized ADCs to provide valuable insights.
The core of this analysis revolves around the valine-citrulline (VC) cleavable linker and the potent cytotoxic agent Monomethyl Auristatin E (MMAE). The Gly3 (tri-glycine) component of the specified linker serves as a hydrophilic spacer, potentially influencing the ADC's solubility and pharmacokinetic properties.
Mechanism of Action: The MMAE Payload
The cytotoxic payload, MMAE, is a synthetic antineoplastic agent. Its mechanism of action involves the inhibition of tubulin polymerization. By disrupting microtubule dynamics, MMAE effectively arrests the cell cycle at the G2/M phase, leading to apoptosis of rapidly dividing cancer cells.[1] The targeted delivery via an antibody is crucial, as the high potency of MMAE would otherwise lead to significant systemic toxicity.
Comparative In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity (IC50 values) of various ADCs with different linkers and payloads across a range of cancer cell lines. This allows for a comparative assessment of the potential efficacy of a Gly3-VC-PAB-MMAE ADC.
| Antibody-Drug Conjugate (ADC) | Linker Type | Payload | Target Antigen | Cell Line | IC50 (nM) |
| Trastuzumab-vc-MMAE | Cleavable (vc-PAB) | MMAE | HER2 | SKBR3 | 0.056 ± 0.016 |
| Trastuzumab-vc-MMAE | Cleavable (vc-PAB) | MMAE | HER2 | NCI-N87 | Not specified |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | HER2 | BT-474 | ~0.01 |
| mil40-15 (Bystander) | Non-cleavable (Cys-linker) | MMAE | HER2-negative | MCF-7 | ~10 |
| T-VCR | Cleavable | HER2 | SKBR3 | 0.02 - 0.028 | |
| T-DM1 (Kadcyla®) | Non-cleavable (SMCC) | DM1 | HER2 | SKBR3 | 0.066 ± 0.016 |
| Free MMAE | - | MMAE | - | SKBR3 | 0.060 ± 0.002 |
Note: IC50 values can vary significantly based on the experimental conditions, including the specific antibody, drug-to-antibody ratio (DAR), and cell culture conditions. The data presented here is for comparative purposes.
Experimental Protocols
A standardized protocol for determining the in vitro cytotoxicity of an ADC is crucial for obtaining reproducible and comparable results. The following outlines a typical methodology using a colorimetric assay such as MTT or XTT.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
1. Cell Culture and Seeding:
- Culture the selected cancer cell lines (e.g., SKBR3 for HER2-positive, MCF-7 for HER2-negative) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Harvest logarithmically growing cells and seed them into 96-well microplates at a predetermined optimal density.
- Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. ADC Treatment:
- Prepare serial dilutions of the ADC (e.g., Trastuzumab-Gly3-VC-PAB-MMAE), control antibody, and free payload (MMAE) in complete cell culture medium.
- Remove the overnight culture medium from the cell plates and add the ADC dilutions.
- Include untreated cells as a negative control and cells treated with a vehicle control.
- Incubate the plates for a predetermined period (e.g., 72-96 hours) at 37°C and 5% CO2.
3. Cell Viability Assessment (MTT Assay):
- Following the incubation period, add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
- Incubate the plates for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
- Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
- Plot the percentage of cell viability against the logarithm of the ADC concentration.
- Determine the IC50 value, the concentration of the ADC that inhibits cell growth by 50%, using a non-linear regression analysis.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in ADC cytotoxicity, the following diagrams are provided.
Caption: Workflow for assessing ADC cytotoxicity in vitro.
Caption: Signaling pathway of MMAE-induced apoptosis.
Discussion and Comparison
The Gly3-VC-PAB linker in the this compound construct is a variation of the well-established vc-PAB linker. The addition of a tri-glycine spacer is intended to increase the hydrophilicity of the linker, which could potentially lead to improved solubility and reduced aggregation of the ADC.
-
Cleavable vs. Non-cleavable Linkers: The vc linker is protease-cleavable, designed to be stable in circulation and release the MMAE payload upon internalization into the lysosomal compartment of tumor cells where cathepsin B is highly expressed.[2] This allows for a "bystander effect," where the released, membrane-permeable MMAE can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[2] In contrast, non-cleavable linkers, such as the one in T-DM1, release the payload as an amino acid-linker-drug adduct, which is less permeable and has a reduced bystander effect.[3] The choice between these linker types depends on the tumor heterogeneity and the desired therapeutic window.
-
Impact of the Gly3 Spacer: The tri-glycine spacer in the Gly3-VC-PAB-MMAE linker is expected to enhance the hydrophilicity of the drug-linker complex. This can be advantageous in several ways:
-
Reduced Aggregation: Hydrophobic drug-linkers can promote ADC aggregation, which can negatively impact manufacturing, stability, and in vivo performance.
-
Improved Pharmacokinetics: Increased hydrophilicity may lead to a more favorable pharmacokinetic profile.
-
Comparable Potency: Studies on other peptide linkers suggest that the addition of hydrophilic amino acid spacers does not significantly compromise the in vitro cytotoxicity of the ADC.
-
-
Comparison with Other Payloads: The choice of payload is another critical determinant of an ADC's efficacy. MMAE is a highly potent tubulin inhibitor. Other payloads, such as DM1 (a maytansinoid tubulin inhibitor) and PBD dimers (DNA-damaging agents), have different mechanisms of action and potency profiles. The selection of the optimal payload depends on the target cancer type and its specific vulnerabilities.
Conclusion
While direct comparative data for an ADC with the this compound linker is limited, its structural similarity to the widely used vc-PAB-MMAE linker suggests a potent in vitro cytotoxic profile. The key differentiator, the Gly3 spacer, is anticipated to confer beneficial physicochemical properties, such as increased solubility and reduced aggregation, without significantly compromising the cytotoxic efficacy.
For a definitive assessment, researchers should conduct head-to-head in vitro cytotoxicity studies comparing a Gly3-VC-PAB-MMAE ADC against standard vc-PAB-MMAE and other relevant ADC constructs. The experimental protocol outlined in this guide provides a robust framework for such an evaluation. The choice of linker and payload technology remains a critical consideration in the design of effective and safe antibody-drug conjugates, and further investigation into novel linker modifications is warranted.
References
A Comparative Analysis of Drug Linkers for Antibody-Drug Conjugates: Fmoc-Gly3-VC-PAB-MMAE vs. mc-VC-PAB-MMAE
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides a detailed comparative analysis of two prominent cathepsin B-cleavable linkers: Fmoc-Gly3-VC-PAB-MMAE and the widely utilized mc-VC-PAB-MMAE. This comparison focuses on their structural differences, potential impact on ADC properties, and the experimental methodologies used for their evaluation.
Executive Summary
The mc-VC-PAB-MMAE linker has established itself as a clinically validated component of several successful ADCs, prized for its balance of plasma stability and efficient intracellular payload release. The this compound represents a modification of this core structure, incorporating a triglycine (B1329560) (Gly3) spacer. This addition is hypothesized to modulate the physicochemical properties of the resulting ADC, potentially influencing its solubility, aggregation propensity, and pharmacokinetic profile. While direct, head-to-head comparative studies are not extensively available in the public domain, this guide synthesizes known information about each component to provide a comprehensive theoretical and practical comparison.
Structural and Functional Comparison
Both linkers are designed to be stable in systemic circulation and release the potent cytotoxic agent, monomethyl auristatin E (MMAE), upon internalization into target cancer cells and subsequent cleavage by the lysosomal protease cathepsin B. The core components include:
-
MMAE: A highly potent anti-mitotic agent that inhibits tubulin polymerization.[1]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following enzymatic cleavage, releases the MMAE payload.[1]
-
VC (Valine-Citrulline): A dipeptide sequence specifically recognized and cleaved by cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2]
The key differences lie in the components attached to the valine residue:
-
mc (maleimidocaproyl): A maleimide-containing group that allows for covalent conjugation to cysteine residues on the antibody.[1] It is relatively hydrophobic.
-
Fmoc-Gly3: This component consists of a triglycine (Gly3) spacer and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Gly3 spacer is introduced to potentially increase the hydrophilicity of the linker-payload, which could reduce aggregation and improve the pharmacokinetic properties of the ADC.[3][4] The Fmoc group is a protecting group used during chemical synthesis and is cleaved to reveal a reactive amine for conjugation or further modification. In the final conjugated ADC, this Fmoc group would be absent.
Table 1: Structural and Functional Comparison
| Feature | This compound | mc-VC-PAB-MMAE |
| Cleavage Site | Valine-Citrulline | Valine-Citrulline |
| Cleavage Enzyme | Cathepsin B | Cathepsin B |
| Payload | Monomethyl auristatin E (MMAE) | Monomethyl auristatin E (MMAE) |
| Self-immolative Spacer | p-aminobenzyl alcohol (PAB) | p-aminobenzyl alcohol (PAB) |
| Antibody Conjugation Moiety | Typically requires modification for conjugation after Fmoc deprotection | Maleimide (reacts with thiols) |
| Key Differentiating Feature | Triglycine (Gly3) spacer | Maleimidocaproyl group |
| Predicted Impact of Differentiating Feature | Increased hydrophilicity, potentially reduced aggregation, altered steric hindrance for enzyme access. | Established performance, relatively more hydrophobic. |
Performance Characteristics: A Comparative Overview
The introduction of the Gly3 spacer in this compound is the primary driver of anticipated differences in performance compared to mc-VC-PAB-MMAE.
Table 2: Comparative Performance Metrics (Theoretical and Reported)
| Performance Metric | This compound (Anticipated) | mc-VC-PAB-MMAE (Reported) | Supporting Rationale/Data |
| Plasma Stability | Expected to be high, similar to other VC-PAB linkers. The Gly3 spacer is unlikely to introduce a new cleavage site for plasma proteases. | High stability in human plasma, with some species-specific variability (e.g., higher cleavage in rodent plasma).[5] | The VC dipeptide is the primary determinant of enzymatic cleavage. |
| Hydrophilicity | Higher, due to the presence of the triglycine spacer. | Lower, due to the hydrophobic nature of the maleimidocaproyl group.[6] | Glycine is a hydrophilic amino acid. |
| Aggregation Propensity | Potentially lower due to increased hydrophilicity. | Can contribute to ADC aggregation, especially at high drug-to-antibody ratios (DAR).[5] | Hydrophobic interactions are a key driver of protein aggregation. |
| In Vitro Cytotoxicity (IC50) | Expected to be similar to mc-VC-PAB-MMAE, as the payload and cleavage mechanism are identical. | Potent low nanomolar to picomolar IC50 values in antigen-positive cell lines.[7][8] | Efficacy is primarily driven by the released MMAE payload. |
| In Vivo Efficacy | Potentially improved therapeutic window due to better pharmacokinetics and reduced aggregation. | Demonstrated potent anti-tumor activity in various xenograft models.[9][10] | Improved PK can lead to better tumor accumulation and reduced off-target toxicity. |
| Synthesis Complexity | Higher, involving peptide synthesis for the Gly3 spacer and management of the Fmoc protecting group. | More established and streamlined synthesis protocols are available.[7][11] | Additional synthetic steps are required for the Gly3 component. |
Experimental Protocols
To empirically determine the comparative performance of ADCs constructed with these two linkers, a series of standardized in vitro and in vivo assays are necessary.
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.
Methodology:
-
Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for a predetermined time course (e.g., 0, 24, 48, 72, 168 hours).[12]
-
At each time point, collect aliquots and separate the ADC from plasma proteins, often using affinity chromatography (e.g., Protein A beads).[13]
-
Analyze the captured ADC to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage. This can be done using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.[13]
-
Quantify the amount of free payload (MMAE) in the plasma supernatant using LC-MS/MS to measure premature drug release.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.[14][15]
-
Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and free MMAE.[14]
-
Incubate the cells for a period that allows for ADC processing and payload-induced cell death (typically 72-120 hours for MMAE).[14]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15]
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.[14][15]
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[14]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Implant human tumor cells (that express the target antigen) subcutaneously into immunocompromised mice.[16][17]
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting ADC).[16]
-
Administer the treatments intravenously at specified doses and schedules.[16]
-
Monitor tumor volume and body weight regularly to assess efficacy and toxicity.[16][18]
-
At the end of the study, tumors can be excised and weighed, and further analysis (e.g., immunohistochemistry) can be performed.[17]
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the cleavage mechanism, a typical experimental workflow, and the logical relationship between linker properties and ADC performance.
Caption: Intracellular processing of a VC-PAB-MMAE ADC.
Caption: A typical preclinical evaluation workflow for ADCs.
Caption: Impact of linker properties on overall ADC performance.
Conclusion
The choice between this compound and mc-VC-PAB-MMAE for ADC development involves a trade-off between leveraging the well-established performance of the latter and exploring the potential benefits of increased hydrophilicity offered by the former. While mc-VC-PAB-MMAE provides a lower-risk path based on extensive clinical data, the incorporation of a Gly3 spacer in this compound presents a rational strategy to potentially mitigate aggregation issues and improve the pharmacokinetic profile of an ADC. The ultimate selection should be guided by empirical data generated through the rigorous experimental protocols outlined in this guide, tailored to the specific antibody and target indication.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase … [ouci.dntb.gov.ua]
- 10. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 11. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
Navigating the Neighborhood: A Comparative Guide to the Bystander Effect of ADCs with Cleavable Linkers
For researchers, scientists, and drug development professionals, the design of antibody-drug conjugates (ADCs) is a multifaceted challenge. A key consideration in maximizing therapeutic efficacy, particularly in heterogeneous tumors, is the bystander effect. This phenomenon, predominantly associated with ADCs featuring cleavable linkers, enables the cytotoxic payload to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells. This guide provides an objective comparison of methodologies to assess the bystander effect, supported by experimental data, to aid in the rational design and evaluation of next-generation ADCs.
The bystander effect is a critical attribute of ADCs, enhancing their anti-tumor activity by overcoming the challenge of varied antigen expression within a tumor.[1][2] This effect is contingent on the ADC's ability to release its cytotoxic payload in a form that can permeate cell membranes. Upon internalization by an antigen-positive (Ag+) cell, the cleavable linker is severed, liberating the payload. A sufficiently membrane-permeable payload can then diffuse out of the target cell and into the surrounding tumor microenvironment, inducing apoptosis in neighboring antigen-negative (Ag-) cells.[1][3][4] In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex upon lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thereby limiting the bystander effect.[1][5]
The Mechanism of Bystander Killing
The bystander effect of ADCs with cleavable linkers is a multi-step process that amplifies the therapeutic window of the conjugate. The key steps involve specific binding to the target antigen, internalization, linker cleavage, payload release and diffusion, and subsequent killing of bystander cells.
Comparative Analysis of ADCs with Cleavable Linkers
The choice of linker and payload significantly influences the extent of the bystander effect. Here, we compare several ADCs with cleavable linkers, highlighting the differences in their design and reported bystander activity.
| ADC Name (Payload) | Target Antigen | Linker Type | Payload Properties | Bystander Effect | Reference |
| Trastuzumab deruxtecan (B607063) (Enhertu®) | HER2 | GGFG peptide (enzyme-cleavable) | DXd (a topoisomerase I inhibitor), membrane-permeable | Potent bystander effect demonstrated in preclinical and clinical settings.[6][7] | [6][7] |
| Sacituzumab govitecan (Trodelvy®) | TROP-2 | CL2A (pH-sensitive) | SN-38 (a topoisomerase I inhibitor), membrane-permeable | Significant bystander killing observed in co-culture experiments.[6] | [6] |
| Enfortumab vedotin (Padcev®) | Nectin-4 | Valine-citrulline (enzyme-cleavable) | MMAE (a microtubule-disrupting agent), membrane-permeable | Effective bystander killing of Nectin-4-negative cells in co-culture models.[6] | [6] |
| Brentuximab vedotin (Adcetris®) | CD30 | Valine-citrulline (enzyme-cleavable) | MMAE (a microtubule-disrupting agent), membrane-permeable | One of the first ADCs to demonstrate a significant bystander effect.[8] | [8] |
| Trastuzumab emtansine (Kadcyla®) | HER2 | SMCC (non-cleavable) | DM1 (a microtubule inhibitor), charged and membrane-impermeable | Minimal to no bystander effect.[2][7] | [2][7] |
Experimental Protocols for Assessing the Bystander Effect
A variety of in vitro and in vivo assays are employed to quantify the bystander effect of ADCs. The selection of the appropriate model is crucial for obtaining meaningful and translatable data.
In Vitro Assays
1. Co-culture Cytotoxicity Assay: This is the most common in vitro method to directly assess the killing of antigen-negative cells in the presence of antigen-positive cells.[2][4]
-
Methodology:
-
Seed a mixture of antigen-positive (e.g., SKBR3 for HER2) and antigen-negative (e.g., MCF7 for HER2) cells in a 96-well plate.[2] The antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[5]
-
Allow cells to adhere overnight.
-
Treat the co-culture with a serial dilution of the ADC for a defined period (e.g., 72-96 hours).
-
Assess the viability of the antigen-negative cell population using methods such as flow cytometry, high-content imaging, or impedance-based real-time cell analysis.[2][3]
-
2. Conditioned Medium Transfer Assay: This assay determines if the cytotoxic payload is released into the extracellular medium and can kill cells without direct cell-to-cell contact.[2][9]
-
Methodology:
-
Treat a monoculture of antigen-positive cells with the ADC for a specific duration.
-
Collect the conditioned medium, which presumably contains the released payload.
-
Add the conditioned medium to a culture of antigen-negative cells.
-
Assess the viability of the antigen-negative cells after a defined incubation period.[2]
-
In Vivo Assays
1. Mixed Tumor Xenograft Model: This model recapitulates tumor heterogeneity in a living organism.[3][]
-
Methodology:
-
Co-implant a mixture of antigen-positive and antigen-negative tumor cells into immunodeficient mice.[11] The antigen-negative cells can be engineered to express a reporter gene like luciferase for non-invasive monitoring.[3]
-
Once tumors are established, treat the mice with the ADC.
-
Monitor tumor growth and the population of antigen-negative cells over time using calipers and bioluminescence imaging.[3][11]
-
2. 3D Tumor Spheroid Model: This model provides a more physiologically relevant in vitro system than 2D cultures by mimicking the three-dimensional architecture and cell-cell interactions of a tumor.
-
Methodology:
-
Generate tumor spheroids from a co-culture of antigen-positive and antigen-negative cells.
-
Treat the spheroids with the ADC.
-
Assess cell viability and payload penetration within the spheroid using confocal microscopy and immunohistochemistry for markers of DNA damage (e.g., γH2A.X).[12]
-
Quantitative Data Summary
The following table summarizes representative quantitative data from studies assessing the bystander effect of different ADCs.
| ADC | Assay Type | Antigen-Positive Cells | Antigen-Negative Cells | Key Finding | Reference |
| DS-8201a (T-DXd) | In vivo mixed xenograft | NCI-N87 (HER2+) | MDA-MB-468-Luc (HER2-) | Significant decrease in luciferase signal, indicating elimination of HER2-negative cells.[] | [] |
| Trastuzumab-vc-MMAE | In vitro co-culture | N87 (HER2+) | GFP-MCF7 (HER2-) | Increased bystander killing of GFP-MCF7 cells with an increasing fraction of N87 cells.[5] | [5] |
| DS-8201 | In vitro co-culture | SKBR3 (HER2+) | MCF7 (HER2-) | DS-8201 treatment led to the death of HER2-negative MCF7 cells.[2][9] | [2][9] |
| T-DM1 | In vitro co-culture | SKBR3 (HER2+) | MCF7 (HER2-) | T-DM1 did not affect the viability of MCF7 cells.[2][9] | [2][9] |
| SYD985 | In vitro co-culture | HER2+ cells | HER2- cells | Killed 65% of the mixed cell population with only 20% HER2+ cells present.[13] | [13] |
Conclusion
The bystander effect is a pivotal mechanism for enhancing the efficacy of ADCs, especially in the context of heterogeneous tumors. The ability of an ADC to induce bystander killing is intrinsically linked to the properties of its linker and payload. ADCs with cleavable linkers and membrane-permeable payloads have consistently demonstrated superior bystander activity compared to their non-cleavable counterparts.
For researchers and drug developers, a thorough assessment of the bystander effect using a combination of robust in vitro and in vivo models is essential. The experimental protocols and comparative data presented in this guide offer a framework for the systematic evaluation of novel ADC candidates. By carefully considering the design principles that govern the bystander effect, the field can continue to advance the development of more effective and safer targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 4. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Linker Stability in Biological Matrices
For researchers, scientists, and drug development professionals, ensuring the stability of the linker in antibody-drug conjugates (ADCs) is a critical step in preclinical development. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release its cytotoxic payload within the target cell. This guide provides an objective comparison of linker stability in various biological matrices, supported by experimental data and detailed protocols to inform the rational design and validation of next-generation ADCs.
The choice of linker chemistry, whether cleavable or non-cleavable, dictates the ADC's mechanism of action, its stability in circulation, and its overall pharmacokinetic profile.[1] Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This fundamental difference has profound implications for an ADC's efficacy and safety.
Comparative Stability of Linker Chemistries
The stability of a linker is not an intrinsic property but is highly dependent on the biological environment. Different matrices, such as plasma, serum, or subcellular fractions like lysosomes and S9 fractions, contain various enzymes and chemical conditions that can affect linker integrity.[2][3]
Non-cleavable linkers are generally characterized by their higher stability in circulation, which can lead to a wider therapeutic window and reduced off-target toxicity.[4][5][6] In contrast, cleavable linkers offer versatility but can be susceptible to premature cleavage.[4] For instance, valine-citrulline (VC) linkers, while stable in human plasma, have been shown to be unstable in mouse plasma due to the activity of carboxylesterase 1c (Ces1c).[7][8]
Here is a summary of the stability of common linker types in different biological matrices:
| Linker Type | Linker Example | Human Plasma/Serum Stability | Mouse Plasma Stability | Intracellular (Lysosomal) Stability | Cleavage Mechanism |
| Cleavable | |||||
| Peptide | Valine-Citrulline (vc) | High | Low (cleaved by carboxylesterase)[7][8] | High (cleaved by Cathepsin B)[7] | Enzymatic |
| Peptide | Valine-Alanine (va) | High | Moderate | High (cleaved by Cathepsin B) | Enzymatic |
| Peptide | Glutamic acid-Valine-Citrulline (EVCit) | High | High[7] | High (cleaved by Cathepsin B)[7] | Enzymatic |
| Hydrazone | Moderate (pH-dependent) | Moderate (pH-dependent) | High (acid-labile)[5] | pH-sensitive | |
| Disulfide | Moderate (redox-dependent) | Moderate (redox-dependent) | High (reduced by glutathione)[9] | Redox-sensitive | |
| Non-cleavable | |||||
| Thioether | SMCC | High[6] | High | Low (requires antibody degradation)[6] | Proteolytic degradation of the antibody |
| Maleimidocaproyl (mc) | High[6] | High | Low (requires antibody degradation)[6] | Proteolytic degradation of the antibody |
Experimental Protocols for Stability Assessment
A comprehensive assessment of linker stability involves a combination of in vitro and in vivo studies. Key analytical methods include enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS).[10][11]
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma from different species (e.g., human, mouse, rat) over time.
Protocol Outline:
-
ADC Incubation: Incubate the ADC at a predetermined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Sample Preparation: Stop the reaction by adding an appropriate quenching solution and store samples at -80°C until analysis.
-
Analysis: Quantify the amount of intact ADC and released payload using ELISA and LC-MS/MS, respectively.
Lysosomal and S9 Fraction Stability Assay
This assay assesses the release of the payload in the presence of lysosomal enzymes or liver S9 fractions, mimicking intracellular processing.[2][12]
Protocol Outline:
-
Fraction Preparation: Prepare human liver lysosomes or S9 fraction.[12]
-
ADC Incubation: Incubate the ADC with the subcellular fractions at 37°C for various time periods (e.g., up to 24 hours).[12]
-
Reaction Termination: Inactivate the enzymes by heating the samples at 95°C for five minutes.[12]
-
Protein Removal: Precipitate and remove proteins using a solvent crash.[12]
-
Analysis: Analyze the supernatant for the presence of the cleaved payload and metabolites using LC-MS/MS.[12]
Visualizing Experimental Workflows and Linker Relationships
To better understand the experimental process and the relationships between different linker types, the following diagrams are provided.
Caption: Experimental workflow for assessing linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. adcreview.com [adcreview.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. purepeg.com [purepeg.com]
- 10. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Head-to-Head Comparison of Auristatin-Based Antibody-Drug Conjugates: MMAE vs. MMAF
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of an antibody-drug conjugate (ADC). Among the most prominent payloads are the auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Both are potent tubulin inhibitors, but their subtle structural differences lead to distinct physicochemical and biological properties, profoundly impacting the efficacy and safety profile of the resulting ADC.
This guide provides an objective, data-driven comparison of MMAE- and MMAF-based ADCs, summarizing key performance metrics from in vitro and in vivo studies. Detailed experimental protocols for foundational assays are also provided to support researchers in their evaluation of these potent anti-cancer agents.
Key Physicochemical and Biological Properties
The primary distinction between MMAE and MMAF lies in their C-terminal amino acid. MMAE is a neutral, more hydrophobic molecule, while MMAF possesses a C-terminal phenylalanine with a charged carboxyl group, rendering it more hydrophilic and less membrane-permeable at physiological pH.[1][2] This fundamental difference dictates their respective mechanisms of action, particularly concerning the bystander effect.
| Property | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
| Cell Membrane Permeability | High | Low |
| Bystander Killing Effect | Potent | Minimal to None |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged |
| In Vitro Potency (as free drug) | Generally more potent | Generally less potent |
Mechanism of Action: Disrupting the Cellular Scaffolding
Both MMAE and MMAF exert their cytotoxic effects by inhibiting tubulin polymerization.[3] Upon internalization of the ADC and release of the payload within the cancer cell, these auristatin derivatives bind to tubulin, disrupting the formation of microtubules. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3]
References
- 1. Population pharmacokinetics and exposure-response analyses of polatuzumab vedotin in patients with previously untreated DLBCL from the POLARIX study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
Navigating Specificity and Cross-Reactivity: A Comparative Analysis of Two Anti-Cancer Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the preclinical assessment of an Antibody-Drug Conjugate's (ADC) binding characteristics is a critical determinant of its potential therapeutic index. High specificity for the target antigen on tumor cells, coupled with minimal cross-reactivity to off-target proteins, is paramount for maximizing efficacy while mitigating toxicity. This guide provides a comparative analysis of two hypothetical ADCs, ADC-X and ADC-Y, both targeting the same tumor-associated antigen, highlighting key experimental data and detailed protocols for their evaluation.
The journey of an ADC from a promising candidate to a clinical therapeutic is paved with rigorous testing to ensure it selectively delivers its cytotoxic payload to cancer cells, sparing healthy tissues. Off-target toxicity remains a significant hurdle in ADC development, often leading to adverse events in patients.[1][2] Therefore, a comprehensive analysis of an ADC's specificity and cross-reactivity profile is a non-negotiable aspect of its preclinical data package.
This guide delves into the methodologies used to scrutinize the binding profiles of ADCs, presenting a side-by-side comparison of ADC-X and ADC-Y. The data herein is a composite of typical findings in ADC development, intended to illustrate the application and interpretation of these critical assays.
Comparative Performance Data: ADC-X vs. ADC-Y
The following tables summarize the key quantitative data from a suite of in vitro assays designed to assess the specificity and cross-reactivity of ADC-X and ADC-Y.
Table 1: Target Engagement and Specificity by Flow Cytometry
| Parameter | ADC-X | ADC-Y | Interpretation |
| Mean Fluorescence Intensity (MFI) on Target-Positive Cells (Tumor Line A) | 15,000 | 12,000 | Both ADCs demonstrate binding to target-positive cells. ADC-X shows a higher MFI, suggesting a potentially higher number of binding sites engaged per cell.[3][4] |
| MFI on Target-Negative Cells (Control Line B) | 150 | 500 | ADC-X exhibits lower non-specific binding to target-negative cells compared to ADC-Y, indicating higher specificity.[3][4] |
| Specificity Index (MFI Target-Positive / MFI Target-Negative) | 100 | 24 | A higher specificity index for ADC-X reinforces its superior target-specific binding profile. |
Table 2: Binding Affinity and Kinetics by Surface Plasmon Resonance (SPR)
| Parameter | ADC-X | ADC-Y | Interpretation |
| Association Rate (ka) (1/Ms) | 1.5 x 10^5 | 1.2 x 10^5 | ADC-X demonstrates a slightly faster on-rate for binding to the target antigen.[5][6] |
| Dissociation Rate (kd) (1/s) | 2.0 x 10^-4 | 5.0 x 10^-4 | ADC-X has a slower off-rate, indicating a more stable binding complex with the target antigen.[5][6] |
| Equilibrium Dissociation Constant (KD) (nM) | 1.33 | 4.17 | The lower KD value for ADC-X signifies a higher binding affinity to the target antigen compared to ADC-Y.[5][6] |
Table 3: Cross-Reactivity Assessment by ELISA
| Parameter | ADC-X | ADC-Y | Interpretation |
| IC50 against Target Antigen (ng/mL) | 10 | 15 | Both ADCs show potent binding to the target antigen. ADC-X exhibits a lower IC50, indicating higher potency in this assay format.[1][7] |
| Cross-Reactivity to Off-Target Protein 1 (%) | 0.5 | 2.5 | ADC-X shows minimal cross-reactivity to a closely related off-target protein, whereas ADC-Y displays a more noticeable level of off-target binding.[7] |
| Cross-Reactivity to Off-Target Protein 2 (%) | < 0.1 | 0.8 | ADC-X demonstrates negligible cross-reactivity to a second, less related off-target protein. |
Table 4: Tissue Cross-Reactivity by Immunohistochemistry (IHC) on Normal Human Tissues
| Tissue | ADC-X Staining Score (Intensity) | ADC-Y Staining Score (Intensity) | Interpretation |
| Tumor Tissue (Positive Control) | 3+ (High) | 3+ (High) | Both ADCs effectively bind to the target antigen in a tissue context.[8][9] |
| Liver | 0 (Negative) | 1+ (Low) | ADC-Y shows low-level binding in normal liver tissue, a potential for on-target, off-tumor toxicity if the target is expressed at low levels, or off-target binding.[8][9] |
| Kidney | 0 (Negative) | 0 (Negative) | No significant binding was observed in the kidney for either ADC. |
| Lung | 0 (Negative) | 1+ (Low) | Similar to the liver, ADC-Y exhibits some binding in normal lung tissue.[8][9] |
| Heart | 0 (Negative) | 0 (Negative) | Neither ADC showed cross-reactivity in heart tissue. |
Staining Score: 0 = Negative, 1+ = Low, 2+ = Moderate, 3+ = High
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and transparency.
Flow Cytometry Protocol for Specificity Analysis
This protocol outlines the steps to assess the binding of ADCs to target-positive and target-negative cell lines.
-
Cell Preparation:
-
Culture target-positive (e.g., Tumor Line A) and target-negative (e.g., Control Line B) cells to logarithmic growth phase.
-
Harvest cells and wash twice with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend cells in FACS buffer (PBS with 2% Fetal Bovine Serum) at a concentration of 1x10^6 cells/mL.
-
-
ADC Incubation:
-
Prepare serial dilutions of ADC-X, ADC-Y, and a non-binding isotype control ADC in FACS buffer.
-
Add 100 µL of cell suspension to each well of a 96-well V-bottom plate.
-
Add 100 µL of the diluted ADCs or isotype control to the respective wells.
-
Incubate on ice for 1 hour, protected from light.
-
-
Staining and Analysis:
-
Wash the cells three times with 200 µL of cold FACS buffer.
-
If the ADC is not directly fluorescently labeled, perform a secondary staining step with a fluorescently labeled anti-human IgG antibody. Incubate on ice for 30 minutes.
-
Wash the cells three times with cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer containing a viability dye (e.g., DAPI or Propidium Iodide).
-
Acquire data on a flow cytometer, collecting at least 10,000 events for the live, single-cell population.
-
Analyze the Mean Fluorescence Intensity (MFI) for each sample. The Specificity Index is calculated as the MFI of the target-positive cells divided by the MFI of the target-negative cells.
-
Surface Plasmon Resonance (SPR) Protocol for Binding Affinity
This protocol details the measurement of binding kinetics and affinity of ADCs to the target antigen.
-
Chip Preparation and Ligand Immobilization:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the recombinant target antigen onto the sensor chip surface via amine coupling to achieve a target response level.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the antigen immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of ADC-X and ADC-Y in HBS-EP+ running buffer.
-
Inject the ADC solutions over the antigen-coated and reference flow cells at a constant flow rate.
-
Monitor the association phase in real-time.
-
After the association phase, switch to running buffer alone to monitor the dissociation phase.
-
-
Data Analysis:
-
Regenerate the sensor surface with a low pH solution (e.g., glycine-HCl) to remove bound ADC.
-
Subtract the reference flow cell data from the antigen-coated flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
References
- 1. origene.com [origene.com]
- 2. cache-challenge.org [cache-challenge.org]
- 3. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scientific comment on: “Quantitative flow cytometric evaluation of CD200, CD123, CD43 and CD52 as a tool for the differential diagnosis of mature B-cell neoplasms” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity profiling of monoclonal antibody and antibody-drug-conjugate preparations by coupled liquid chromatography-surface plasmon resonance biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
A Comparative Guide to the Pharmacokinetic Profile of Valine-Citrulline-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacokinetic (PK) profile of antibody-drug conjugates (ADCs) utilizing the cleavable valine-citrulline (vc) linker with the potent cytotoxic payload, monomethyl auristatin E (MMAE). While specific data for ADCs incorporating an N-terminally protected glycine (B1666218) trimer (Fmoc-Gly3) extension on the vc-PAB-MMAE linker is not extensively available in public literature, the fundamental pharmacokinetic characteristics are largely dictated by the well-studied vc-MMAE platform. It has been demonstrated that the PK profiles of vc-MMAE ADCs are remarkably consistent across various antibody targets.[1][2]
This document will, therefore, focus on the established pharmacokinetic profile of vc-MMAE ADCs, using clinically approved agents as benchmarks. We will compare this profile with that of ADCs employing a non-cleavable linker, the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, to provide a clear understanding of how linker chemistry influences ADC performance.
Executive Summary
The choice of linker is a critical determinant of an ADC's therapeutic index, directly influencing its stability in circulation, mechanism of payload release, and overall pharmacokinetic behavior. Valine-citrulline (vc) linkers are designed for enzymatic cleavage within the lysosome of target cells, offering the potential for a "bystander effect" where the released, cell-permeable MMAE can eliminate neighboring antigen-negative tumor cells. In contrast, non-cleavable linkers like SMCC release their payload only after complete degradation of the antibody backbone, resulting in a charged metabolite with limited cell permeability and consequently, a diminished bystander effect. This fundamental difference in the mechanism of payload release significantly impacts the pharmacokinetic and pharmacodynamic properties of the ADC.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of ADCs are complex and are typically characterized by monitoring three key analytes in plasma: the total antibody, the antibody-conjugated MMAE (acMMAE), and the unconjugated (free) MMAE. The following tables summarize key pharmacokinetic parameters for representative vc-MMAE and non-cleavable linker ADCs.
Table 1: Comparative Pharmacokinetic Parameters of Representative vc-MMAE ADCs
| Parameter | Brentuximab Vedotin (vc-MMAE) | Polatuzumab Vedotin (vc-MMAE) |
| Antibody-Conjugated MMAE (acMMAE) | ||
| Cmax (ng/mL) | ~3,500 | 803 (± 233)[3] |
| AUCinf (dayng/mL) | ~12,500 | 1860 (± 966)[3] |
| Clearance (CL) | 1.56 L/day | 0.9 L/day[3] |
| Volume of Distribution (Vd) | Central: 4.29 L | Central: 3.15 L[3] |
| Terminal Half-life (t½) | ~4-6 days | ~12 days (at Cycle 6)[3] |
| Unconjugated MMAE | ||
| Cmax (ng/mL) | ~4-7 | 6.82 (± 4.73)[3] |
| AUCinf (dayng/mL) | ~30-50 | 52.3 (± 18.0)[3] |
| Terminal Half-life (t½) | ~2-4 days | ~4 days[3] |
Data presented is derived from clinical studies and may vary based on dosage and patient population.
Table 2: Pharmacokinetic Parameters of a Non-Cleavable Linker ADC
| Parameter | Trastuzumab Emtansine (T-DM1) (SMCC-DM1) |
| ADC (T-DM1) | |
| Clearance (CL) | ~0.68 L/day[4] |
| Terminal Half-life (t½) | ~3.5 days[5] |
| Unconjugated Payload (DM1) | |
| Peak Levels | < 10 ng/mL[5] |
Note: T-DM1 utilizes a different payload (DM1), which has distinct physicochemical properties from MMAE, affecting direct comparison. However, the data illustrates the general PK characteristics of an ADC with a stable, non-cleavable linker.
The data highlights that ADCs with non-cleavable linkers generally exhibit a longer half-life and lower clearance for the intact ADC.[6] This is attributed to their high stability in plasma, which prevents premature payload release.[6]
The Role of the Fmoc-Gly3 Linker Extension
While quantitative data on the impact of an Fmoc-Gly3 extension to the vc-PAB linker is scarce, we can infer its potential effects based on general principles of linker chemistry. The addition of a short peptide sequence like triglycine (B1329560) (Gly3) can modulate the physicochemical properties of the linker-payload. Such modifications, including the use of polyethylene (B3416737) glycol (PEG), have been explored to increase the hydrophilicity of the linker.[7] This can potentially lead to:
-
Improved Pharmacokinetics: Increased hydrophilicity may reduce the likelihood of aggregation and accelerated plasma clearance, which can be an issue with hydrophobic payloads.[7]
-
Altered Stability: The peptide extension could influence the accessibility of the valine-citrulline cleavage site to lysosomal proteases, potentially altering the rate of payload release.[8]
The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in peptide synthesis and would likely be removed during the final stages of ADC production. Its presence on the final product is not typical and would significantly alter the linker's properties.
Experimental Protocols
Accurate assessment of ADC pharmacokinetics relies on robust and well-defined experimental protocols.
In Vivo Pharmacokinetic Study in Rodents
A typical preclinical pharmacokinetic study involves the following steps:
-
Animal Model: Female immunodeficient mice (e.g., SCID or NSG) are often used, frequently bearing human tumor xenografts that express the target antigen of the ADC.[3][9]
-
Dosing: A single intravenous (IV) dose of the ADC (e.g., 3-10 mg/kg) is administered to the tumor-bearing mice.[3]
-
Sample Collection: Blood samples are collected at multiple time points (e.g., 5 minutes, 1, 6, 24, 48, 72, 168, 336, and 504 hours post-dose) to characterize the full pharmacokinetic profile.[10] Tumor and other tissues may also be harvested at terminal time points for biodistribution analysis.
-
Sample Processing: Blood is processed to plasma and stored frozen until analysis. Tissues are homogenized to extract the various ADC analytes.[9]
-
Bioanalysis: The concentrations of total antibody, antibody-conjugated MMAE (acMMAE), and unconjugated MMAE are quantified using validated bioanalytical methods.[3]
Bioanalytical Methods
The complex nature of ADCs necessitates a multi-faceted bioanalytical approach to quantify the different components.
-
Ligand-Binding Assays (LBA):
-
Total Antibody Quantification: An enzyme-linked immunosorbent assay (ELISA) is commonly used. An antigen-coated plate captures the ADC, and a labeled secondary antibody that recognizes the antibody portion of the ADC is used for detection.[3]
-
Antibody-Conjugated MMAE (acMMAE) Quantification: A common format involves using an anti-MMAE antibody for capture and a labeled anti-human IgG secondary antibody for detection. This ensures that only antibody molecules still carrying the MMAE payload are measured.[3]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Unconjugated MMAE Quantification: This method is highly sensitive and specific for quantifying the free payload in plasma. It typically involves protein precipitation followed by solid-phase extraction (SPE) to isolate the small molecule drug before analysis by LC-MS/MS.[11]
-
Total Antibody (via surrogate peptide): After immunocapture of the ADC, the antibody is digested into peptides. A unique "surrogate" peptide from the antibody sequence is then quantified by LC-MS/MS as a proxy for the total antibody concentration.[12][13]
-
Visualizations
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study of an ADC.
MMAE Mechanism of Action: From Internalization to Apoptosis
Caption: Signaling pathway of MMAE from ADC internalization to apoptosis induction.
Conclusion
The pharmacokinetic profile of an ADC is a critical attribute that governs its efficacy and safety. The vc-PAB-MMAE linker system has been extensively validated and generally confers a predictable pharmacokinetic profile characterized by stable circulation of the conjugated antibody and controlled, intracellular release of the potent MMAE payload. While specific modifications to the linker, such as the addition of a Gly3 peptide, may fine-tune these properties, the foundational PK behavior is expected to align with that of other vc-MMAE ADCs.
In contrast, non-cleavable linkers like SMCC offer a different paradigm, with payload release being contingent on antibody catabolism. This results in a more stable ADC in circulation but limits the potential for bystander killing. The choice between these linker technologies is therefore a strategic one, dependent on the specific target biology, tumor microenvironment, and desired therapeutic outcome. A thorough understanding of the pharmacokinetic principles outlined in this guide is essential for the rational design and development of next-generation antibody-drug conjugates.
References
- 1. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. medium.com [medium.com]
- 11. mdpi.com [mdpi.com]
- 12. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Researcher's Guide to Confirming Target-Mediated Uptake and Cytotoxicity
For researchers and drug development professionals, accurately assessing the efficacy of targeted therapies is paramount. This involves not only confirming that a therapeutic agent reaches its intended cellular target but also that it subsequently elicits the desired cytotoxic effect. This guide provides a comparative overview of key experimental methods for evaluating target-mediated uptake and cytotoxicity, complete with detailed protocols and quantitative comparisons to aid in assay selection and data interpretation.
Section 1: Confirming Target-Mediated Uptake
The initial and critical step in the mechanism of action for many targeted therapies is the binding to a specific cell surface receptor, followed by internalization into the cell. This process, known as receptor-mediated endocytosis, is essential for the drug to reach its intracellular site of action. Various methods are available to quantify this uptake, each with its own advantages and limitations.
Comparison of Target-Mediated Uptake Assays
| Assay Type | Principle | Throughput | Sensitivity | Cost | Assay Time | Key Considerations |
| Fluorescence Microscopy / High-Content Imaging (HCI) | Visualization and quantification of fluorescently labeled therapeutic uptake within cells. | Medium to High | High | High | 2-24 hours | Provides spatial resolution and morphological data. Can be multiplexed. Requires sophisticated imaging systems and analysis software.[1][2] |
| Flow Cytometry with Fluorescence Quenching | Differentiates between surface-bound and internalized fluorescently labeled therapeutic by quenching the extracellular fluorescence.[3][4][5] | High | High | Medium | 2-6 hours | High-throughput and quantitative. Does not provide subcellular localization information. Requires a flow cytometer. |
| Radiolabeled Ligand Binding Assay | Measures the amount of internalized radiolabeled therapeutic after removing surface-bound ligand.[6][7] | Low to Medium | Very High | High | 4-8 hours | Considered a gold standard for quantifying receptor binding and internalization due to high sensitivity. Involves handling of radioactive materials.[6] |
| Live-Cell Analysis (e.g., IncuCyte) | Real-time, automated imaging and quantification of fluorescently labeled antibody internalization in living cells. | High | High | High | 24-48 hours | Enables kinetic analysis of internalization. Reduces handling artifacts. Requires a specialized live-cell imaging system.[8] |
Visualizing Receptor-Mediated Endocytosis
The process of clathrin-mediated endocytosis is a primary pathway for the uptake of many targeted therapies. The following diagram illustrates the key steps involved in this process.
Caption: Clathrin-mediated endocytosis pathway for targeted therapeutics.
Experimental Protocols for Uptake Assays
This method utilizes a quenching antibody to distinguish between cell-surface and internalized fluorescently-labeled antibodies.[3][4][5]
Materials:
-
Target cells
-
Fluorescently labeled primary antibody of interest
-
Quenching antibody (e.g., anti-Alexa Fluor antibody)
-
Flow cytometer
-
96-well V-bottom plates
-
FACS buffer (PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
Procedure:
-
Cell Preparation: Harvest and wash target cells, then resuspend in cold FACS buffer to the desired concentration.
-
Antibody Incubation: Incubate cells with the fluorescently labeled primary antibody on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
Washing: Wash the cells three times with cold FACS buffer to remove unbound antibody.
-
Internalization: Resuspend the cells in pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow internalization. A 4°C control should be included to represent no internalization.
-
Quenching: After each time point, place the cells on ice to stop internalization. For each time point, split the cells into two samples. To one sample, add the quenching antibody and incubate on ice for 30 minutes in the dark. The other sample receives only FACS buffer (unquenched control).
-
Viability Staining: Add a viability dye like PI to all samples just before analysis to exclude dead cells.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence of the unquenched sample represents the total cell-associated fluorescence (surface-bound + internalized), while the fluorescence of the quenched sample represents only the internalized fluorescence.
-
Data Analysis: Calculate the percentage of internalization at each time point using the formula: % Internalization = (MFI of quenched sample / MFI of unquenched sample at time 0) x 100
This highly sensitive method quantifies the internalization of a radiolabeled therapeutic.[6][7]
Materials:
-
Target cells
-
Radiolabeled therapeutic (e.g., with ¹²⁵I or ³H)
-
Unlabeled therapeutic
-
Binding buffer (e.g., RPMI with 0.1% BSA)[9]
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
-
Lysis buffer (e.g., 1N NaOH)
-
Scintillation counter and vials
-
Gamma counter (for ¹²⁵I)
Procedure:
-
Cell Plating: Plate cells in a 24-well plate and allow them to adhere and grow to near confluence.
-
Binding: On the day of the assay, wash the cells with binding buffer. Add the radiolabeled therapeutic to the wells and incubate on ice for 1-2 hours to allow binding. To determine non-specific binding, add a 100-fold excess of unlabeled therapeutic to a set of control wells.
-
Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radiolabeled therapeutic.
-
Internalization: Add pre-warmed culture medium and incubate the plate at 37°C for various time points.
-
Surface Ligand Removal: After each time point, place the plate on ice and wash the cells with cold PBS. To remove surface-bound ligand, add ice-cold acid wash buffer for 5-10 minutes.
-
Cell Lysis: Aspirate the acid wash and wash the cells again with cold PBS. Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter or gamma counter.
-
Data Analysis: The radioactivity measured represents the amount of internalized therapeutic. Specific internalization is calculated by subtracting the non-specific binding from the total binding at each time point.
Section 2: Assessing Target-Mediated Cytotoxicity
Following internalization, the therapeutic agent must induce cell death. A variety of assays are available to measure cytotoxicity, each targeting different cellular processes.
Comparison of Cytotoxicity Assays
| Assay Type | Principle | Throughput | Sensitivity | Cost | Assay Time | Key Considerations |
| Metabolic Assays (MTT, XTT, WST-1) | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[10][11] | High | Medium | Low | 24-96 hours | Indirect measure of cell viability. Can be affected by changes in cellular metabolism not related to cytotoxicity.[11] |
| Membrane Integrity Assay (LDH Release) | Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes.[12][13] | High | Medium | Low | 24-72 hours | Direct measure of cell death (necrosis). Less sensitive for apoptosis if membrane integrity is maintained initially.[12] |
| Apoptosis Assays (Caspase Activity) | Measures the activity of caspases, key enzymes in the apoptotic cascade.[14][15][16][17] | High | High | Medium to High | 4-48 hours | Specific for apoptosis. Luminescent versions (e.g., Caspase-Glo) are highly sensitive.[16] |
| Real-Time Cell Analysis (e.g., xCELLigence) | Measures changes in cell number, adhesion, and morphology in real-time by monitoring electrical impedance.[18] | Medium to High | High | High | Continuous | Provides kinetic data on cytotoxicity. Can distinguish between cytostatic and cytotoxic effects. |
| Bystander Effect Assay | Co-culture of target and non-target cells to measure the killing of neighboring non-target cells by the released payload.[19][20][21][22] | Medium | High | Medium | 72-96 hours | Important for evaluating the efficacy of antibody-drug conjugates (ADCs) with diffusible payloads in heterogeneous tumors.[20] |
Visualizing the Apoptosis Signaling Pathway
The induction of apoptosis is a common mechanism of action for many targeted cancer therapies. The following diagram outlines the intrinsic and extrinsic pathways of apoptosis.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Experimental Protocols for Cytotoxicity Assays
This colorimetric assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[12][13][23][24]
Materials:
-
Target cells
-
Therapeutic agent
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the therapeutic agent. Include untreated cells as a negative control and cells treated with a lysis buffer (provided in the kit) as a positive control (maximum LDH release).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)) x 100
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[14][15][16][17]
Materials:
-
Target cells
-
Therapeutic agent
-
White-walled 96-well plates (for luminescence)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with a serial dilution of the therapeutic agent. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration to induce apoptosis.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells containing the cells and medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. The fold-increase in caspase activity can be calculated by normalizing the signal from treated cells to that of untreated cells.
This assay assesses the ability of a therapeutic agent, particularly the payload of an ADC, to kill neighboring antigen-negative cells.[19][20][21][22]
Materials:
-
Antigen-positive (target) cell line
-
Antigen-negative (bystander) cell line, labeled with a fluorescent protein (e.g., GFP)
-
Therapeutic agent (e.g., ADC)
-
96-well plates
-
High-content imaging system or flow cytometer
-
Viability dye (e.g., Propidium Iodide)
Procedure:
-
Cell Seeding: Co-culture the antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Also, plate each cell type alone as controls.
-
Treatment: Treat the co-cultures and monocultures with a serial dilution of the therapeutic agent.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Staining: Add a viability dye to the wells to stain dead cells.
-
Imaging or Flow Cytometry:
-
High-Content Imaging: Acquire images of the wells, capturing both the GFP fluorescence (to identify bystander cells) and the viability dye fluorescence.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry, gating on the GFP-positive population to assess the viability of the bystander cells.
-
-
Data Analysis: Quantify the percentage of dead (viability dye-positive) bystander cells (GFP-positive) in the co-cultures treated with the therapeutic agent compared to untreated co-cultures. A significant increase in the death of bystander cells in the presence of target cells indicates a bystander effect.
By carefully selecting and performing the appropriate assays, researchers can gain a comprehensive understanding of the target-mediated uptake and cytotoxic mechanisms of their therapeutic candidates, facilitating informed decisions in the drug development process.
References
- 1. Visualizing Clathrin-mediated Endocytosis of G Protein-coupled Receptors at Single-event Resolution via TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging and Modeling the Dynamics of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Internalization | Thermo Fisher Scientific - TH [thermofisher.com]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. uib.no [uib.no]
- 9. Radiolabeled Ligand Binding Assay on 32D Cells [whitelabs.org]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
- 22. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. sciencellonline.com [sciencellonline.com]
Navigating the Therapeutic Gauntlet: A Comparative Guide to Antibody-Drug Conjugate Constructs
For researchers, scientists, and drug development professionals, the quest for a wider therapeutic window in antibody-drug conjugates (ADCs) is paramount. This guide provides an objective comparison of different ADC constructs, supported by experimental data, to illuminate the path toward safer and more effective cancer therapies.
The therapeutic window, the dose range between the minimum effective dose (MED) and the maximum tolerated dose (MTD), is a critical determinant of an ADC's clinical success. A wider window allows for more effective dosing with fewer toxic side effects. The intricate interplay between an ADC's three core components—the monoclonal antibody, the cytotoxic payload, and the linker—along with the method of conjugation, dictates this crucial therapeutic parameter.
The Critical Balancing Act: Key Factors Influencing the Therapeutic Window
The success of an ADC hinges on its ability to remain stable in systemic circulation and release its potent payload specifically within tumor cells.[1] This delicate balance is influenced by several key design features:
-
Payload Potency: The intrinsic cytotoxicity of the payload is a primary driver of both efficacy and toxicity. Highly potent payloads can be effective at lower doses but may also lead to a narrower therapeutic window due to off-target toxicities if not delivered with high precision.[2]
-
Linker Stability: The linker is the lynchpin of an ADC, responsible for keeping the potent payload attached to the antibody until it reaches the target cell. Premature cleavage of the linker in circulation can lead to systemic toxicity and a reduced therapeutic index.[3] Conversely, a linker that is too stable may not efficiently release the payload within the tumor cell, diminishing efficacy.
-
Conjugation Chemistry: The method used to attach the linker and payload to the antibody significantly impacts the homogeneity and stability of the ADC. Traditional methods, such as conjugation to lysine (B10760008) or cysteine residues, often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can lead to unpredictable pharmacokinetics and a narrower therapeutic window.[4]
-
Site-Specific Conjugation: To overcome the limitations of traditional methods, site-specific conjugation technologies have been developed to produce homogeneous ADCs with a precise DAR.[4] This approach leads to improved stability, more predictable pharmacokinetics, and a wider therapeutic window.
Comparative Analysis of ADC Constructs
The following tables summarize preclinical and clinical data for various ADC constructs, highlighting the impact of different components on the therapeutic window.
| ADC Construct | Target | Payload | Linker | Conjugation | Efficacy (IC50/Tumor Growth Inhibition) | Toxicity (Maximum Tolerated Dose - MTD) | Reference |
| Trastuzumab-DM1 (T-DM1) | HER2 | DM1 (Maytansinoid) | Non-cleavable (SMCC) | Lysine | IC50: 0.05-0.5 nM in HER2+ cells | 3.6 mg/kg (clinical) | [5] |
| Trastuzumab Deruxtecan (B607063) (T-DXd) | HER2 | DXd (Topoisomerase I inhibitor) | Cleavable (GGFG peptide) | Cysteine | IC50: ~1 nM in HER2+ cells | 5.4 mg/kg (clinical) | [5] |
| Brentuximab Vedotin | CD30 | MMAE (Auristatin) | Cleavable (Val-Cit) | Cysteine | IC50: ~10 ng/mL in CD30+ cells | 1.8 mg/kg (clinical) | [6] |
| Inotuzumab Ozogamicin | CD22 | Calicheamicin | Cleavable (Hydrazone) | Lysine | IC50: <10 pM in CD22+ cells | 0.8 mg/kg (clinical) | [7] |
| Site-Specific anti-Her2 ADC | HER2 | Maytansinoid | Thioether | p-acetyl phenylalanine | IC50: 0.1-1 nM in HER2+ cells | >30 mg/kg (rat) | [7] |
| Cysteine-conjugated anti-Her2 ADC | HER2 | Maytansinoid | Thioether | Cysteine | IC50: 0.1-1 nM in HER2+ cells | 10 mg/kg (rat) | [7] |
Table 1: Comparative Efficacy and Toxicity of Different ADC Constructs. This table provides a side-by-side comparison of various ADC constructs, detailing their components and key therapeutic window parameters. The data illustrates how payload type, linker, and conjugation method can influence both the potency and tolerability of ADCs.
Experimental Protocols: A Guide to Assessing the Therapeutic Window
Accurate and reproducible experimental data is the cornerstone of ADC development. The following are detailed methodologies for key experiments used to evaluate the therapeutic window of ADC constructs.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining ADC in vitro cytotoxicity.
Materials:
-
Target cancer cell line
-
Appropriate cell culture medium and supplements
-
96-well microplates
-
ADC constructs to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the ADC constructs in cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add MTT or XTT reagent to each well and incubate for a further 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[1][8]
In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of an ADC in a living organism.
Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing ADC efficacy in xenograft models.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the ADC constructs and vehicle control intravenously at the desired dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.[9][10]
Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of an ADC that can be administered without causing unacceptable toxicity.
Workflow for MTD Study
Caption: Workflow for determining the maximum tolerated dose of an ADC.
Materials:
-
Rodents (e.g., mice or rats)
-
ADC constructs
-
Equipment for blood collection and analysis
-
Histopathology equipment
Procedure:
-
Design a dose-escalation study with multiple dose cohorts.
-
Administer the ADC to animals at increasing dose levels.
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Collect blood samples for hematology and clinical chemistry analysis at specified time points.
-
At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.
-
The MTD is defined as the highest dose that does not cause dose-limiting toxicities, such as significant body weight loss, severe hematological abnormalities, or irreversible tissue damage.[11][12]
Signaling Pathways of Common ADC Payloads
Understanding the mechanism of action of the payload is crucial for predicting both efficacy and potential toxicities.
Microtubule Inhibitors (MMAE, DM1)
These payloads disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Signaling Pathway of Microtubule Inhibitors
Caption: Mechanism of action for microtubule inhibitor payloads.
Monomethyl auristatin E (MMAE) and derivatives of maytansine (B1676224) (DM1) are potent anti-mitotic agents that bind to tubulin and inhibit its polymerization.[10][11] This disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[2]
DNA Damaging Agents (Calicheamicin, PBDs)
These payloads cause lethal DNA strand breaks, ultimately leading to apoptosis.
Signaling Pathway of DNA Damaging Agents
Caption: Mechanism of action for DNA damaging payloads.
Calicheamicins are potent antitumor antibiotics that bind to the minor groove of DNA and induce double-strand breaks.[13][14] Pyrrolobenzodiazepine (PBD) dimers also bind to the DNA minor groove and form covalent crosslinks, which are difficult for the cell to repair.[8][15] This extensive DNA damage activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis.[1]
Topoisomerase I Inhibitors (SN-38, DXd)
These payloads inhibit the enzyme topoisomerase I, leading to the accumulation of DNA single-strand breaks.
Signaling Pathway of Topoisomerase I Inhibitors
Caption: Mechanism of action for topoisomerase I inhibitor payloads.
SN-38 (the active metabolite of irinotecan) and deruxtecan (DXd) are camptothecin (B557342) analogs that inhibit topoisomerase I.[16][17] By stabilizing the covalent complex between topoisomerase I and DNA, these payloads prevent the re-ligation of single-strand breaks that occur during DNA replication.[18] The collision of replication forks with these stabilized complexes leads to the formation of lethal double-strand breaks and subsequent apoptosis.[19]
Conclusion
The therapeutic window of an ADC is a complex and multifaceted parameter that is critically dependent on the careful selection and engineering of each of its components. By understanding the interplay between the antibody, linker, payload, and conjugation strategy, researchers can design next-generation ADCs with wider therapeutic windows, ultimately leading to more effective and better-tolerated cancer therapies. The use of site-specific conjugation technologies to create homogeneous ADCs with optimized DARs represents a significant step forward in achieving this goal. Continued research into novel payloads with unique mechanisms of action and linkers with improved stability and release profiles will further expand the therapeutic potential of this promising class of anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Postmarketing Assessment of Antibody–Drug Conjugates: Proof‐of‐Concept Using Model‐Based Meta‐Analysis and a Clinical Utility Index Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. adcreview.com [adcreview.com]
- 16. researchgate.net [researchgate.net]
- 17. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 19. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
Validating Self-Immolative Release Mechanisms: An In Vitro Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of prodrugs and antibody-drug conjugates (ADCs) relies heavily on the predictable and efficient release of a therapeutic payload at the target site. Self-immolative linkers are a cornerstone of this approach, engineered to undergo a cascade of spontaneous chemical reactions following a specific triggering event, leading to the liberation of the active drug. The in vitro validation of this release mechanism is a critical step in the development pipeline, ensuring linker stability, controlled activation, and efficient payload delivery.
This guide provides a comparative overview of common in vitro methods used to validate the self-immolative release mechanism, presenting experimental data and detailed protocols to aid researchers in designing and interpreting their own studies.
Comparative Analysis of Self-Immolative Linker Performance
The efficacy of a self-immolative linker is determined by its stability in physiological conditions and its rapid and complete cleavage upon encountering a specific trigger. The following tables summarize quantitative data from various studies, comparing the performance of different linker types based on their trigger, payload, and observed release kinetics.
Table 1: Stability of Self-Immolative Linkers in Human Plasma
| Linker Type | Trigger | Payload | Incubation Time (h) | % Intact Conjugate | Analytical Method |
| Val-Cit-PABC | Cathepsin B | Doxorubicin | 72 | ~85% | SDS-PAGE[1] |
| OHPAS | Arylsulfatase | Phenolic Payload | 168 | >95% | LC-qTOF-MS[2] |
| Hydrazone | Acid (pH 5.0) | Doxorubicin | 24 | ~20% | HPLC |
| Disulfide | Glutathione | Camptothecin | 48 | ~30% | LC-MS |
Table 2: Triggered Release of Payloads from Self-Immolative Linkers
| Linker Type | Trigger | Payload | Release Half-life (t½) | % Release (at specified time) | Analytical Method |
| Val-Cit-PABC | Cathepsin B | MMAE | - | >95% (4 h) | LC-MS |
| PC4AP | Light (365 nm) + Primary Amine | Doxorubicin | < 5 min | 80% (10 min) | UPLC-MS[1] |
| Grob Fragmentation-based | pH 6.0 | Dansyl Sulfonate | - | 69% (48 h) | ¹H NMR, Fluorescence |
| Proline-derived Cyclization | TFA | Phenolic Reporter | 1.6 h | - | Not Specified[3] |
| Benzyl Ether | H₂O₂ | Methyl Salicylate | ~2.7 min | - | UV-Vis Spectroscopy[4] |
| Carbonate Ester | H₂O₂ | Methyl Salicylate | ~1.2 min | - | UV-Vis Spectroscopy[4] |
Table 3: In Vitro Cytotoxicity of Released Payloads
| Prodrug System (Linker-Payload) | Cell Line | IC₅₀ of Prodrug (nM) | IC₅₀ of Free Drug (nM) |
| Trastuzumab-PC4AP-DOX | SK-BR-3 (HER2+) | ~10 | ~1 |
| GnRH-III-Val-Cit-PABC-Dau | A2780 (GnRH-R+) | ~50 | ~5 |
| Folate-Targeted Linker-Doxorubicin | Folate Receptor+ Cells | ~20 | ~2 |
Key Experimental Protocols
Detailed and standardized protocols are essential for the reliable in vitro validation of self-immolative linkers. Below are methodologies for three critical assays.
Lysosomal Degradation Assay
This assay simulates the enzymatic environment of the lysosome to assess the cleavage of the linker and release of the payload.
Materials:
-
Antibody-Drug Conjugate (ADC) or prodrug
-
Rat liver lysosomal homogenate (or purified cathepsin B)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
Procedure:
-
Prepare a solution of the ADC or prodrug in the assay buffer.
-
Add the lysosomal homogenate or purified enzyme to initiate the reaction. A typical concentration is 1 mg/mL of lysosomal protein.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 3, 6, 12, 24, 48, 72 hours), withdraw aliquots of the reaction mixture.[5]
-
Immediately quench the reaction by adding the stop solution.
-
Prepare the samples for LC-MS analysis. This may involve protein precipitation with cold acetonitrile, followed by centrifugation to remove the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload and remaining intact conjugate.
Plasma Stability Assay
This assay evaluates the stability of the conjugate in plasma to predict its potential for premature drug release in circulation.
Materials:
-
Antibody-Drug Conjugate (ADC) or prodrug
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS grade solvents
Procedure:
-
Spike the ADC or prodrug into the plasma at a defined concentration (e.g., 10 µg/mL).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 3, 7 days), take aliquots of the plasma samples.[6]
-
Prepare the samples for analysis. This typically involves protein precipitation using a cold organic solvent like a methanol-ethanol mixture.[7]
-
Centrifuge the samples to pellet the precipitated plasma proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the intact conjugate and any released payload.[7]
Cytotoxicity Assay (MTT/MTS Assay)
This assay determines the cytotoxic effect of the released payload on cancer cells, providing a functional measure of the prodrug's efficacy.
Materials:
-
Target cancer cell line and appropriate culture medium
-
Prodrug, free drug (as a positive control), and vehicle control
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Treat the cells with serial dilutions of the prodrug, free drug, and vehicle control.
-
Incubate the plates for a period that allows for drug release and cytotoxic effects (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[1][9]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[1][9]
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm for MTT, 490 nm for MTS) using a microplate reader.[8][9]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in the validation of self-immolative linkers.
Caption: Generalized mechanism of a self-immolative linker.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 3. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. broadpharm.com [broadpharm.com]
Assessing the Impact of Glycine Spacers on ADC Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker component of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, efficacy, and toxicity. Among the various spacer elements used in linker design, short glycine (B1666218) peptides, such as the triglycine (B1329560) (Gly3) spacer, are employed to impart flexibility and reduce steric hindrance.[] This guide provides a comparative analysis of the impact of glycine-containing spacers on ADC performance, supported by available experimental data, and details the methodologies for key evaluative experiments.
The Role of the Glycine Spacer
Glycine, the smallest amino acid, is often incorporated into ADC linkers as a flexible spacer. A triglycine spacer, for instance, can provide several advantages:
-
Increased Flexibility: The rotational freedom of glycine residues can allow the payload to better orient itself for interaction with its target once released inside the cancer cell.
-
Reduced Steric Hindrance: The compact nature of the glycine spacer can minimize interference with antibody binding and payload release mechanisms.[]
-
Improved Physicochemical Properties: Glycine can contribute to the overall hydrophilicity of the linker-payload, which can be beneficial for ADCs with hydrophobic drugs, potentially reducing aggregation and improving pharmacokinetics.
Comparative Performance Data
Direct, head-to-head quantitative comparisons of ADCs featuring a simple Gly3 spacer against other common spacers like polyethylene (B3416737) glycol (PEG) are limited in publicly available literature. However, studies on more complex glycine-containing peptide linkers provide valuable insights into the benefits of incorporating glycine residues.
One notable example is the development of a glutamic acid-glycine-citrulline (EGCit) tripeptide linker. This linker was compared to the widely used valine-citrulline (VCit) linker, demonstrating superior performance in preclinical models.
In Vivo Efficacy: EGCit vs. VCit Linker
A study directly comparing an anti-HER2 ADC with the EGCit linker to ADCs with the conventional VCit linker (Kadcyla® and Enhertu®) in multiple xenograft tumor models showed that the EGCit ADC exerted greater antitumor efficacy. The EGCit ADC also demonstrated an improved safety profile, with almost no signs of blood and liver toxicity in healthy mice at high doses.
Table 1: Comparative In Vivo Efficacy of Glycine-Containing EGCit Linker
| Linker Type | ADC Target | Xenograft Model | Outcome | Reference |
| EGCit | HER2 | Multiple Breast Cancer Models | Greater antitumor efficacy compared to VCit-based ADCs (Kadcyla®, Enhertu®) | |
| VCit | HER2 | Multiple Breast Cancer Models | Standard-of-care efficacy |
Linker Stability
The instability of some linkers in circulation can lead to premature payload release and off-target toxicity. The aforementioned study on the EGCit linker identified that the VCit linker is susceptible to cleavage by human neutrophil proteases. In contrast, the glycine-containing EGCit linker was designed to resist this degradation, contributing to its improved safety profile.
Table 2: Comparative Linker Stability
| Linker Type | Stability Profile | Implication | Reference |
| EGCit | Resistant to human neutrophil protease-mediated degradation | Enhanced in vivo stability, potentially leading to a wider therapeutic window and reduced toxicity. | |
| VCit | Susceptible to cleavage by human neutrophil proteases | Potential for premature payload release and off-target toxicity, such as neutropenia. |
Visualizing ADC Structure and Experimental Workflow
To better understand the components of an ADC and the process of its evaluation, the following diagrams are provided.
Caption: General structure of an Antibody-Drug Conjugate (ADC) highlighting the Gly3 spacer.
Caption: Experimental workflow for assessing ADC performance.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC performance. Below are protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Appropriate cell culture medium and supplements
-
ADC constructs (with Gly3 spacer and comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs. Remove the culture medium from the wells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Monitor the mice until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, ADC with Gly3 spacer, comparator ADCs). Administer the treatments, typically via intravenous injection, at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a maximum allowed size or for a predetermined duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.
Pharmacokinetic (PK) Analysis
This analysis determines the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.
Materials:
-
Rodents (e.g., rats or mice)
-
ADC constructs
-
Blood collection supplies
-
ELISA or LC-MS/MS instrumentation
Procedure:
-
ADC Administration: Administer a single intravenous dose of the ADC to each animal.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Analyte Quantification: Quantify the concentration of the total antibody and the conjugated ADC in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.
-
Data Analysis: Plot the plasma concentration of the ADC analytes versus time. Use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).
Conclusion
While direct comparative data for simple Gly3 spacers is not extensively available, the evidence from more complex glycine-containing linkers, such as EGCit, suggests that the inclusion of glycine can significantly enhance ADC performance. The increased stability and potent in vivo efficacy observed with the EGCit linker highlight the potential of glycine-based spacers to improve the therapeutic window of ADCs. Further research focusing on systematic comparisons of simple Gly3 spacers with other linker technologies is warranted to fully elucidate their impact on ADC performance. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies and advance the design of next-generation ADCs.
References
A Comparative Guide to Preclinical Models for Validating Fmoc-Gly3-VC-PAB-MMAE ADC Efficacy
This guide provides a comprehensive comparison of preclinical models for validating the efficacy of Antibody-Drug Conjugates (ADCs) utilizing the Fmoc-Gly3-Val-Cit-PAB-MMAE linker-payload system. While specific published efficacy data for the Fmoc-Gly3 variant is limited, the core vc-MMAE platform is extensively studied. This guide leverages the wealth of available data on vc-MMAE ADCs to provide a robust framework for preclinical evaluation.
The guide is intended for researchers, scientists, and drug development professionals. It details common in vitro and in vivo models, presents key experimental protocols, and offers a comparative analysis of their strengths and limitations for assessing ADC efficacy.
Overview of Preclinical Evaluation Workflow
The preclinical validation of an ADC is a multi-step process that begins with in vitro characterization and culminates in in vivo efficacy studies in relevant animal models. This systematic approach is crucial for establishing proof-of-concept, understanding the mechanism of action, and selecting promising candidates for clinical development.[1][2]
In Vitro Efficacy Models
Before advancing to expensive and time-consuming in vivo studies, the cytotoxic potential of the ADC is thoroughly characterized using in vitro cell-based assays.[1][3]
These assays are fundamental for determining the potency of an ADC by measuring its ability to kill target cancer cells.[4] The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies.[4]
Comparative Data: In Vitro Cytotoxicity of vc-MMAE ADCs
| Cell Line | Target Antigen | ADC Example | Average DAR | IC50 (ng/mL) | Reference |
| Karpas 299 | CD30 | cAC10-vcMMAE | ~4 | ~10 | [5] |
| L-82 | CD71 | h1F6-vcMMAE | ~4 | ~100-1000 | [5] |
| NCI-N87 | HER2 | Trastuzumab-vcMMAE | ~4 | <10 | [6][7] |
| SUM-190PT | Nectin-4 | Enfortumab-vcMMAE | ~2 | <10 | [6] |
The vc-MMAE linker is designed to be cleaved by intracellular proteases like Cathepsin B, releasing the membrane-permeable MMAE payload.[8] This payload can then diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[5][9][10] This is a critical attribute for treating tumors with heterogeneous antigen expression.[11]
Methods for Assessing Bystander Effect:
-
Co-culture Assays: Antigen-positive (Ag+) and antigen-negative (Ag-) cells (often labeled with a fluorescent protein like GFP) are grown together and treated with the ADC. The viability of the Ag- cells is then quantified.[1][12]
-
Conditioned Medium Transfer: Medium from ADC-treated Ag+ cells is collected and transferred to a culture of Ag- cells to determine if the released payload in the medium is sufficient to induce cytotoxicity.[11][12]
In Vivo Efficacy Models
In vivo models are indispensable for evaluating the anti-tumor activity of an ADC in a complex biological system.[2] The choice of model depends on the specific scientific question being addressed.
CDX models are the most common starting point for in vivo efficacy testing.[13][14][15][16] They involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[14][17]
-
Advantages: Rapid tumor growth, high reproducibility, cost-effective, ideal for initial efficacy screening and dose-finding studies.[17]
-
Limitations: Lack of tumor heterogeneity and a human tumor microenvironment; the absence of an intact immune system prevents the evaluation of immune-mediated effects.[14]
Comparative Data: Efficacy of vc-MMAE ADCs in CDX Models
| Model (Cell Line) | Target | ADC (Dose) | Outcome | Reference |
| Karpas 299 | CD30 | cAC10-vcMMAE (2 mg/kg) | Tumor regression | [5] |
| NCI-N87 | HER2 | Trastuzumab Analog-MMAE (Dose-dependent) | Tumor growth inhibition | [7][18] |
| MC38-hHer2 | HER2 | T-DXd & T-MMAE (various) | Synergistic efficacy with anti-PD1 | [19] |
PDX models are created by implanting tumor fragments directly from a patient into immunodeficient mice.[20][21][22] These models are considered more clinically relevant as they better retain the genetic diversity, architecture, and heterogeneity of the original human tumor.[20][23][24]
-
Advantages: High clinical relevance, preservation of tumor heterogeneity, useful for biomarker discovery and predicting patient response.[20][22][23]
-
Limitations: More time-consuming and expensive to establish, higher variability between models.[14]
Syngeneic models utilize immortalized mouse cancer cell lines implanted into immunocompetent mice of the same inbred strain.[25]
-
Advantages: Fully competent immune system allows for the evaluation of the interplay between the ADC and the immune system, crucial for assessing ADCs designed to induce immunogenic cell death or for combination therapies with checkpoint inhibitors.[19][26][27]
-
Limitations: The ADC's antibody component must be engineered to recognize the murine target antigen, or the mouse model must be engineered to express the human target.[19]
Comparison of In Vivo Preclinical Models
| Model Type | Immune System | Tumor Heterogeneity | Clinical Relevance | Primary Use Case |
| CDX | Compromised | Low (Homogenous) | Moderate | Initial efficacy, dose-ranging, PK/PD |
| PDX | Compromised | High (Preserved) | High | Efficacy in diverse patient-like tumors, biomarker analysis |
| Syngeneic | Intact (Murine) | Low (Homogenous) | Moderate | Immuno-oncology combinations, evaluating immune response |
| Humanized | Humanized | Variable | High | Evaluating human-specific immunotherapies and ADCs |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible data.
This protocol outlines a common method for assessing cell viability.[3][4][28][29]
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[4][29]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC. Replace the medium with the ADC dilutions and incubate for a period of 72-144 hours.[3][28]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan (B1609692) crystals.[3][28][29]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL DMSO or 10% SDS in HCl) to dissolve the formazan crystals.[28][29]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[28][29]
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against ADC concentration to determine the IC50 value using a sigmoidal dose-response curve.[3]
This protocol describes a typical tumor growth inhibition study.[2][30]
-
Animal Selection: Use immunodeficient mice (e.g., SCID or NSG), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth using calipers 2-3 times per week. The tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., vehicle control, non-targeting ADC, different doses of the therapeutic ADC).
-
ADC Administration: Administer the ADCs, typically via intravenous (i.v.) injection, according to the planned dosing schedule (e.g., single dose or once weekly).
-
Data Collection: Continue to measure tumor volumes and body weights throughout the study to assess efficacy and toxicity, respectively.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or at a predetermined time point. Efficacy is evaluated by comparing the tumor growth inhibition between treated and control groups.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. championsoncology.com [championsoncology.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Over 50 Cell Line-Derived Xenograft (CDX) Models for Cancer Therapy Research | LIDE Biotech [lidebiotech.com]
- 16. criver.com [criver.com]
- 17. biocytogen.com [biocytogen.com]
- 18. biocytogen.com [biocytogen.com]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 22. td2inc.com [td2inc.com]
- 23. researchgate.net [researchgate.net]
- 24. Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. crownbio.com [crownbio.com]
- 26. td2inc.com [td2inc.com]
- 27. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]
- 28. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 29. benchchem.com [benchchem.com]
- 30. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Valine-Citrulline Linker Stability: A Comparative Analysis in Human vs. Mouse Plasma
A critical factor in the preclinical development of antibody-drug conjugates (ADCs) is the stability of the linker connecting the antibody to the cytotoxic payload. The valine-citrulline (VC) dipeptide linker is a widely utilized cleavable linker, designed to be stable in circulation and release the payload upon internalization into target tumor cells where it is cleaved by lysosomal enzymes like Cathepsin B.[1][2][3] However, extensive research has revealed a significant discrepancy in the stability of VC linkers when evaluated in human plasma versus mouse plasma, a crucial consideration for researchers relying on murine models for preclinical efficacy and toxicity studies.[1][2][4]
This guide provides an objective comparison of VC linker stability in these two biological matrices, supported by experimental data, to inform the design and interpretation of ADC preclinical studies.
Comparative Stability Data
Studies consistently demonstrate that ADCs featuring a standard VC linker are remarkably stable in human plasma.[1][2][5] In contrast, these same ADCs exhibit significant instability in mouse plasma, leading to premature payload release.[1][2][5][6] This species-specific instability is primarily attributed to the activity of a mouse carboxylesterase, Ces1c, which is not present in human plasma.[3][4]
The premature cleavage of the VC linker in mouse plasma can lead to misleading results in preclinical studies, potentially underestimating the therapeutic index of an ADC by causing off-target toxicity and reducing the amount of payload delivered to the tumor.[1][2] To address this challenge, modified linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, have been developed to enhance stability in murine models.[1][2][7][8]
The following table summarizes the comparative stability of ADCs with VC and a modified EVCit linker in human and mouse plasma.
| Linker Type | Plasma Source | Incubation Time | % Intact ADC / Drug Conjugate | Reference |
| Valine-Citrulline (VCit) | Human | 28 days | No significant degradation | [1][5] |
| Valine-Citrulline (VCit) | Mouse (BALB/c) | 14 days | < 5% | [5] |
| Glutamic Acid-Valine-Citrulline (EVCit) | Human | 28 days | No significant degradation | [1][5] |
| Glutamic Acid-Valine-Citrulline (EVCit) | Mouse (BALB/c) | 14 days | ~100% | [5] |
Experimental Protocols
The assessment of ADC stability in plasma is a critical in vitro assay performed during ADC development.[9][10][11] The general workflow for this assay is depicted below.
In Vitro Plasma Stability Assay Protocol
Objective: To determine the stability of an ADC and the extent of drug deconjugation over time when incubated in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (pooled)
-
Mouse plasma (e.g., from CD-1 or BALB/c mice)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS, ELISA reader, SEC chromatography system)
-
Protein A magnetic beads (for affinity capture methods)
Procedure:
-
ADC Spiking: The ADC is spiked into aliquots of human and mouse plasma to a final concentration (e.g., 100 µg/mL).[4]
-
Incubation: The plasma samples are incubated at 37°C.[4]
-
Time-Point Sampling: Aliquots are drawn from the incubation mixtures at various time points (e.g., 0, 6, 24, 48, 96, 144 hours, and up to 28 days).[5][10]
-
Sample Processing (Affinity Capture):
-
Analysis: The amount of intact ADC and/or the released payload is quantified using one or more of the following methods:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To measure the drug-to-antibody ratio (DAR) and identify catabolites.[6][12]
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of total antibody and conjugated antibody.[9]
-
SEC (Size Exclusion Chromatography): To detect ADC aggregation and fragmentation.[13]
-
-
Data Analysis: The percentage of intact ADC or the concentration of the released drug is plotted against time to determine the stability profile and half-life of the ADC in each plasma type.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the experimental workflow for assessing the plasma stability of an ADC.
Caption: Workflow for in vitro ADC plasma stability assessment.
The diagram below illustrates the differential fate of a VC-linker-containing ADC in human versus mouse circulation.
Caption: Comparative stability of VC-ADCs in circulation.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fmoc-Gly3-VC-PAB-MMAE
Essential guidelines for the safe handling and disposal of the potent antibody-drug conjugate (ADC) linker-payload, Fmoc-Gly3-VC-PAB-MMAE, are critical for ensuring personnel safety and regulatory compliance within research and drug development settings. This document provides a comprehensive, step-by-step operational plan for its disposal, grounded in established safety protocols for cytotoxic compounds.
This compound is a drug-linker conjugate designed for use in ADCs, combining a cleavable linker with the highly potent antimitotic agent, Monomethyl auristatin E (MMAE).[1][2][3][4][5][6][7] The cytotoxic nature of MMAE necessitates stringent handling and disposal procedures to prevent occupational exposure and environmental contamination.[8]
Hazard Identification and Classification
| Compound Component | CAS Number | UN Number | Hazard Class | Packing Group |
| Monomethyl auristatin E (MMAE) | 474645-27-7 | 2811 | 6.1 | III |
This data is based on the Safety Data Sheet for Monomethyl auristatin E.[9]
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the essential steps for the safe disposal of this compound, applicable to residual material, contaminated labware, and personal protective equipment (PPE).
1. Personnel Training and Preparation:
-
All personnel handling this compound must receive documented training on the safe handling of cytotoxic agents.[10][11]
-
Review the Safety Data Sheet (SDS) for MMAE and any internal institutional guidelines for cytotoxic waste.
-
Ensure a designated and clearly marked area for cytotoxic waste accumulation is established.
2. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times when handling the compound or its waste. This includes:
3. Waste Segregation and Collection:
-
All materials that have come into contact with this compound must be treated as cytotoxic waste. This includes, but is not limited to:
-
Empty vials and containers.
-
Pipette tips, serological pipettes, and other disposable labware.
-
Contaminated gloves, gowns, bench paper, and other PPE.
-
-
Do not mix cytotoxic waste with general laboratory or biohazardous waste.
-
Collect all solid waste in a dedicated, leak-proof, and puncture-resistant container that is clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.
-
For liquid waste containing this compound, collect it in a dedicated, sealed, and shatter-resistant container, also clearly labeled as cytotoxic waste.
4. Decontamination of Work Surfaces:
-
After handling the compound, decontaminate all work surfaces (e.g., benchtops, interior of biological safety cabinets) with an appropriate deactivating solution or a detergent and water solution.[12]
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as cytotoxic waste.
5. Packaging for Final Disposal:
-
Once the primary cytotoxic waste container is full, securely seal it.
-
Place the sealed primary container into a secondary, larger, labeled cytotoxic waste container (double-bagging is a common practice).[13]
-
Store the sealed container in a designated, secure area with restricted access, away from general laboratory traffic, pending pickup by a licensed hazardous waste disposal contractor.
6. Final Disposal:
-
The disposal of cytotoxic waste must be carried out by a licensed and certified hazardous waste management company.
-
Ensure all local, state, and federal regulations for the transportation and disposal of toxic substances are strictly followed.[9][14]
-
Maintain detailed records of all cytotoxic waste generated and disposed of, including dates, quantities, and disposal manifests.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gly3-vc-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. books.rsc.org [books.rsc.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. qualia-bio.com [qualia-bio.com]
- 11. kingstonhsc.ca [kingstonhsc.ca]
- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Fmoc-Gly3-VC-PAB-MMAE
Essential Safety and Handling Guide for Fmoc-Gly3-VC-PAB-MMAE
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein is intended to supplement, not replace, institutional safety protocols and a thorough review of the specific Safety Data Sheet (SDS) for this compound. The primary hazard associated with this molecule is the potent cytotoxic payload, Monomethyl auristatin E (MMAE).
Hazard Identification and Key Components
This compound is an antibody-drug conjugate (ADC) linker-payload system. Understanding the components is critical for safe handling:
-
Monomethyl auristatin E (MMAE): A synthetic, highly potent antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[1] Due to its high toxicity, it is not used as a standalone drug but as a payload in ADCs.[1] Key toxicities associated with MMAE include peripheral neuropathy and neutropenia.[2]
-
Fmoc-Gly3-VC-PAB Linker: This component links MMAE to an antibody. It is designed to be stable in the bloodstream and cleaved by enzymes like cathepsin B once inside a tumor cell, releasing the cytotoxic MMAE.[1][3]
-
Fmoc (9-fluorenylmethyloxycarbonyl chloride): A protecting group. While some Fmoc reagents can be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation, the hazard in the context of the larger conjugate is primarily related to the payload.[4][5][6]
-
Glycine, Valine, Citrulline: Amino acids that form part of the peptide linker. Generally, these are considered to have low toxicity and may cause mild irritation upon contact.[7][8][9][10][11][12]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that helps to release the unmodified drug upon linker cleavage.
-
The overall hazard profile of this compound is dominated by the highly cytotoxic nature of MMAE. Therefore, it must be handled as a potent toxin.
Data Presentation: Hazard Summary of Components
| Component | CAS Number | Key Hazards |
| Monomethyl auristatin E (MMAE) | 474645-27-7 | Potent antineoplastic agent, antimitotic.[1] Toxicities include peripheral neuropathy and neutropenia.[2] |
| Fmoc-Cl | 28920-43-6 | Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes serious eye irritation.[4] |
| Glycine | 56-40-6 | Not classified as a dangerous substance.[8] May cause mild skin and eye irritation.[7] |
| L-Valine | 72-18-4 | No known significant hazards.[11] |
| L-Citrulline | 372-75-8 | Causes skin and serious eye irritation.[10][12] May cause respiratory irritation.[10][12] |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a designated area within a laboratory equipped for handling potent compounds, such as a chemical fume hood or a biological safety cabinet.
Receiving and Unpacking
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Wear appropriate Personal Protective Equipment (PPE) during unpacking: a lab coat, two pairs of chemotherapy-tested gloves, and safety glasses.[13]
-
If any damage is found, treat the package as a spill and follow the spill cleanup protocol.
-
Before storing, clean the primary container's exterior.
Storage
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The recommended storage temperature is often 2-8°C, but always refer to the manufacturer's instructions.
-
Keep the container tightly sealed to prevent moisture absorption.
-
The storage area should be clearly labeled with a "Cytotoxic Agent" warning sign.
Weighing and Reconstitution
-
Engineering Controls: All weighing and reconstitution activities must be performed in a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent inhalation of the powdered compound.
-
Personal Protective Equipment (PPE):
-
Body Protection: A disposable, solid-front protective gown.[14]
-
Hand Protection: Two pairs of chemotherapy-rated nitrile gloves.[15][16]
-
Eye Protection: Safety glasses with side shields or goggles.[14]
-
Respiratory Protection: If there is a risk of aerosol generation and engineering controls are insufficient, a properly fitted N95 respirator or higher should be used.[14]
-
-
Procedure:
-
Designate a specific area within the fume hood for handling the compound.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them immediately after use or dispose of them as cytotoxic waste.
-
Carefully weigh the required amount of the powdered compound. Avoid creating dust.
-
For reconstitution, slowly add the recommended solvent to the powder to avoid splashing.
-
Once dissolved, the solution should be handled with the same level of precaution.
-
Use in Experiments
-
All experimental work involving this compound, whether in powdered or solution form, must be conducted within a chemical fume hood or biological safety cabinet.
-
Use luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.
-
Avoid skin contact and inhalation of aerosols.[15]
Disposal Plan
All waste contaminated with this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and local regulations.
Solid Waste
-
Examples: Gloves, gowns, weigh boats, paper towels, pipette tips, and any other disposable items that have come into contact with the compound.
-
Procedure:
-
Collect all solid waste in a designated, leak-proof, and puncture-resistant container.
-
The container must be clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.
-
Store the waste container in a secure, designated area until it is collected by a licensed hazardous waste disposal service.
-
Liquid Waste
-
Examples: Unused solutions, contaminated solvents, and media from cell cultures.
-
Procedure:
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled as "Cytotoxic Liquid Waste" and list the chemical constituents.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Store the liquid waste container in secondary containment to prevent spills.
-
Sharps Waste
-
Examples: Needles, syringes, and contaminated glass.
-
Procedure:
-
Dispose of all sharps immediately in a designated, puncture-resistant sharps container labeled "Cytotoxic Sharps."
-
Do not recap, bend, or break needles.
-
Emergency Procedures
Spill Cleanup
-
Evacuate the immediate area and alert others.
-
Wear full PPE, including two pairs of gloves, a gown, eye protection, and respiratory protection.[14]
-
Use a cytotoxic spill kit to contain and clean up the spill.[14]
-
Absorb liquids with appropriate absorbent pads. For powders, gently cover with damp absorbent material to avoid raising dust.
-
Carefully collect all contaminated materials into a cytotoxic waste container.
-
Decontaminate the spill area with an appropriate cleaning agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, then water).
-
Report the spill to your institution's safety officer.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[17][18]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18][19]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[18][19]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18][19]
Workflow Diagram
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. carlroth.com [carlroth.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. gustavus.edu [gustavus.edu]
- 9. durhamtech.edu [durhamtech.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. peptide.com [peptide.com]
- 12. sds.metasci.ca [sds.metasci.ca]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ipservices.care [ipservices.care]
- 15. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 16. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 17. eaglebio.com [eaglebio.com]
- 18. kilobio.com [kilobio.com]
- 19. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
